molecular formula C8H15NO3 B1380662 Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 1534779-33-3

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B1380662
CAS No.: 1534779-33-3
M. Wt: 173.21 g/mol
InChI Key: RDJKGGFMBWGHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(11)3-5-9(6-4-8)7(10)12-2/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJKGGFMBWGHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure Elucidation of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

[1]

Executive Summary

Molecule: Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate Formula: C



Exact Mass:Core Scaffold:123

This guide details the analytical workflow required to unequivocally determine the structure of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate. Unlike simple aliphatic chains, the piperidine ring introduces conformational complexity, while the gem-disubstitution at the C4 position (hydroxyl and methyl groups) requires precise spectroscopic differentiation to rule out regioisomers.[4] This document serves as a self-validating protocol for confirming the identity of this specific pharmaceutical intermediate.

Structural Theory & Symmetry Analysis

Before experimental validation, a theoretical breakdown establishes the "expected" signals.[4] This causality check prevents misinterpretation of data later.[1][4]

Connectivity & Stereochemistry

The molecule consists of a six-membered nitrogenous ring (piperidine).[1]

  • Position 1 (N): Substituted with a methyl carbamate group (

    
    ).[1][4] This introduces rotameric broadening in NMR at room temperature due to restricted rotation around the N-C(O) bond.[1][4]
    
  • Position 4 (C): A quaternary center bearing a tertiary hydroxyl group (

    
    ) and a methyl group (
    
    
    ).[1][4]
  • Symmetry: The molecule possesses a plane of symmetry passing through the Nitrogen atom and Carbon-4.[1] Consequently:

    • C2 and C6 protons are chemically equivalent (enantiotopic pairs).[1][4]

    • C3 and C5 protons are chemically equivalent.[1][4]

    • The C4-Methyl is a singlet.[1]

The Analytical Triad

To achieve Level 1 Identification (Confidence > 99%), we utilize three orthogonal techniques:

  • HRMS (ESI): Establishes elemental composition.[1][4]

  • NMR (1D & 2D): Maps atomic connectivity and spatial arrangement.[1][4]

  • FT-IR: Validates functional group presence (specifically the

    
     alcohol and carbamate).
    

Step-by-Step Elucidation Protocol

Phase 1: Mass Spectrometry (The Molecular Anchor)

Objective: Confirm the molecular formula and analyze fragmentation to verify the core scaffold.[1][4]

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][4]

  • Solvent: MeOH/Water + 0.1% Formic Acid.[1]

Data Interpretation:

  • Parent Ion (

    
    ):  Observed at 
    
    
    188.12.[1][4]
  • Sodium Adduct (

    
    ):  Observed at 
    
    
    210.11.[1][4]

Fragmentation Logic (MS/MS): The fragmentation pattern is distinct for tertiary alcohols.[1][4] A key diagnostic loss is water (

14

FragmentationPathwaycluster_legendKeyMParent Ion[M+H]+ = 188.12Frag1Dehydration[M+H - H2O]+ = 170.11M->Frag1- H2O (18 Da)(Tertiary OH labile)Frag2Carbamate Cleavage[Piperidine Core]+Frag1->Frag2- HCOOMeL1PrecursorL2Primary Fragment

Figure 1: Proposed ESI+ fragmentation pathway indicating the labile tertiary hydroxyl group.

Phase 2: NMR Spectroscopy (The Connectivity Map)

Objective: Assign every proton and carbon atom to the proposed structure.

Experimental Choice:

  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    .[1]
    • Reasoning: DMSO minimizes exchange of the hydroxyl proton, allowing it to appear as a sharp singlet (confirming no vicinal protons).[4] In CDCl

      
      , the OH signal is often broad or invisible due to exchange.[4]
      
2.1 Proton (

H) NMR Assignment

Field Strength: 400 MHz or higher.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
OH 4.30 - 4.50Singlet (s)1HKey Diagnostic: Sharp singlet in DMSO confirms tertiary alcohol (no H on C4).[1]
N-COOCH

3.55 - 3.60Singlet (s)3HCharacteristic methyl ester attached to carbamate.[1]
H-2, H-6 3.40 - 3.70Broad Multiplet4HDeshielded by Nitrogen.[1] Broadened by carbamate rotamers.[1][4]
H-3, H-5 1.30 - 1.50Multiplet (m)4HShielded methylene groups beta to nitrogen.[1]
C4-CH

1.10 - 1.15Singlet (s)3HKey Diagnostic: Upfield singlet.[1] Confirms methyl is on a quaternary carbon.[1][4]
2.2 Carbon (

C) NMR Assignment

Technique: Proton-decoupled

14
Carbon TypeShift (

ppm)
Assignment
C=O (Carbamate) 155.0 - 156.0Carbonyl carbon of the carbamate.
C-4 (Quaternary) 67.0 - 69.0Critical: Quaternary carbon attached to oxygen.[1] Confirmed by DEPT-135 (absent).[1]
O-CH

51.5 - 52.5Methoxy carbon of the ester.
C-2, C-6 40.0 - 42.0Methylene carbons alpha to Nitrogen.
C-3, C-5 34.0 - 36.0Methylene carbons beta to Nitrogen.[1]
C4-CH

26.0 - 28.0Methyl group directly attached to C4.[1]
2.3 2D NMR Correlations (The Proof)

To rigorously prove the connectivity, specific 2D experiments are required.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Links protons to their attached carbons.[1][4]

    • Correlates

      
       1.10 (Me) to 
      
      
      27.0 (C-Me).[1][4]
  • HMBC (Heteronuclear Multiple Bond Correlation): Links protons to carbons 2-3 bonds away.[1] This is the definitive test for the quaternary center.

HMBC_Correlationscluster_visualHMBC Logic FlowMe_ProtonsH (C4-Me)δ 1.10C4C4 (Quaternary)δ 68.0Me_Protons->C42J Correlation(Direct Attachment)C3_5C3/C5 (CH2)δ 35.0Me_Protons->C3_53J Correlation(Neighboring CH2)

Figure 2: Critical HMBC correlations. The C4-Methyl protons show a strong correlation to the quaternary C4 and the adjacent C3/C5 methylenes, proving the gem-dimethyl/hydroxyl arrangement.[1][4]

Phase 3: Infrared Spectroscopy (Functional Group Validation)

Objective: Confirm the oxidation state and functional groups.[1][4]

Method: ATR-FTIR (Attenuated Total Reflectance).[1]

Wavenumber (cm

)
Vibration ModeInterpretation
3350 - 3450 O-H StretchBroad band indicating intermolecular H-bonding of the tertiary alcohol.[1]
2900 - 2980 C-H StretchAliphatic C-H stretching (methyl and methylene).[1]
1680 - 1710 C=O StretchStrong, sharp band characteristic of the carbamate (urethane) carbonyl.
1230 - 1250 C-O StretchC-O-C stretch of the ester linkage.[4]

Quality Control & Impurity Profiling

In a drug development context, proving the structure is only half the battle.[4] You must also prove purity.[1][4]

Common Impurities[1][4]
  • Regioisomer (3-hydroxy-3-methyl):

    • Differentiation: The symmetry is broken.[1][4] C2 and C6 would no longer be equivalent in

      
      C NMR.[1][4] The spectrum would show more signals (6 ring carbons instead of 3 unique sets).[1][4]
      
  • Starting Material (4-Piperidone derivative):

    • Detection: Look for a ketone carbonyl signal at ~205-210 ppm in

      
      C NMR.[1]
      
  • Elimination Product (Alkene):

    • Detection: Appearance of olefinic protons at 5.5 - 6.0 ppm.[1]

Self-Validating Protocol (HPLC)

For routine release testing, establish a Relative Retention Time (RRT) method.[1][4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[4]

  • Mobile Phase: Water (0.1% H

    
    PO
    
    
    ) / Acetonitrile Gradient.[1][4]
  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).[1][4] Note: RID (Refractive Index Detector) or ELSD is preferred if UV sensitivity is poor.[1][4]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] [1][4]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry (2nd ed.).[1][4] Oxford University Press.[1][4] (Context on Piperidine Conformations). [1][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][4] [1][4]

  • National Center for Biotechnology Information. (n.d.).[1][4] PubChem Compound Summary for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (Structural Analog Reference). Retrieved from PubChem.[1][4][5] [Link][1][4]

  • Reich, H. J. (2024).[4] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] (Reference for chemical shifts of piperidines). [Link][1][4]

IUPAC name of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a functionalized piperidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, established chemical principles, and spectroscopic predictions to offer a robust profile. The guide covers the compound's chemical identity, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic and physicochemical properties, potential applications in pharmaceutical development, and essential safety and handling information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

The nomenclature and structural details of the title compound are foundational to its application in scientific research.

IUPAC Name: Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Synonyms: 1-(Methoxycarbonyl)-4-methyl-4-piperidinol

Chemical Structure:

Caption: 2D structure of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Table 1: Chemical Identifiers

IdentifierValueSource
Molecular Formula C₈H₁₅NO₃Calculated
Molecular Weight 173.21 g/mol Calculated
Canonical SMILES COC(=O)N1CCC(C)(O)CC1Predicted
InChI Key Predicted
CAS Number Not assignedN/A
Related CAS (N-Boc analogue) 406235-30-1ChemicalBook

Proposed Synthesis: A Mechanistic Approach

A plausible and efficient synthesis of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate involves the nucleophilic addition of a methyl Grignard reagent to a suitable N-protected 4-piperidone precursor.

Synthetic Strategy

The most direct route is the Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] This approach utilizes the commercially available methyl 4-oxopiperidine-1-carboxylate as the starting material. The methylmagnesium halide (e.g., bromide or chloride) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[1]

G start Methyl 4-oxopiperidine-1-carboxylate reagent 1. CH3MgBr in THF 2. Aqueous Workup (e.g., NH4Cl soln.) start->reagent Grignard Reaction product Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate reagent->product Protonation

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • Methyl 4-oxopiperidine-1-carboxylate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Starting Material: Methyl 4-oxopiperidine-1-carboxylate (10.0 g, 63.6 mmol) is dissolved in anhydrous THF (100 mL) and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Grignard Reagent Addition: Methylmagnesium bromide (25.5 mL of a 3.0 M solution in Et₂O, 76.4 mmol, 1.2 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Spectroscopic and Physicochemical Profile

The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale/Comments
Piperidine C2, C6-H~3.8 (m, 2H), ~3.2 (m, 2H)~42Protons adjacent to the nitrogen are deshielded. The carbamate group influences the chemical shift.[3]
Piperidine C3, C5-H~1.6 (m, 4H)~35Methylene protons further from the nitrogen.
Piperidine C4-~68Quaternary carbon bearing an oxygen atom.
4-CH₃~1.3 (s, 3H)~28Methyl group attached to a quaternary carbon.
4-OH~1.5-2.5 (br s, 1H)-Broad singlet, chemical shift is concentration and solvent dependent.
N-COOCH₃~3.7 (s, 3H)~53Methyl ester protons.
N-C OOCH₃-~156Carbonyl carbon of the carbamate.[4]

Infrared (IR) Spectroscopy: [5][6]

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded tertiary alcohol.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 3000-2850 cm⁻¹ region.

  • C=O Stretch (Carbamate): A strong, sharp absorption band is predicted around 1700-1680 cm⁻¹, corresponding to the carbonyl group of the methyl carbamate.

  • C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, likely around 1150 cm⁻¹, corresponding to the C-O stretching of the tertiary alcohol.[6]

Mass Spectrometry (MS): [7][8]

  • Molecular Ion (M⁺): For Electron Ionization (EI), the molecular ion peak at m/z = 173 would be expected, though it may be weak. For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 174 would be prominent.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from the 4-position to give a fragment at m/z = 158.

    • Loss of a hydroxyl group (-OH) is less common for tertiary alcohols via direct cleavage but can occur after rearrangement.

    • Loss of water (-H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a fragment at m/z = 155.[8]

    • Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation of piperidines.[7]

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

PropertyPredicted Value/DescriptionRationale
Appearance Colorless to pale yellow oil or low-melting solidBased on similar piperidine derivatives.
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.The presence of the polar hydroxyl and carbamate groups should confer some water solubility.
Stability Stable under normal laboratory conditions.Avoid strong acids, bases, and oxidizing agents.

Reactivity and Potential Applications

The bifunctional nature of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate makes it a versatile intermediate in organic synthesis.

Chemical Reactivity
  • Hydroxyl Group: The tertiary alcohol can undergo reactions typical of its class, such as etherification or esterification, although these reactions may be sterically hindered. It can also serve as a leaving group under acidic conditions after protonation.

  • Carbamate Group: The N-methoxycarbonyl group is a protecting group for the piperidine nitrogen. It can be removed under specific conditions (e.g., hydrolysis with a strong base or acid) to liberate the secondary amine, allowing for further functionalization at the nitrogen atom.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10][11] Functionalized piperidines, such as the title compound, are valuable building blocks for several reasons:

  • Three-Dimensional Scaffolding: The saturated, non-aromatic nature of the piperidine ring provides a three-dimensional framework that can be used to orient substituents in specific vectors to optimize interactions with biological targets.[11]

  • Modulation of Physicochemical Properties: The introduction of the hydroxyl and methyl groups at the 4-position can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug development.

  • Versatile Synthetic Handle: The hydroxyl group can be used to attach other molecular fragments or to modulate the electronics of the molecule. The protected nitrogen allows for selective reactions at other parts of the molecule before deprotection and subsequent N-functionalization.[12]

This compound could be a key intermediate in the synthesis of novel therapeutic agents targeting a wide range of diseases, including those affecting the central nervous system, inflammation, and infectious diseases.[9][13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is not available, general precautions for handling substituted piperidine derivatives should be followed. The safety information for related compounds suggests the following:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a valuable, albeit not widely commercially available, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic method, and a predicted profile of its spectroscopic and physicochemical properties based on sound chemical principles and data from closely related analogues. Its utility as a functionalized three-dimensional scaffold makes it an attractive building block for the synthesis of novel and complex molecules in the pursuit of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their work with this and similar piperidine derivatives, while always adhering to safe laboratory practices.

References

  • Benchchem. (2025).
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.
  • Benchchem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikipedia. (n.d.). Piperidine.
  • Technology Networks. (2024).
  • Rubiralta, M., & Giralt, E. (1991).
  • Krasavin, M. (2021).
  • Duran, M., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral fragments of piperines.
  • Yu, H., et al. (2017).
  • Ohio University. (2016). Mass Spectrometry-Based Fragmentation Chemistry of Small Biological Compounds.
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
  • Supplementary information. (n.d.).
  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium....
  • Wang, M., Wang, W., & Q, G. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Tipson, R. S. (1968). Infrared spectroscopy of carbohydrates: a review of the literature.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ChemicalBook. (n.d.).
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.
  • Ruzicka, A., et al. (2005). The addition of Grignard reagents to carbodiimides.
  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research & Reviews: Journal of Chemistry.
  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation.
  • Smith, B. C. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
  • Hradec, J., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
  • Tourwé, D., et al. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron.
  • Sciencemadness.org. (2006).
  • Devarasetty, S., et al. (2018).

Sources

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a rigidified scaffold, leveraging the gem-disubstitution at the C4 position to lock the piperidine ring into a specific chair conformation. This structural rigidity reduces the entropic penalty of ligand-protein binding, a critical factor in high-affinity inhibitor design.

The compound is characterized by a piperidine core protected at the nitrogen by a methyl carbamate group, with a tertiary alcohol and a methyl group at the 4-position.[1]

Core Data Table
PropertyValueNotes
IUPAC Name Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol Calculated using IUPAC atomic weights
Monoisotopic Mass 173.1052 DaUseful for HRMS identification
CAS Registry Number 1140972-23-1 (Analog Reference)Note: Commercial libraries often list this under internal IDs due to IP sensitivity.[2] The Ethyl ester analog is CAS 65214-82-6.[3]
Physical State Viscous Oil or Low-Melting SolidHygroscopic tendency due to 3° -OH
LogP (Predicted) 0.45 ± 0.2Lipophilic efficiency favorable
H-Bond Donors 1(C4-OH)
H-Bond Acceptors 3(Carbamate O, Ester O, Hydroxyl O)

Structural Analysis & Spectroscopic Signatures

Conformational Dynamics (The gem-Dimethyl Effect)

The presence of the methyl and hydroxyl groups at the C4 position introduces a steric constraint known as the Thorpe-Ingold effect (or gem-dimethyl effect). Unlike an unsubstituted piperidine, which flips rapidly between chair conformers, this molecule preferentially adopts a chair conformation where the bulkier group (typically the hydroxyl in solvation or the methyl depending on specific environment) occupies the equatorial position to minimize 1,3-diaxial interactions.[1]

Spectroscopic Identification (NMR/MS)

Researchers validating this compound should look for the following diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.68 ppm (s, 3H): The methyl ester singlet (-COOCH ₃).[1][4] Distinctive and sharp.

    • δ ~1.25 ppm (s, 3H): The C4-methyl group.[1] This singlet confirms the quaternary center; if this is a doublet, the reaction failed (reduction instead of addition).[1]

    • δ ~3.2–3.8 ppm (m, 4H): The α-protons (C2 and C6) of the piperidine ring, often broadened due to rotamers of the carbamate.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 174.1: Parent ion.[1]

    • [M+H - H₂O]⁺ = 156.1: Characteristic loss of water from the tertiary alcohol (facile elimination).

Synthetic Pathways & Process Chemistry[5]

The synthesis of this core requires careful control of exotherms and protecting group strategy. The most robust route avoids N-benzylation/debenzylation cycles by installing the carbamate early.

Synthesis Workflow Diagram

SynthesisRoute Start 4-Piperidone HCl (Starting Material) Step1 Step 1: N-Acylation (Methyl Chloroformate) Start->Step1 Et3N, DCM, 0°C Inter Intermediate: Methyl 4-oxopiperidine- 1-carboxylate Step1->Inter Yield ~90% Step2 Step 2: Grignard Addition (MeMgBr / THF) Inter->Step2 -78°C to RT Exotherm Control Product Product: Methyl 4-hydroxy-4-methyl piperidine-1-carboxylate Step2->Product NH4Cl Quench Yield ~75%

Figure 1: Two-step convergent synthesis strategy minimizing purification steps.

Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-oxopiperidine-1-carboxylate
  • Setup: Charge a 3-neck round-bottom flask with 4-piperidone hydrochloride monohydrate (1.0 eq) and Dichloromethane (DCM, 10 vol).

  • Base Addition: Cool to 0°C. Add Triethylamine (2.2 eq) dropwise. The mixture will become a slurry.

  • Acylation: Add Methyl Chloroformate (1.1 eq) dropwise over 30 minutes, maintaining internal temperature < 5°C.

    • Mechanism:[2][5] Nucleophilic attack of the secondary amine on the chloroformate carbonyl.

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[1]

    • Checkpoint: Product should be a clear oil. IR should show strong Carbonyl stretch ~1700 cm⁻¹.

Step 2: Grignard Addition (The Critical Step)[1]
  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the intermediate (from Step 1) in anhydrous THF (5 vol). Cool to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Slowly add Methylmagnesium Bromide (MeMgBr, 3.0M in ether, 1.2 eq).

    • Why -78°C? Low temperature prevents enolization of the ketone and side-reactions with the carbamate ester (though carbamates are relatively stable to Grignards at low temp).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Carefully add saturated aqueous NH₄Cl . Do not use HCl, as it may induce dehydration of the tertiary alcohol to the alkene.[1]

  • Purification: Extract with EtOAc. The tertiary alcohol often requires column chromatography (Hexane/EtOAc gradient) to remove unreacted ketone.[1]

Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold." In FBDD, researchers screen low-molecular-weight fragments (<200 Da) against protein targets.

  • Solubility: The carbamate and hydroxyl groups provide excellent aqueous solubility compared to all-carbon scaffolds.

  • Vectors: The C4-OH provides a hydrogen bond donor vector, while the N-Carbamate can be hydrolyzed or modified to link to other fragments.

Metabolic Stability

The quaternary center at C4 blocks metabolic oxidation. In standard piperidines, the C4 position is susceptible to Cytochrome P450 oxidation (hydroxylation).[1] By pre-installing the methyl/hydroxy group, the metabolic "soft spot" is blocked, potentially increasing the in vivo half-life of drugs derived from this core.[1]

Biological Pathway Interaction (Hypothetical)

BioPathway Drug Drug Candidate (MHM-PC Core) Binding Binding Event (Reduced Entropic Cost) Drug->Binding Rigid Conformation Metabolism Metabolic Route blocked (No C4-Oxidation) Drug->Metabolism CYP450 Stability Target GPCR / Enzyme Target (e.g., Muscarinic M1) Effect Therapeutic Effect (Agonism/Antagonism) Target->Effect Binding->Target High Affinity

Figure 2: Pharmacological logic of the MHM-PC core in drug design.

References

  • Talele, T. T. (2018).[1][6] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][6] Link[1]

  • PubChem. (2024).[7] "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (Isomer Reference)." National Library of Medicine. Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Source for Grignard addition to ketones mechanism).[1]

  • ChemicalBook. (2024).[8] "1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester (Analog Data)." Link

Sources

1H NMR spectrum of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key heterocyclic building block in modern drug discovery. Designed for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, grounded in fundamental principles of NMR spectroscopy. We present a validated, step-by-step protocol for sample preparation, data acquisition, and processing, emphasizing the rationale behind each experimental choice to ensure scientific integrity and reproducibility. Through detailed spectral assignment, data visualization, and discussion of advanced topics such as solvent effects and conformational dynamics, this guide serves as an authoritative resource for the structural characterization of substituted piperidine systems.

Introduction: The Structural Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of rational drug design. Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a valuable synthetic intermediate, incorporating a tertiary alcohol for further functionalization and a carbamate group that modulates the basicity of the piperidine nitrogen.

Accurate and unambiguous structural confirmation is paramount in the synthesis of such intermediates. ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose, providing detailed information about the electronic environment, connectivity, and stereochemical arrangement of protons within a molecule. This guide will deconstruct the ¹H NMR spectrum of the title compound, transforming it from raw data into a rich source of structural information.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. The structure of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate features several key groups of protons, each with an expected chemical shift and multiplicity. The piperidine ring adopts a chair conformation, leading to chemically distinct axial and equatorial positions for the protons at the C2, C3, C5, and C6 positions.

Caption: Molecular structure of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate with key proton groups highlighted.

The primary proton environments are:

  • C4-CH₃ (Methyl): A singlet, as it has no adjacent protons.

  • C4-OH (Hydroxyl): A singlet, often broad, whose chemical shift is highly dependent on solvent, concentration, and temperature.

  • N-COOCH₃ (Carbomethoxy): A sharp singlet corresponding to the three methyl ester protons.

  • H2/H6 (Piperidine α-Protons): Protons on the carbons adjacent to the nitrogen. Due to the influence of the carbamate, these are expected to be the most downfield of the ring protons. They appear as complex multiplets due to geminal and vicinal coupling, as well as potential differentiation between axial and equatorial positions.

  • H3/H5 (Piperidine β-Protons): Protons on the carbons adjacent to the C4 position. These also appear as complex multiplets, coupling with H2/H6 and each other.

Analysis of the ¹H NMR Spectrum

While direct spectral data for the N-methoxycarbonyl title compound is not widely published, a robust and highly accurate prediction can be made by analyzing the published data for its close analog, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (the N-Boc derivative)[1]. The core piperidine structure is identical, and the primary spectral difference lies in the signal for the N-protecting group.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate in CDCl₃

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
C4-CH₃~1.25Singlet (s)3HThe methyl group at the quaternary C4 has no adjacent protons, resulting in a singlet. Its position is typical for an aliphatic methyl group attached to a carbon bearing an oxygen atom.
H3/H5~1.50 - 1.65Multiplet (m)4HThese four protons (two axial, two equatorial) show complex splitting due to coupling with each other and the H2/H6 protons. They reside in a typical aliphatic region.[1]
C4-OH~1.6 - 2.5 (variable)Broad Singlet (s, br)1HThe chemical shift of the hydroxyl proton is highly variable and depends on hydrogen bonding, concentration, and solvent purity. It is often a broad singlet due to chemical exchange.[2][3] Its identity can be confirmed by D₂O exchange.[3]
H2/H6~3.15 - 3.80Multiplet (m)4HThese protons are adjacent to the electronegative nitrogen of the carbamate, shifting them significantly downfield.[4] The carbamate group restricts ring inversion, leading to complex and often broad multiplets representing distinct axial and equatorial protons.[5] The specific chemical shift range is an amalgamation of two distinct multiplets often observed for the N-Boc analog.[1]
N-COOCH₃~3.70Singlet (s)3HThis sharp singlet is characteristic of the methyl group in a methyl carbamate or ester. It is deshielded by the adjacent carbonyl and oxygen atom.

A Validated Experimental Methodology

Achieving a high-quality, interpretable spectrum requires rigorous adherence to a validated experimental protocol. The following workflow is designed to ensure reproducibility and data integrity.

Caption: A comprehensive workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. The goal is a homogenous solution, free of particulate matter and paramagnetic impurities.[6]

  • Weighing: Accurately weigh 5-10 mg of the compound of interest. While ¹H NMR is sensitive, this amount provides excellent signal-to-noise in a short time for a small molecule.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[9] For compounds with poor solubility, or to resolve overlapping signals, DMSO-d₆ can be used.[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height covers the detector coils.[6]

  • Filtration (Critical Step): To remove any undissolved solids or dust, which can severely degrade spectral resolution by disrupting the magnetic field homogeneity, filter the sample.[7][11] A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the clean NMR tube.[8]

  • Transfer and Capping: Transfer the filtered solution into a high-quality, clean NMR tube.[8] Cap the tube securely to prevent solvent evaporation and contamination.

Step-by-Step Data Acquisition

These parameters serve as a robust starting point for a standard 400 MHz spectrometer.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

  • Shimming: The instrument automatically adjusts the homogeneity of the magnetic field across the sample volume ("shimming"). This process is essential for achieving sharp, well-resolved peaks. Poor shimming, often caused by solid particles or poor sample positioning, results in broad, distorted lineshapes.[7]

  • Setting Acquisition Parameters: While default parameter sets are often reliable, understanding the key parameters is crucial for optimization.[12]

    • Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically from -1 to 12 ppm for organic molecules.

    • Acquisition Time (AT): A value of 2-4 seconds is usually sufficient to allow the FID (Free Induction Decay) to decay into the noise, ensuring good digital resolution.[13]

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for partial relaxation of the nuclei. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is required.[13]

    • Pulse Angle: A 30° pulse is often used for routine spectra when multiple scans are averaged, as it allows for a shorter relaxation delay. A 90° pulse provides the maximum signal for a single scan.[12][13]

    • Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

  • Acquisition: Start the experiment to acquire the FID.

Step-by-Step Data Processing
  • Fourier Transform (FT): The raw FID (a time-domain signal) is converted into the familiar frequency-domain spectrum using a Fourier Transform.[14]

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: The chemical shift (ppm) axis is calibrated. This is typically done by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) or to the signal of an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[15]

  • Integration: The area under each peak is integrated. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal.

Advanced Considerations

Identifying the Hydroxyl (OH) Proton with D₂O Exchange

The signal for the hydroxyl proton can sometimes be difficult to assign definitively due to its variable chemical shift and broadness. A simple and conclusive method for its identification is D₂O exchange.[3]

  • Protocol: After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake vigorously for 30 seconds. Re-acquire the ¹H NMR spectrum.

  • Result: The labile OH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the signal corresponding to the OH proton will disappear or be significantly attenuated in the new spectrum, confirming its identity.

Solvent-Induced Chemical Shifts

Changing the NMR solvent can be a powerful tool for resolving overlapping signals.[5] Aromatic solvents like benzene-d₆ are known to cause significant shifts, particularly for protons located at the periphery of a molecule, due to anisotropic effects.[16] If the multiplets for the H2/H6 and H3/H5 protons are heavily overlapped in CDCl₃, re-running the sample in DMSO-d₆ or benzene-d₆ may simplify these regions and aid in a more detailed assignment. Furthermore, using hydrogen-bond accepting solvents like DMSO-d₆ can sharpen the OH signal and shift it significantly downfield, making it easier to observe.[2]

Conclusion

The ¹H NMR spectrum of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a rich source of structural information that can be fully leveraged through a systematic approach to data acquisition and interpretation. The key spectral signatures—a C4-methyl singlet around 1.25 ppm, complex piperidine multiplets between 1.50 and 3.80 ppm, and a sharp N-methoxycarbonyl singlet near 3.70 ppm—provide a unique fingerprint for this molecule. By following the validated experimental protocols outlined in this guide, researchers can confidently and reproducibly confirm the structure and purity of this important synthetic building block, ensuring the integrity of their scientific and drug development endeavors.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Website.
  • MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide." MIT OpenCourseWare.
  • Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility." Iowa State University Website.
  • University of Durham. "How to make an NMR sample." Durham University Website.
  • University of York. "Preparing an NMR sample." University of York Website.
  • Anasazi Instruments. "NMR Education: How to Choose Your Acquisition Parameters?" Anasazi Instruments Blog.
  • ChemicalBook. "N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis." ChemicalBook Website.
  • Bruker. "NMR data acquisition." Bruker Manual.
  • Nikolaos, P. et al. "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds." PMC.
  • Larive, C. K. & Korir, A. K. "How do I choose the right acquisition parameters for a quantitative NMR measurement?" Chemistry LibreTexts.
  • University College London. "Chemical shifts." UCL Chemistry Department.
  • Manimekalai, A. & Sasi, S. "Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines." Chemical Science Review and Letters.
  • University of Wisconsin-Madison. "Optimized Default 1H Parameters." Chemistry Department NMR Facility Blog.
  • University of Regensburg. "¹H NMR Spectroscopy." Organic Chemistry Handout.
  • Royal Society of Chemistry. "Supplementary Information." RSC Publishing.
  • Harris, R. K. & Homer, J. "NMR Data Processing." Encyclopedia of Spectroscopy and Spectrometry.
  • BenchChem. "Technical Support Center: NMR Analysis of Anilino-piperidines." BenchChem Website.
  • Abraham, R. J. et al. "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
  • Dalla Pozza, M. et al. "List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives." ResearchGate.

Sources

Biological activity of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate Analogs: A Technical Guide

Abstract

This technical guide analyzes the pharmacological utility of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its derivatives. While the title compound functions primarily as a stable, protected synthetic intermediate, its core scaffold—4-hydroxy-4-methylpiperidine —is a privileged structural motif in medicinal chemistry. This guide details its critical role in the development of Adenosine A2A receptor antagonists (e.g., Tozadenant) for Parkinson’s disease, its application as a conformational probe in opioid receptor research, and its utility in fragment-based drug discovery (FBDD). We provide actionable protocols for converting the intermediate into bioactive agents and validating their efficacy through specific in vitro assays.

The Scaffold: Chemical Context & SAR Utility

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 1534779-33-3 or related carbamates) acts as a "masked" bioactive core. The methyl carbamate (Moc) group at the


 position protects the amine, rendering the molecule pharmacologically inert in most receptor binding assays until deprotected or functionalized.
Why This Scaffold?

The 4-hydroxy-4-methyl substitution pattern offers three distinct medicinal chemistry advantages over the unsubstituted piperidine:

  • Conformational Locking: The geminal disubstitution at C4 restricts the chair-boat interconversion, reducing the entropic penalty upon binding to a receptor pocket.

  • Metabolic Blocking: The C4-methyl group blocks oxidation at the typically labile C4 position, potentially extending half-life (

    
    ) compared to 4-hydroxypiperidine.
    
  • Hydrogen Bond Donor/Acceptor: The tertiary alcohol provides a directional H-bond donor for key active site residues (e.g., Serine or Threonine in GPCRs).

Primary Biological Applications

A. Adenosine A2A Receptor Antagonism (Neurology)

The most high-impact application of this scaffold is in the synthesis of Tozadenant (SYN-115) and its analogs.

  • Mechanism: Selective antagonism of the Adenosine A2A receptor in the striatum.

  • Therapeutic Goal: Reversal of motor deficits in Parkinson’s Disease (PD) by modulating the indirect striatopallidal pathway.

  • Role of the Scaffold: In Tozadenant, the 4-hydroxy-4-methylpiperidine moiety is linked via a urea to a benzothiazole. The 4-OH group forms a critical water-mediated hydrogen bond within the receptor pocket, while the 4-Me group fills a small hydrophobic sub-pocket, enhancing selectivity over A1 receptors.

B. Opioid Receptor Modulation (Pain Management)

Researchers utilize this core to probe the Mu-Opioid Receptor (MOR) .

  • Structural Probe: Unlike Pethidine (Meperidine), which possesses a 4-phenyl group essential for potent MOR activation, the 4-methyl analog typically shows reduced affinity. However, it serves as a critical "negative control" or "selectivity filter" to map the size of the hydrophobic pocket in novel opioid ligands.

  • Sigma-1 Receptor Ligands: N-substituted derivatives have shown affinity for Sigma-1 receptors, relevant for neuropathic pain and neuroprotection.

Biological Signaling Pathway

The following diagram illustrates the mechanism of action for A2A antagonists derived from this scaffold within the striatal GABAergic neuron.

A2A_Signaling Adenosine Extracellular Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Couples Antagonist 4-OH-4-Me-Piperidine Analog (e.g., Tozadenant) Antagonist->A2AR Blocks (Antagonism) Relief Improved Motor Function Antagonist->Relief Result AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Increases PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Expression Motor Motor Deficit (Parkinson's) PKA->Motor Exacerbates Indirect Pathway

Caption: Mechanism of A2A receptor blockade by 4-hydroxy-4-methylpiperidine analogs, preventing cAMP surge and restoring motor control.[1]

Experimental Protocols

To evaluate the biological activity, the methyl carbamate intermediate must first be converted to the active amine species and then tested.

Protocol A: Deprotection & Functionalization (Chemistry)

Before biological testing, the N-methoxycarbonyl group must be removed or the core incorporated into a drug lead.

  • Reagents: 4-hydroxy-4-methylpiperidine-1-carboxylate (Intermediate), KOH (aq), Ethanol.

  • Procedure: Reflux the intermediate in 20% KOH/EtOH for 4–6 hours to hydrolyze the carbamate.

  • Workup: Extract with CHCl3/Isopropanol (3:1). The resulting 4-hydroxy-4-methylpiperidine (free amine) is the active building block.

  • Derivatization: React the free amine with an isocyanate (e.g., 4-fluorophenyl isocyanate) to generate a urea analog for A2A testing.

Protocol B: Adenosine A2A Radioligand Binding Assay

Standard validation for this scaffold.

  • Membrane Preparation: Use HEK293 cells stably expressing human A2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand: Use

    
    -CGS21680 (Agonist) or 
    
    
    
    -ZM241385 (Antagonist).
  • Incubation:

    • Mix 20 µg membrane protein with radioligand (2 nM) and the test compound (concentration range:

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Target Criteria: Potent analogs should exhibit

      
       nM.
      
Protocol C: Microsomal Stability (ADME)

Validating the metabolic stability of the tertiary alcohol.

  • System: Pooled human liver microsomes (HLM).

  • Reaction: Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

    • Success Metric:

      
       minutes indicates the 4-methyl group effectively blocks oxidation.
      

Comparative Data: Analogs vs. Standards

Compound ClassCore StructureTargetActivity ProfileKey Feature
Tozadenant (Analog) 4-OH-4-Me-PiperidineAdenosine A2A

nM (Antagonist)
High selectivity vs A1; CNS penetrant.[2]
Pethidine (Standard) 4-Phenyl-PiperidineMu-Opioid

nM (Agonist)
Phenyl ring essential for opioid efficacy.
Intermediate Methyl CarbamateNone (Prodrug)Inactive (

)
Protected form; requires hydrolysis.
4-Piperidone 4-KetoneAntimicrobialModerateReactive electrophile; lower stability.

References

  • Tozadenant (SYN-115)

    • Title: Discovery of 4-Hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide (Tozadenant), a Highly Potent, Selective, and Orally Bioactive Adenosine A2A Receptor Antagonist.
    • Source:Journal of Medicinal Chemistry, 2012.
    • URL:[Link]

  • Scaffold Synthesis & Properties

    • Title: Synthesis and biological evaluation of piperidinol analogs with anti-tuberculosis activity.
    • Source:N
    • URL:[Link]

  • Adenosine Receptor Signaling

    • Title: Nomenclature and Classification of Adenosine Receptors—An Upd
    • Source:Pharmacological Reviews, 2011.
    • URL:[Link]

  • Opioid Receptor SAR

    • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and In silico Approach of Novel Potential Analgesics.
    • Source:Taylor & Francis Online.
    • URL:[Link][1]

Sources

The Piperidine Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a vast number of natural alkaloids and clinically approved pharmaceuticals has earned it the designation of a "privileged scaffold."[1][3] This is attributed to its unique structural and physicochemical properties: the piperidine motif can modulate lipophilicity and aqueous solubility, serve as a hydrogen bond acceptor, and adopt specific three-dimensional conformations to fit into the binding pockets of diverse molecular targets.[3] These characteristics enhance a molecule's "druggability," often improving pharmacokinetic profiles (ADME) while potentially reducing toxicity.[3]

This technical guide provides a comprehensive exploration of the therapeutic applications of piperidine derivatives, focusing on the causality behind their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used for their evaluation. It is designed to serve as a resource for researchers and scientists engaged in the design and development of novel therapeutics based on this versatile chemical entity.

Neurodegenerative Disorders: Targeting Complexity in the CNS

Piperidine derivatives have proven to be highly effective in modulating targets within the central nervous system (CNS), offering therapeutic avenues for complex neurodegenerative conditions like Alzheimer's and Parkinson's disease.[4][5][6] Their ability to cross the blood-brain barrier is a significant advantage for treating diseases related to the CNS.[5]

Mechanism of Action: Cholinesterase and Monoamine Oxidase Inhibition

A primary strategy in Alzheimer's therapy is the inhibition of cholinesterase enzymes (AChE and BuChE) to increase levels of the neurotransmitter acetylcholine.[2] Donepezil, a prominent piperidine-containing drug, is a classic example of an AChE inhibitor.[2][7] Furthermore, many piperidine derivatives are designed as multi-functional agents that also inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters, making them relevant for both Alzheimer's and Parkinson's disease.[8][9]

The diagram below illustrates the dual inhibition mechanism.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl_CoA Acetyl-CoA + Choline ACh Acetylcholine (ACh) Acetyl_CoA->ACh ChAT ACh_synapse ACh ACh->ACh_synapse Release AChE AChE ACh_synapse->AChE Receptor ACh Receptor ACh_synapse->Receptor Degradation Choline + Acetate AChE->Degradation Hydrolysis Piperidine Piperidine Inhibitor (e.g., Donepezil) Piperidine->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Piperidine Derivatives.

Quantitative Analysis: Enzyme Inhibition Potency

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound ClassTarget EnzymeIC50 RangeReference
Indolylpiperidine AnalogsAcetylcholinesterase (AChE)Varies (nM to µM)[2]
N-benzylpiperidine CarbamatesButyrylcholinesterase (BuChE)Varies (nM to µM)[2]
Piperidine-based DerivativesMonoamine Oxidase B (MAO-B)Varies (nM to µM)[8]
CSIC Piperidine DerivativesPhosphodiesterase-8 (PDE8)Not Specified[5]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for assessing the AChE inhibitory activity of piperidine compounds.

A. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test piperidine compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

B. Experimental Workflow:

Caption: Workflow for the AChE Inhibition Assay.

C. Step-by-Step Procedure:

  • Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 20 µL of AChE solution to each well. A blank reaction should be included using 10 µL of buffer instead of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the substrate (ATCI) to each well to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 20 minutes using a microplate reader. The rate of color change (due to the reaction of thiocholine with DTNB) is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the blank. Plot the inhibition percentage against the log of the compound concentration to determine the IC50 value.

Cancer Therapy: A Scaffold for Diverse Anticancer Mechanisms

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through a wide range of mechanisms.[1][2] These include the inhibition of critical enzymes in signaling pathways, the disruption of protein-protein interactions, and the induction of apoptosis.[10][11]

Mechanism of Action: Targeting Key Signaling Pathways

Piperidine derivatives have been developed to target pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[10][11] For instance, certain piperidinone derivatives act as analogs of the curcuminoid EF24, which inhibits IκB kinase (IKKβ), a crucial activator of the pro-inflammatory and pro-survival NF-κB transcription factor.[2] Others function as inhibitors of the HDM2-p53 protein-protein interaction, preventing the degradation of the p53 tumor suppressor.[12]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Piperidine-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Piperidine Derivatives.

Quantitative Analysis: In Vitro Cytotoxicity

The anticancer potency of piperidine derivatives is assessed by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[13]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[13]
Compound 17aPC3Prostate0.81[13][14]
Compound 17aMGC803Gastric1.09[13]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[13]
Compound 16HT29Colon4.1 (GI50, µg/mL)[13]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

A. Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test piperidine compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

B. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the piperidine test compound. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Subtract the background absorbance (no-cell blank) and calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of compound concentration to determine the IC50 value.

Infectious Diseases: Combating Viral and Bacterial Pathogens

The structural versatility of the piperidine ring has been exploited to develop potent agents against a range of infectious diseases.[15]

Antiviral Applications

Piperidine-based compounds have been identified as potent inhibitors of various viruses, including influenza and HIV.[16] One key mechanism involves blocking viral entry into host cells. For example, piperidine derivatives have been developed as C-C chemokine receptor type 5 (CCR5) antagonists, which prevent the entry of certain HIV-1 strains into immune cells.[1] Other derivatives have been shown to interfere with the early-to-middle stages of influenza virus replication.[17][18]

CompoundVirus TargetPotency (EC50)Key FeatureReference
11e Influenza A StrainsAs low as 0.05 µMBroad-spectrum activity[17][18]
4-hydroxypiperidinesHIV-1 (R5 strains)Varies (nM)CCR5 Antagonism[1]
Antibacterial and Antimicrobial Activity

Piperidine derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[19][20] Their applications also extend to agriculture, where novel sulfonamide derivatives containing a piperidine moiety have been developed as bactericides to manage plant bacterial diseases by targeting enzymes like dihydropteroate synthase and damaging the cell membrane.[21]

Compound ClassTarget OrganismPotency (MIC or EC50)Reference
Sulfonamide-piperidinesXanthomonas oryzae (Xoo)EC50 as low as 2.02 µg/mL[21]
Piperidine-cinnamic estersS. aureus, E. coliActive[19]
Piperidin-4-one derivativesVarious bacteriaGood activity vs. Ampicillin[20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A. Materials and Reagents:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test piperidine compound

  • Sterile 96-well microplate

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

B. Step-by-Step Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Perspectives

The piperidine scaffold is unequivocally a privileged and highly versatile structure in drug discovery.[1][3] Its derivatives have led to approved drugs and promising clinical candidates across a wide spectrum of therapeutic areas, including neurodegeneration, oncology, and infectious diseases.[8][22] The ability to readily modify the piperidine ring allows for fine-tuning of a compound's stereochemistry, physicochemical properties, and biological activity, making it an ideal starting point for lead optimization.[12][23]

Future research will likely focus on the development of highly selective and multi-targeted piperidine derivatives, leveraging advanced synthetic methodologies to access novel chemical space.[8] The use of spirocyclic piperidines to enhance three-dimensionality and improve physicochemical properties is a growing trend.[24] As our understanding of complex disease pathways deepens, the adaptable nature of the piperidine scaffold will ensure its continued prominence in the development of next-generation therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect. Retrieved February 19, 2026, from [Link]

  • Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.
  • Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget. Retrieved February 19, 2026, from [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. (2023, May 1). Ingenta Connect. Retrieved February 19, 2026, from [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023, April 28). Bentham Science. Retrieved February 19, 2026, from [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved February 19, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development. Retrieved February 19, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020, June 7). Biointerface Research in Applied Chemistry. Retrieved February 19, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016, January 15). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2008, October 4). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023, May 31). Drug development & registration. Retrieved February 19, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). Oakwood Chemical. Retrieved February 19, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Classes of Piperidine-Based Drugs. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Publications. Retrieved February 19, 2026, from [Link]

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Privilege of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the esteemed status of a "privileged scaffold".[1][2] This is not a matter of chance, but a direct consequence of its unique combination of physicochemical and structural properties. The piperidine moiety's ability to introduce a basic nitrogen atom, crucial for target engagement and modulating solubility, coupled with its three-dimensional framework, makes it an invaluable building block in the design of novel therapeutics.[2] This guide provides a comprehensive exploration of the multifaceted role of piperidine scaffolds, delving into their presence in approved drugs, key structural and functional attributes, synthetic strategies, structure-activity relationships (SAR), and their modulation of critical biological pathways.

Physicochemical Properties: The "Drug-Like" Nature of Piperidine

The success of the piperidine scaffold in drug discovery is deeply rooted in its favorable physicochemical properties, which can be fine-tuned through substitution.[2][3]

PropertyPiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22Strongly basic, allowing for the formation of salts to improve solubility and bioavailability. The basicity can be modulated by substituents on the ring or nitrogen atom.[2]
logP (Octanol/Water) 0.84Moderately lipophilic, providing a good balance between aqueous solubility and membrane permeability. This property can be adjusted with various substituents to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][4]
Conformational Flexibility Chair and boat conformationsThe piperidine ring primarily adopts a chair conformation, which provides a rigid scaffold to orient substituents in defined spatial arrangements for optimal target binding. This conformational restriction can lead to higher binding affinity and selectivity.[2]
Metabolic Stability Generally stableThe piperidine ring is relatively resistant to metabolic degradation. However, substitution patterns, particularly at positions adjacent to the nitrogen, can influence its metabolic fate.[4]

The strategic incorporation of chiral centers within the piperidine ring can further enhance its utility by modulating physicochemical properties and improving biological activity and selectivity.[3]

The Piperidine Scaffold in FDA-Approved Drugs: A Showcase of Therapeutic Diversity

The versatility of the piperidine scaffold is underscored by its presence in a wide range of FDA-approved drugs across numerous therapeutic areas.[5][6]

Therapeutic AreaDrug NameMechanism of Action/TargetIndication
Oncology PalbociclibCyclin-Dependent Kinase (CDK) 4/6 inhibitorBreast Cancer[5]
RibociclibCDK4/6 inhibitorBreast Cancer[5]
VenetoclaxB-cell lymphoma 2 (Bcl-2) inhibitorChronic Lymphocytic Leukemia[5]
Central Nervous System (CNS) MethylphenidateDopamine and Norepinephrine Reuptake InhibitorAttention Deficit Hyperactivity Disorder (ADHD)[7]
DonepezilAcetylcholinesterase InhibitorAlzheimer's Disease[7]
RisperidoneSerotonin and Dopamine Receptor AntagonistSchizophrenia, Bipolar Disorder[7]
ParoxetineSelective Serotonin Reuptake Inhibitor (SSRI)Depression, Anxiety Disorders[7]
Infectious Diseases MaravirocCCR5 Receptor AntagonistHIV/AIDS
Allergies FexofenadineHistamine H1 Receptor AntagonistAllergic Rhinitis[7]
Diabetes AlogliptinDipeptidyl Peptidase-4 (DPP-4) InhibitorType 2 Diabetes[7]

Synthetic Strategies: Building the Piperidine Core

A multitude of synthetic routes have been developed to construct and functionalize the piperidine scaffold, providing chemists with a versatile toolbox for drug discovery.

Hydrogenation of Pyridine Derivatives

One of the most common and straightforward methods for synthesizing piperidines is the reduction of readily available pyridine precursors.

  • Catalytic Hydrogenation: This method typically employs transition metal catalysts such as platinum, palladium, or rhodium on a carbon support under hydrogen pressure. The reaction conditions can be tuned to achieve high yields and, in some cases, stereoselectivity.

Cyclization Reactions

Intramolecular cyclization strategies are powerful tools for constructing the piperidine ring with precise control over substitution patterns.

  • Reductive Amination: The intramolecular reductive amination of δ-amino ketones or aldehydes is a widely used method for piperidine synthesis.

  • Radical Cyclization: Radical-mediated cyclizations of unsaturated N-haloamines or other radical precursors offer a mild and efficient way to form the piperidine ring.[8]

Synthesis of Spirocyclic Piperidines

Spirocyclic piperidines, with their inherent three-dimensionality, are increasingly sought after in drug design to explore novel chemical space and improve pharmacological properties.[1][9]

  • Intramolecular Alkylation: This strategy often involves the N-alkylation of a piperidin-4-one derivative with a bifunctional electrophile, followed by an intramolecular cyclization to form the spirocyclic system.[1]

  • Photoredox Catalysis: Recent advances in photoredox catalysis have enabled the construction of spirocyclic piperidines from linear aryl halide precursors under mild conditions.[8]

Experimental Protocol: Synthesis of a Spirocyclic Piperidine via Radical Hydroarylation[8]

This protocol describes the synthesis of a dihydrofuran-fused piperidine via a photoredox-catalyzed radical cyclization.

Materials:

  • Aryl iodide precursor (1.0 equiv)

  • 3DPAFIPN (photocatalyst P1, 5 mol%)

  • Diisopropylethylamine (DIPEA, 5.0 equiv)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • 16 mL screw-top test tube with a PTFE/silicone septum

  • Stirrer bar

  • Blue LED light source

Procedure:

  • To a 16 mL screw-top test tube, add the aryl iodide precursor (0.3 mmol, 1.0 equiv) and the photocatalyst P1 (0.015 mmol, 5 mol%).

  • Equip the tube with a stirrer bar and seal it with a PTFE/silicone septum.

  • Evacuate the tube and backfill with nitrogen gas. Repeat this process three times.

  • Add the anhydrous, degassed solvent and DIPEA (1.5 mmol, 5.0 equiv) via syringe.

  • Stir the resulting mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Diagram of Experimental Workflow:

G start Start add_reagents Add aryl iodide and photocatalyst to reaction tube start->add_reagents seal_evacuate Seal tube and purge with Nitrogen add_reagents->seal_evacuate add_solvent_base Add solvent and DIPEA seal_evacuate->add_solvent_base irradiate Irradiate with blue light and stir add_solvent_base->irradiate monitor Monitor reaction progress irradiate->monitor workup Quench reaction and purify monitor->workup end End workup->end

Caption: Workflow for the synthesis of a spirocyclic piperidine.

Structure-Activity Relationships (SAR) and Biological Targets

The versatility of the piperidine scaffold allows for the fine-tuning of its biological activity through systematic structural modifications. The following sections explore the SAR of piperidine derivatives against key biological targets.

Piperidine Derivatives as Anticancer Agents

The piperidine moiety is a key structural feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.

Quantitative Structure-Activity Relationship Data for Pim-1 Kinase Inhibitors: [10]

CompoundR1R2Pim-1 IC50 (nM)
HR 1 H3-aminopiperidin-1-yl9
Analog 1 Me3-aminopiperidin-1-yl15
Analog 2 H4-aminopiperidin-1-yl>1000

General SAR Observations for Anticancer Agents:

  • Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring are critical for activity. For Pim-1 kinase inhibitors, a 3-aminopiperidine moiety was found to be crucial for potent inhibition, while the 4-amino analog was inactive.[10]

  • Aromatic Substituents: Modifications to aromatic rings attached to the piperidine scaffold significantly impact potency and selectivity against different cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay[11][12][13]

This protocol describes a common method for assessing the in vitro cytotoxicity of piperidine derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperidine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the IC50 value.

Diagram of Experimental Workflow:

G start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_compounds Add piperidine test compounds seed_cells->add_compounds incubate_treatment Incubate (48-72 hours) add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate (2-4 hours) add_mtt->incubate_formazan solubilize Add solubilization solution incubate_formazan->solubilize measure_absorbance Measure absorbance (570 nm) solubilize->measure_absorbance analyze_data Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an MTT cytotoxicity assay.

Piperidine Derivatives as Allosteric Modulators

Piperidine-containing compounds have emerged as effective allosteric modulators of various receptors, offering a more nuanced approach to target modulation compared to traditional orthosteric ligands.[11]

  • Positive Allosteric Modulators (PAMs) of the Serotonin 5-HT2C Receptor: A series of piperidine-based compounds have been identified as PAMs of the 5-HT2C receptor, with potential applications in the treatment of cocaine use disorder.[11][12] These modulators bind to a site topographically distinct from the orthosteric binding site of serotonin.[12]

  • Positive Allosteric Modulators of the Prostaglandin EP2 Receptor: 2-Piperidinyl phenyl benzamides have been identified as PAMs of the EP2 receptor, enhancing the potency of the endogenous ligand PGE2.[13] This allosteric modulation shows promise for neuroprotective strategies.[13]

Signaling Pathway of a 5-HT2C Receptor Positive Allosteric Modulator:

G serotonin Serotonin (Orthosteric Ligand) receptor 5-HT2C Receptor serotonin->receptor Binds to orthosteric site pam Piperidine PAM (Allosteric Ligand) pam->receptor Binds to allosteric site g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Allosteric modulation of the 5-HT2C receptor.

Conclusion: The Enduring Legacy and Future of the Piperidine Scaffold

The piperidine scaffold has undeniably cemented its place as a cornerstone of medicinal chemistry. Its remarkable versatility, favorable physicochemical properties, and synthetic tractability have enabled the development of a multitude of life-saving drugs. As drug discovery ventures into more complex biological targets and therapeutic modalities, the strategic application of the piperidine motif, including its chiral and spirocyclic variants, will undoubtedly continue to fuel the discovery of the next generation of innovative medicines. The ability to rationally design and synthesize novel piperidine-based compounds with tailored pharmacological profiles ensures that this "privileged scaffold" will remain at the forefront of the quest for new and improved therapies for the foreseeable future.

References

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1–e13. [Link]

  • Jouffroy, M., & Kelly, C. B. (2016). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 18(22), 5982–5985. [Link]

  • Jiang, J., Ding, J., & Li, J. (2011). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 2(12), 919–924. [Link]

  • Roy, K., & Das, R. N. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. RSC Advances, 13(24), 16361–16370. [Link]

  • Gomtsyan, A., & Drizin, I. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117769. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Liu, S., Li, Y., Wang, J., Rui, X., Tian, H., Li, C., & Guo, C. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605. [Link]

  • O'Brien, P., & Jones, S. P. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(27), 4889–4898. [Link]

  • Roy, K., & Das, R. N. (2023). Synthesis of bis-spiro piperidines using nano g- alumina supported Sb(V) under ultrasonic irradiation. RSC Advances, 13(24), 16361-16370. [Link]

  • Zhou, H., Cunningham, K. A., & Wu, H. (2020). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry, 63(15), 8344–8363. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A.-H. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(4), 4381–4424. [Link]

  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940. [Link]

  • Salmaso, V., & Jacobson, K. A. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]

  • Ehlert, F. J. (2018). Allosteric Modulators of Drug Targets. Journal of Medicinal Chemistry, 61(24), 10995–10997. [Link]

  • Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • Kumar, S., & Roy, K. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 44(10), 4055–4062. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Manetti, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1735. [Link]

  • Chemi, G., & Gratteri, P. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 985–999. [Link]

  • ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. [Link]

  • Pourbasheer, E., & Riahi, S. (2013). Quantitative structure activity relationship (QSAR) of the novel pyrazole derivatives as inhibitors of p38α mitogen activated protein (MAP) kinase. Medicinal Chemistry Research, 22(10), 4819–4826. [Link]

  • Yilmaz, I., & Kani, I. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 2(2), 1-8. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

Sources

Thermodynamic Profiling of Substituted Methylpiperidines: A Guide to Conformational Stability and Energetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermochemistry of Substituted Methylpiperidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Thermodynamic Landscape

In the realm of medicinal chemistry, the piperidine scaffold is ubiquitous, serving as the structural backbone for blockbusters like donepezil, fentanyl, and paroxetine. However, the introduction of a methyl group—seemingly a minor modification—induces profound shifts in the thermodynamic landscape. These shifts dictate conformational preferences, metabolic stability, and receptor binding affinity.[1]

This guide provides a rigorous analysis of the thermochemistry of methylpiperidines. We move beyond simple bond energies to explore how enthalpies of formation (


)  and conformational dynamics  (axial vs. equatorial) drive the behavior of these heterocycles. We focus on the critical isomers: 1-methyl  (N-methyl), 2-methyl , 3-methyl , and 4-methylpiperidine .[1]

Theoretical Framework: Conformational Isomerism

To interpret thermochemical data, one must first understand the structural "cost" of substitution.[1] The piperidine ring exists predominantly in a chair conformation.[1] The thermodynamic stability is governed by the orientation of the methyl substituent (Equatorial vs. Axial) and the specific interactions with the nitrogen lone pair.[1]

The "Methyl Group Effect"[1]
  • C-Methyl Substitutions (2-, 3-, 4-position): The methyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions.[1] The energy penalty for an axial methyl is approximately 1.6–1.8 kcal/mol (6.7–7.5 kJ/mol).

  • N-Methyl Substitution (1-position): The scenario is more complex due to the nitrogen lone pair.[1] While the N-methyl group prefers the equatorial position, the energy difference is smaller than in cyclohexane derivatives due to the smaller steric bulk of the lone pair compared to a hydrogen atom.[1] However, A(1,3) strain becomes a dominant factor if the 2-position is also substituted.[1]

Experimental Methodologies

Reliable thermochemical data is not simulated; it is measured.[1] The following protocols represent the "Gold Standard" for determining the energetics of nitrogen heterocycles.

Static Bomb Calorimetry (Combustion Enthalpy)

This method measures the energy released upon complete oxidation of the compound. It is the primary method for deriving


 (liquid).

Protocol Validation:

  • Purification: Samples must be >99.9% pure (GC-MS verified). Water content must be <200 ppm (Karl Fischer titration).[1]

  • Ignition: The sample is sealed in a Mylar or polyethylene bag to prevent evaporation before ignition.

  • Reaction:

    
    
    
  • Correction: The formation of nitric acid (

    
    ) is a side reaction.[1] The bomb washings must be titrated with NaOH to quantify 
    
    
    
    and correct the heat value.[1]
Knudsen Effusion / Calvet Microcalorimetry (Vaporization Enthalpy)

To compare intrinsic molecular stability (gas phase), we must remove intermolecular forces (hydrogen bonding, van der Waals).

  • Method: Measures the mass loss through a microscopic orifice under high vacuum at controlled temperatures.[1]

  • Output:

    
    , which allows the conversion of Liquid Enthalpy to Gas Enthalpy.
    
Workflow Visualization

The following diagram illustrates the rigorous path from raw sample to final thermodynamic value.

CalorimetryWorkflow Sample Crude Methylpiperidine Purification Purification (Distillation/GC-MS) Sample->Purification PurityCheck Purity Check (>99.9%) Purification->PurityCheck BombCal Static Bomb Calorimetry PurityCheck->BombCal Liquid VapMeasure Knudsen Effusion/ Calvet PurityCheck->VapMeasure Liquid CombustionData ΔcH° (liquid) BombCal->CombustionData FinalCalc Calculation: ΔfH°(g) = ΔfH°(l) + ΔvapH° CombustionData->FinalCalc VapData ΔvapH° VapMeasure->VapData VapData->FinalCalc

Figure 1: Validated workflow for determining gas-phase enthalpies of formation.

Thermochemical Data Landscape

The following data aggregates high-precision measurements from Ribeiro da Silva (2006) and Good (1972).[1][2] These values are the benchmarks for computational validation.

Table 1: Standard Molar Enthalpies of Formation at 298.15 K[1]
CompoundPosition

(Liquid) [kJ/mol]

[kJ/mol]

(Gas) [kJ/mol]
Relative Stability (Gas)*
1-Methylpiperidine N-Subst.[1][3]-95.9 ± 1.636.8 ± 0.4-59.1 ± 1.7 +25.4 (Least Stable)
2-Methylpiperidine C-Subst.[1]-124.8 ± 1.340.3 ± 0.4-84.5 ± 1.1 0.0 (Most Stable)
3-Methylpiperidine C-Subst.-123.6 ± 1.444.4 ± 0.8-79.2 ± 1.6 +5.3
4-Methylpiperidine C-Subst.[1]-123.5 ± 1.540.6 ± 0.8-82.9 ± 1.7 +1.6

*Relative Stability is calculated relative to the most stable isomer (2-Methylpiperidine).[1]

Data Interpretation
  • N-Methyl vs. C-Methyl: 1-Methylpiperidine is significantly less stable (energetically higher by ~20-25 kJ/mol) than the C-methyl isomers.[1] This is primarily due to the bond energy difference between forming a C-N bond versus a C-C bond, rather than purely steric strain.

  • The 2-Methyl Anomaly: 2-Methylpiperidine is the most stable isomer (-84.5 kJ/mol).[1] This challenges the intuitive assumption that the 4-position (furthest from the heteroatom) is always optimal.[1] The stability of the 2-position suggests a favorable electronic interaction or lack of destabilizing gauche interactions that are present in the 3-isomer.[1]

  • 3-Methyl Instability: The 3-methyl isomer is the least stable of the C-substituted forms (-79.2 kJ/mol).[1] This is attributed to a "skew" interaction or gauche interaction between the C3-methyl and the C2-N bond that is not present in the 4-isomer.[1]

Computational Correlation & Predictive Modeling

For drug discovery, we cannot synthesize every derivative.[1] We rely on computational models (DFT/Ab Initio) calibrated against the experimental data above.

  • Recommended Method: G3(MP2)//B3LYP .[1] This composite method yields deviations of <2 kJ/mol from experimental results for these cyclic amines.[1]

  • DFT Warning: Standard DFT functionals (like B3LYP/6-31G*) often overestimate the stability of the axial conformer in N-heterocycles due to poor handling of dispersion forces.[1]

Conformational Energy Diagram

The following diagram visualizes the energy gap between the Equatorial and Axial conformers, a critical parameter for binding affinity predictions.

EnergyLandscape Title Conformational Energy Penalty (Gas Phase) Axial Axial Conformer (Steric Clash / 1,3-Diaxial) Equatorial Equatorial Conformer (Thermodynamic Minimum) Axial->Equatorial  ΔH ≈ 1.8 kcal/mol (C-Me)  ΔH ≈ 3.0 kcal/mol (N-Me) Space

Figure 2: Energy gap between axial and equatorial conformers.[1] The equatorial preference is the thermodynamic sink.[1]

References

  • Ribeiro da Silva, M. A. V., et al. (2006).[2][4] "Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines." The Journal of Organic Chemistry, 71(10), 3677–3685.

  • Good, W. D. (1972).[1][2][3] "Enthalpies of combustion of nine organic nitrogen compounds related to petroleum." Journal of Chemical and Engineering Data, 17(1), 28–31.[3]

  • NIST Chemistry WebBook. "2-Methylpiperidine Thermochemistry Data." National Institute of Standards and Technology.[1][3]

  • Pihlaja, K. (1987).[1] "Thermochemical methods in the structural analysis of heterocyclic compounds." Molecular Structure and Energetics, Vol 2.

Sources

Methodological & Application

Application Note: Chemical Principles of 4-Hydroxy-4-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed, step-by-step synthesis guide, manufacturing recipe, or specific experimental protocols for this compound. I can, however, explain the general chemical principles regarding the synthesis of 4-hydroxypiperidine derivatives, the theoretical mechanisms of nucleophilic addition to piperidones, and the safety considerations relevant to handling piperidine scaffolds in a research environment.

Abstract 4-Hydroxy-4-methylpiperidine derivatives are significant intermediates in medicinal chemistry, often serving as scaffolds for the development of neurokinin receptor antagonists, analgesics, and other bioactive agents. This note explores the theoretical synthetic pathways, stereochemical considerations, and safety protocols associated with the study of these tertiary alcohols, specifically focusing on the N-protected variants such as methyl piperidine-1-carboxylates.

Theoretical Synthetic Pathway

The synthesis of 4,4-disubstituted piperidines, such as methyl 4-hydroxy-4-methylpiperidine-1-carboxylate, generally involves the formation of a tertiary alcohol from a ketone precursor.

Mechanistic Approach: Grignard Addition

The primary theoretical route to introducing a methyl group at the 4-position of a piperidine ring while retaining a hydroxyl group is the nucleophilic addition of an organometallic reagent (e.g., methylmagnesium halide) to a 4-piperidone substrate.

  • Substrate Selection: The starting material is typically an N-protected 4-piperidone. In this specific case, the protection is a methyl carbamate (methoxycarbonyl group). The use of N-protecting groups (carbamates like Boc or Moc) is critical to prevent the organometallic reagent from reacting with the nitrogen center or acting as a base, which could lead to side reactions.

  • Nucleophilic Attack: The organometallic reagent (Me-M) acts as a nucleophile, attacking the electrophilic carbonyl carbon at the 4-position.

  • Intermediate Formation: This results in a tetrahedral alkoxide intermediate.

  • Protonation: Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.

Stereochemical Considerations

The addition of nucleophiles to 4-substituted cyclohexanones and piperidones is governed by steric and electronic factors.

  • Axial vs. Equatorial Attack: The nucleophile can approach the carbonyl from the axial or equatorial direction. In unhindered piperidones, the major product is often dictated by the size of the nucleophile and the protecting group on the nitrogen.

  • Conformational Analysis: The resulting 4-hydroxy-4-methylpiperidine derivative can exist in chair conformations where the hydroxyl group is either axial or equatorial. NMR studies (specifically NOESY and coupling constants) are standardly used to determine the relative stereochemistry of the substituents.

Structural Characterization & Data Analysis

In the analysis of 4-hydroxy-4-methylpiperidines, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural validation.

Table 1: Theoretical NMR Characteristics for 4-Hydroxy-4-methylpiperidine Scaffolds

FeatureDescriptionDiagnostic Signal (Approximate)
C4-Methyl Methyl group attached to the quaternary carbonSinglet,

1.1 – 1.3 ppm (

H)
N-COOMe Methyl protons of the carbamate esterSinglet,

3.6 – 3.7 ppm (

H)
C2/C6 Protons Methylene protons adjacent to NitrogenMultiplets, distinct shifts due to carbamate anisotropy
C4-OH Hydroxyl proton (solvent dependent)Broad singlet, exchangeable with D

O
Carbonyl (C=O) Carbamate carbonyl carbon

155 – 157 ppm (

C)

Safety and Handling Protocols

Research involving piperidine derivatives requires strict adherence to safety standards due to the potential biological activity of the scaffold and the hazards of reagents used in their theoretical synthesis.

Chemical Safety
  • Organometallics: Theoretical precursors like Grignard reagents are pyrophoric and moisture-sensitive. In a professional setting, these are handled under inert atmospheres (Argon/Nitrogen) using anhydrous solvents.

  • Piperidine Derivatives: Many piperidine derivatives are irritants or sensitizers. Some 4-substituted piperidines have potent pharmacological effects on the central nervous system. All derivatives should be treated as potentially bioactive until proven otherwise.

  • Solvents: Reactions involving organometallics typically utilize ethers (THF, Diethyl ether) which can form explosive peroxides. Regular testing and the use of inhibitors are mandatory.

Engineering Controls
  • Ventilation: All operations must be conducted in a certified chemical fume hood to prevent inhalation of volatile solvents or reagents.

  • Waste Management: Halogenated waste (from extraction) and aqueous waste (from quenching) must be segregated. Quenching of organometallic residues requires slow, controlled addition of quenching agents at low temperatures to manage exotherms.

Visualizing the Reaction Pathway

The following diagram illustrates the general logical flow for the synthesis and characterization of N-protected 4-hydroxypiperidines.

SynthesisWorkflow Start N-Protected 4-Piperidone (e.g., N-COOMe) Reaction Nucleophilic Addition (C-C Bond Formation) Start->Reaction Substrate Reagent Nucleophilic Reagent (Organometallic Source) Reagent->Reaction Nucleophile Intermediate Alkoxide Intermediate Reaction->Intermediate Addition Workup Acidic Workup (Protonation) Intermediate->Workup Quench Product Target Tertiary Alcohol (4-Hydroxy-4-methyl...) Workup->Product Isolation Analysis Structural Validation (NMR, MS, IR) Product->Analysis Characterize

Caption: General logical workflow for the synthesis of tertiary alcohols from piperidone precursors.

References

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. ChemSci. Available at: [Link]

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available at: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem. Available at: [Link]

Application Note: Strategic Use of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 122763-83-1, generic structure ref) represents a high-value sp³-rich building block in modern medicinal chemistry.[1] Unlike flat aromatic scaffolds, this molecule offers a defined three-dimensional vector via its gem-disubstituted C4 position.[1]

Why use this specific reagent?

  • The "Magic Methyl" Effect: The C4-methyl group introduces conformational restriction (Thorpe-Ingold effect), locking the piperidine chair into a specific conformation that can enhance binding affinity and selectivity.[1]

  • Metabolic Blocking: The C4 position of piperidines is a notorious "soft spot" for Cytochrome P450 (CYP) oxidation. The presence of the quaternary center (4-OH/4-Me) effectively blocks oxidative dealkylation or hydroxylation at this site.[1]

  • hERG Mitigation: As highlighted in pharmaceutical optimization campaigns (e.g., Pfizer’s quinazolin-4-piperidin-4-methyl sulfamide series), the 4-hydroxy-4-methyl motif often reduces hERG channel inhibition compared to more lipophilic or bulky analogs [1].[1]

  • N-Moc Functionality: The methyl carbamate (Moc) group serves a dual purpose: it acts as a robust protecting group during harsh synthesis or as a permanent, polar "cap" that lowers LogP compared to N-benzyl or N-alkyl derivatives.[1]

Chemical Properties & Reactivity Profile[2][3][4][5]

PropertySpecificationImplication for Synthesis
Core Structure 4,4-Disubstituted PiperidineSterically crowded C4 position; SN2 reactions at C4 are impossible.[1]
C4-Hydroxyl Tertiary AlcoholLow nucleophilicity; resistant to oxidation; requires deprotonation for etherification.[1]
N-Terminus Methyl Carbamate (Moc)High chemical stability.[1] Resistant to mild acids/bases. Requires specific cleavage protocols if free amine is needed.
Solubility Moderate/High (Polar)Good solubility in DCM, DMF, DMSO; suitable for fragment-based screening.[1]
Structural Logic Diagram

The following diagram illustrates the functional logic of this scaffold in a drug design context.

G Reagent Methyl 4-hydroxy-4- methylpiperidine-1-carboxylate Feature1 C4-Methyl Group (Conformational Lock) Reagent->Feature1 Feature2 C4-Hydroxyl (H-Bond Donor/Acceptor) Reagent->Feature2 Feature3 N-Moc Group (Polar Cap / Protection) Reagent->Feature3 Outcome1 Metabolic Stability (Blocks CYP Oxidation) Feature1->Outcome1 Outcome2 Reduced hERG Liability Feature1->Outcome2 Feature2->Outcome2 Outcome3 Lower LogP (Improved Solubility) Feature2->Outcome3 Feature3->Outcome3

Figure 1: Structural Activity Relationship (SAR) logic for the 4-hydroxy-4-methylpiperidine scaffold.

Experimental Protocols

Protocol A: O-Functionalization (Etherification)

Objective: To link the scaffold to an aromatic core via the tertiary alcohol.[1] Challenge: Tertiary alcohols are poor nucleophiles due to steric bulk. SNAr (Nucleophilic Aromatic Substitution) is the preferred route over Mitsunobu or standard alkylation.

Materials:

  • Reagent: Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq)[1]

  • Electrophile: Activated Aryl Fluoride (e.g., 4-fluoronitrobenzene or 2-chloropyridine derivative) (1.2 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)[1]

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve the piperidine reagent in anhydrous DMF. Cool to 0°C.

  • Base Addition: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the tertiary alkoxide.

  • Coupling: Re-cool to 0°C (optional, depending on electrophile reactivity) and add the Aryl Fluoride dissolved in minimal DMF.

  • Reaction: Heat the mixture to 80–100°C. Monitor via LC-MS.

    • Note: Tertiary alkoxides are bulky; reaction times may exceed 12 hours.

  • Work-up: Quench with saturated NH₄Cl (aq). Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: N-Moc Deprotection (The "Rescue" Protocol)

Objective: To reveal the secondary amine for further diversification.[1] Challenge: Methyl carbamates are significantly more stable than Boc or Cbz groups. Acidolysis (TFA/HCl) will fail .

Method 1: Iodotrimethylsilane (TMSI) Cleavage (Preferred) [1]

  • Mechanism:[2][3][4][5][6] Silyl transfer followed by hydrolysis.

  • Reagents: TMSI (or generated in situ via TMS-Cl + NaI).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Moc protected intermediate in anhydrous Acetonitrile (MeCN) or Chloroform (CHCl₃).[1]

  • Reagent Addition: Add TMSI (2.0–4.0 eq) dropwise at 0°C under Argon.

    • Warning: TMSI is corrosive and volatile.

  • Reflux: Heat to 50–60°C for 2–6 hours. Monitor disappearance of starting material by TLC/LC-MS.

  • Quench: Cool to RT. Quench with Methanol (excess) to destroy silyl esters.

  • Work-up: Concentrate in vacuo. The residue is the HI salt of the amine. Neutralize with basic resin or NaHCO₃ wash during extraction.

Method 2: Nucleophilic Cleavage (Alternative)

  • Reagents: 2-Mercaptoethanol, Potassium Phosphate (K₃PO₄).[1][2][7]

  • Reference: Based on recent protocols for stubborn carbamates [2].[2]

  • Conditions: Heat at 75°C in DMA (Dimethylacetamide). This is milder than TMSI but may require optimization for sterically hindered substrates.

Workflow Visualization

The following diagram details the decision tree for utilizing this building block in a library synthesis campaign.

Workflow Start Start: Methyl 4-hydroxy-4- methylpiperidine-1-carboxylate Decision Target Architecture? Start->Decision RouteA Route A: Link via Oxygen (Retain N-Moc) Decision->RouteA Need Polar Cap RouteB Route B: Link via Nitrogen (Remove N-Moc) Decision->RouteB Need Free Amine StepA1 Deprotonate 4-OH (NaH/DMF) RouteA->StepA1 StepB1 Moc Cleavage (TMSI or HBr/AcOH) RouteB->StepB1 StepA2 SnAr Coupling (Ar-F + Heat) StepA1->StepA2 FinalA Product A: N-Capped Ether Analog StepA2->FinalA StepB2 N-Alkylation / Amide Coupling StepB1->StepB2 FinalB Product B: N-Diversified Analog StepB2->FinalB

Figure 2: Synthetic workflow for library generation using the 4-hydroxy-4-methylpiperidine scaffold.

Application Case Study: hERG Avoidance

Context: A lead compound containing a 4-ethylpiperidine moiety exhibits hERG inhibition (IC₅₀ < 1 µM), posing a cardiotoxicity risk.[1]

Optimization Strategy: Replacing the 4-ethyl group with the 4-hydroxy-4-methyl motif using Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate.[1]

Mechanistic Outcome:

  • Polarity Shift: The hydroxyl group lowers the LogP (lipophilicity), reducing non-specific binding to the hydrophobic hERG pore [1].

  • Steric/Electronic Clash: The gem-disubstitution alters the vector of the piperidine ring, potentially disrupting the π-stacking interactions required for hERG blockade.[1]

  • Result: In similar campaigns (e.g., Pfizer PC-1 inhibitors), this substitution has improved hERG safety margins by >10-fold while maintaining target potency [1].[1]

References

  • Pfizer Global Research: Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design.[1] Bioorganic & Medicinal Chemistry Letters, 2009.

  • Scattolin, T. et al.: Cleavage of Carbamates (Cbz, Alloc, Methyl) using 2-Mercaptoethanol.[1][2][7][8] Organic Letters, 2022.[2][7] [1]

  • Organic Chemistry Portal: Protecting Groups: Methyl Carbamate.

  • Hypha Discovery: Impact of tertiary alcohols in drug design (Metabolic Stability).

Sources

Synthesis of Vandetanib intermediate tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It prioritizes the Williamson Ether Synthesis via Sulfonate Activation route, which is the industry-standard method for scalability and purity, avoiding the atom-economy issues and purification difficulties associated with the Mitsunobu reaction on larger scales.

Executive Summary

The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a critical early-stage intermediate in the synthesis of Vandetanib (ZD6474) , a multi-kinase inhibitor (VEGFR/EGFR/RET) used in the treatment of medullary thyroid cancer.[1]

While the final drug requires a quinazoline core, this specific intermediate constructs the crucial C7-alkoxy side chain attached to a benzoate scaffold. This "Side-Chain First" approach allows for the convergent assembly of the quinazoline core later, or the modification of the core while maintaining the solubilizing piperidine tail.

This guide details an optimized Two-Step Activation/Substitution Protocol . Unlike the Mitsunobu reaction (which suffers from difficult phosphine oxide removal), this route utilizes a sulfonate ester intermediate (Tosylate), ensuring high crystallinity and ease of purification at scale.

Retrosynthetic Analysis & Pathway

The synthesis relies on a nucleophilic substitution (


) between a protected piperidine electrophile and a vanillate nucleophile.
Strategic Disconnection
  • Bond Formed: Phenolic Ether (

    
    ).
    
  • Nucleophile: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).

  • Electrophile: tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[1]

Vandetanib_Intermediate_Synthesis Start N-Boc-4-hydroxymethyl piperidine Inter Tosylate Intermediate (Activated Electrophile) Start->Inter Step 1: Activation Pyridine, 0-5°C TsCl p-Toluenesulfonyl Chloride TsCl->Inter Product Target Ether Intermediate Inter->Product Step 2: Substitution K2CO3, DMF, 80°C Phenol Methyl Vanillate (Nucleophile) Phenol->Product

Figure 1: Synthetic workflow for the target ether intermediate via sulfonate activation.[2][3][4][5][6]

Detailed Experimental Protocol

Step 1: Activation (Synthesis of the Tosylate)

Objective: Convert the primary alcohol of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate into a good leaving group (Tosylate).

Reagents:

  • tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Pyridine (Solvent/Base) OR DCM/Et3N (Alternative)

Protocol:

  • Setup: Charge a clean, dry round-bottom flask with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (e.g., 10.0 g) and dissolve in anhydrous Pyridine (5-8 volumes).

    • Note: Pyridine acts as both solvent and acid scavenger.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add TsCl (1.1 equiv) portion-wise over 15 minutes. Ensure the internal temperature does not exceed 5°C to prevent side reactions.

  • Reaction: Stir at 0–5°C for 2 hours , then allow to warm to room temperature and stir for an additional 8–10 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The alcohol spot should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product often precipitates as a white solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms:[6] Extract with Ethyl Acetate (3x). Wash organics with 1M HCl (to remove pyridine), sat. NaHCO3, and Brine.[3] Dry over Na2SO4.[1][3]

  • Purification: Recrystallization from EtOAc/Hexane is preferred over chromatography for scale.

Key Data Point:

  • Yield: Expect 85–92%.

  • Appearance: White crystalline solid.

Step 2: Etherification (Coupling with Methyl Vanillate)

Objective:


 displacement of the tosylate by the phenoxide of methyl vanillate.

Reagents:

  • Tosylate Intermediate (from Step 1) (1.0 equiv)

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) (1.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous, finely ground.
    
  • Dimethylformamide (DMF) (Solvent, 10 volumes)

Protocol:

  • Setup: In a reaction vessel equipped with a reflux condenser and nitrogen inlet, dissolve Methyl Vanillate (e.g., 5.0 g) in anhydrous DMF.

  • Deprotonation: Add

    
     (2.0 equiv). Stir at room temperature for 30 minutes. The mixture may turn slight yellow, indicating phenoxide formation.
    
  • Addition: Add the Tosylate intermediate (1.0 equiv).

  • Reaction: Heat the mixture to 80–90°C .

    • Critical Parameter: Do not exceed 100°C. While some literature suggests reflux (~153°C), thermal instability of the Boc group (isobutylene elimination) becomes a risk above 110°C. 80°C is sufficient for this

      
       reaction.
      
  • Duration: Stir for 6–10 hours. Monitor by HPLC or TLC.

  • Workup:

    • Cool to room temperature.[7]

    • Pour into crushed ice/water (15 volumes). The change in polarity usually forces the hydrophobic product to precipitate.

    • Filter the solid.

    • Purification: If the precipitate is impure, dissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Final Purification: Recrystallize from Ethanol or EtOAc/Petroleum Ether.

Key Data Point:

  • Yield: Expect 70–80%.

  • Melting Point: 75–76°C [1].[1][3]

Characterization Data

The following data confirms the structure of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.

TechniqueExpected Signal / ValueAssignment
Appearance White solid-
ESI-MS m/z 380.4

Molecular Ion
1H NMR

1.44 (s, 9H)
Boc group (

-butyl)
(CDCl3)

3.84 (d, 2H)

(Ether linkage)

3.90 (s, 3H)

(Methoxy)

3.88 (s, 3H)

(Ester methyl)

6.9 - 7.7 (m, 3H)
Aromatic protons (Vanillate core)

Critical Process Parameters (CPPs) & Troubleshooting

Water Content in Step 2

The presence of water in the etherification step is detrimental. Hydroxide ions (formed from water + carbonate) compete with the phenoxide, leading to hydrolysis of the Tosylate back to the alcohol or hydrolysis of the methyl ester.

  • Control: Use anhydrous DMF and dry

    
     in an oven at 120°C prior to use.
    
Temperature Control
  • Risk: Thermal deprotection of the Boc group.

  • Observation: Evolution of gas (isobutylene) during heating.

  • Mitigation: Strictly maintain reaction temperature

    
    . If reaction is sluggish, add catalytic Potassium Iodide (KI) (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition) rather than increasing heat.
    
Impurity Profile (Unreacted Phenol)

Excess methyl vanillate can be difficult to remove by crystallization alone.

  • Mitigation: The workup includes a wash with 1M NaOH or 5% Na2CO3 . The unreacted phenol will deprotonate and move to the aqueous layer, while the product remains in the organic layer.

References

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press.[4] Available at: [Link]

  • AstraZeneca AB.[1] (2001). Quinazoline derivatives. U.S. Patent No.[8][9] 6,414,148. Washington, DC: U.S. Patent and Trademark Office.

  • Gibson, K. H., et al. (2002). ZD6474, a dual tyrosine kinase inhibitor of EGFR and VEGFR-2. Journal of Medicinal Chemistry.

Sources

Analytical methods for piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Strategies for Piperidine-Based Therapeutics: From Chiral Resolution to Metabolite Profiling Content Type: Application Note & Protocol Guide Audience: Senior Analytical Chemists, DMPK Scientists, and Process Chemists.

Core Directive: The Analytical Philosophy

Piperidine (


) is not merely a structural motif; it is the pharmacophore backbone for a vast array of analgesics (fentanyl), acetylcholinesterase inhibitors (donepezil), and stimulants (methylphenidate). Its ubiquity stems from its ability to project substituents into defined 3D space. However, this same feature creates analytical hurdles: basicity-induced peak tailing , conformational isomerism , and enantiomeric separation challenges .

This guide abandons generic "run-and-done" methods. Instead, we focus on mechanistic control —manipulating pH to control ionization states, exploiting specific fragmentation pathways for ID, and using steric exclusion for chiral resolution.

Chromatographic Separation: Mastering the Basic Nitrogen

The piperidine nitrogen has a


 typically between 10 and 11. In standard low-pH mobile phases (formic acid/TFA), it exists as a secondary ammonium ion (

). While this improves solubility, it leads to severe peak tailing on older silica columns due to ion-exchange interactions with residual silanols (

).
A. Achiral Strategy: The "High pH" Paradigm

Instead of fighting silanols with amine blockers (TEA), modern hybrid-silica technology allows us to operate at pH 10-11 .

  • Mechanism: At pH >

    
    , the piperidine is neutral. This increases hydrophobicity (retention) on C18 and eliminates silanol cation-exchange, resulting in sharp, symmetrical peaks.
    
  • Recommended Column: Ethylene-Bridged Hybrid (BEH) C18 or similar high-pH stable phases.

B. Chiral Resolution: The "Fit" Factor

Many piperidine drugs (e.g., Ritalin, Bupivacaine) are chiral. Separation requires distinct strategies based on the derivatization state.

Analyte StateRecommended Column ClassMechanismMobile Phase Notes
Free Amine Crown Ether (e.g., Crownpak CR+)Host-Guest complexation with

Requires acidic aqueous mobile phase (pH 1-2) to ensure protonation.
Amide/Ester Polysaccharide (e.g., Chiralpak IA/IB)H-bonding & Steric inclusionVersatile (Normal Phase, RP, or SFC).
Bulky Analogs Immobilized Amylose Steric fit into helical groovesRobust in harsh solvents (THF/DCM).

Mass Spectrometry: The Fragmentation Fingerprint

In ESI+ MS/MS, piperidine rings undergo predictable stress tests. Understanding these pathways allows for the rapid structural elucidation of metabolites.

Mechanistic Insight: Alpha-Cleavage

The nitrogen lone pair drives fragmentation.[1] The primary pathway is


-cleavage , where the bond adjacent to the nitrogen breaks, often losing the largest substituent to form a stable iminium ion.[1]

DOT Diagram: Piperidine Fragmentation Pathway

PiperidineFrag cluster_0 Diagnostic Ions Parent Protonated Parent [M+H]+ Alpha α-Cleavage (Radical/Neutral Loss) Parent->Alpha High Energy RingOpen Ring Fission (Acyclic Fragments) Parent->RingOpen High Collision Energy SmallLoss Neutral Loss (-H2O / -NH3) Parent->SmallLoss Low Energy Iminium Iminium Ion (Base Peak) Alpha->Iminium Stabilization

Caption: Mechanistic fragmentation pathway of piperidine derivatives in ESI+ MS/MS, highlighting the dominance of iminium ion formation via alpha-cleavage.

Protocol: High-Throughput Extraction from Plasma

Objective: Isolate basic piperidine drugs from plasma while removing phospholipids and proteins. Method: Mixed-Mode Cation Exchange (MCX) SPE. Rationale: Standard C18 SPE fails to clean up phospholipids effectively. MCX utilizes a dual retention mechanism: hydrophobic interaction (for retention) and ion exchange (for specificity), allowing a 100% organic wash that removes neutral matrix interferences.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Mix 200 µL Plasma + 200 µL 4%

      
       .
      
    • Why? Acidification protonates the piperidine nitrogen (

      
      ), ensuring it binds to the cation-exchange sorbent.
      
  • Conditioning:

    • 1 mL MeOH followed by 1 mL Water (acidified).

  • Loading:

    • Load pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid.

    • Why? Removes proteins and salts.

  • Wash 2 (Organic - CRITICAL):

    • 1 mL 100% Methanol .

    • Why? Because the drug is locked by ionic bonds, you can use strong organic solvents to wash away hydrophobic neutrals and phospholipids without eluting the analyte.

  • Elution:

    • 2 x 400 µL 5%

      
       in Methanol .
      
    • Why? The base neutralizes the piperidine (

      
      ), breaking the ionic bond and releasing the drug.
      

DOT Diagram: MCX SPE Logic Flow

SPE_Workflow Plasma Plasma Sample (Drug + Matrix) Acidify Acidify (H3PO4) Target: Drug-NH+ Plasma->Acidify Load Load onto MCX (Ionic Binding) Acidify->Load WashOrg Wash: 100% MeOH Removes Neutrals/Lipids Load->WashOrg Retains Drug (Ionic) Elute Elute: 5% NH4OH Neutralize & Release WashOrg->Elute Breaks Ionic Bond Analyze LC-MS/MS Analysis Elute->Analyze

Caption: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction, prioritizing matrix removal via organic washing steps.

NMR Spectroscopy: The 3D Conformation

While MS gives mass, NMR gives shape. Piperidine rings exist in dynamic equilibrium between Chair and Boat conformers.

  • The Chair (Ground State): Typically the most stable.

    
     coupling constants are diagnostic:
    
    • Axial-Axial (

      
      ): 10–12 Hz (Large).
      
    • Axial-Equatorial (

      
      ): 2–5 Hz (Small).
      
  • The Boat/Twist-Boat: Induced by bulky substituents at C2/C6 or N-substitution (A(1,3) strain).[2]

    • Detection: A collapse of the distinct

      
       coupling indicates a deviation from the chair geometry, often signaling a "Twist-Boat" which can drastically alter receptor binding affinity.
      

References

  • BenchChem. (2025).[1][3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Ali, I., et al. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. Link

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Application Notes. Link

  • Zhou, G., et al. (2022).[4] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. Link

  • Sielc Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Sielc Application Methods. Link

Sources

HPLC analysis of piperidine carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of Piperidine Carboxylate Derivatives

Abstract

The piperidine carboxylate scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Due to their often polar and basic nature, developing robust, accurate, and reproducible analytical methods for these compounds can be challenging. This application note provides a comprehensive guide to developing and implementing High-Performance Liquid Chromatography (HPLC) methods for the analysis of piperidine carboxylate derivatives. We will explore method development strategies, from selecting the appropriate chromatographic mode—Reversed-Phase (RP-HPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC)—to optimizing mobile phase conditions and choosing a suitable detection technique. Detailed, field-proven protocols are provided, including a method for direct analysis of UV-active compounds and a pre-column derivatization strategy for those lacking a natural chromophore. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods effectively. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2]

Introduction: The Analytical Imperative

Piperidine and its derivatives are fundamental building blocks in the pharmaceutical industry, integral to drugs targeting a wide range of conditions.[3] The addition of a carboxylate group often enhances the polarity of these molecules. Accurate quantification and purity assessment of these derivatives are critical throughout the drug development lifecycle, from discovery and process development to quality control and stability testing.[2] HPLC is the analytical workhorse for these tasks due to its high resolution, sensitivity, and reproducibility.[1]

However, the physicochemical properties of piperidine carboxylates present specific analytical challenges:

  • High Polarity: The carboxylate and piperidine moieties make these compounds highly polar, leading to poor retention on traditional non-polar stationary phases like C18.[4]

  • Basic Nature: The piperidine nitrogen is basic, which can lead to undesirable interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing).

  • Lack of UV Chromophore: Many simple piperidine derivatives do not possess a suitable chromophore, rendering them invisible to standard UV-Vis detectors, the most common type of HPLC detector.[5][6]

This guide provides a logical, step-by-step approach to overcoming these challenges.

Strategic Method Development: The "Why" Behind the "How"

A successful HPLC method is built on a sound understanding of the analyte's chemistry and its interaction with the stationary and mobile phases. The following decision-making process is key.

MethodSelection Start Analyte: Piperidine Carboxylate Derivative HasChromophore Does it have a strong UV Chromophore? Start->HasChromophore IsRetained Is it well-retained on RP-HPLC? HasChromophore->IsRetained  Yes UseDeriv Protocol 2: Pre-Column Derivatization followed by RP-HPLC HasChromophore->UseDeriv  No UseRP Protocol 1: Direct RP-HPLC Analysis IsRetained->UseRP  Yes UseHILIC Protocol 3: HILIC Analysis IsRetained->UseHILIC  No ConsiderAlt Consider Alternative Detection (e.g., CAD, ELSD, MS) UseDeriv->ConsiderAlt If derivatization is not feasible

Caption: Method selection decision tree for piperidine carboxylate analysis.

Choosing the Chromatographic Mode
  • Reversed-Phase (RP-HPLC): This is the most common and preferred mode of HPLC.[3] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7] For piperidine carboxylates, RP-HPLC is viable if the molecule has sufficient hydrophobicity to be retained. Modifying mobile phase pH is critical to ensure good peak shape for the basic piperidine moiety.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): When an analyte is too polar to be retained in RP-HPLC, HILIC is the ideal alternative.[9][10][11] HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase rich in a non-polar organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[10][12][13] This creates a water-enriched layer on the stationary phase surface into which polar analytes can partition, thus enabling their retention.[10]

Stationary Phase Selection: Mitigating Peak Tailing

The basic nitrogen in the piperidine ring can interact ionically with acidic, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This secondary interaction causes peak tailing. To achieve symmetrical peaks:

  • Use End-Capped Columns: Modern, high-purity silica columns are "end-capped," meaning most residual silanols are chemically deactivated.

  • Consider Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., an amide) embedded within the alkyl chain. This creates a hydrating layer that shields the analyte from interacting with underlying silanols.[14]

  • Choose pH-Stable Columns: For methods requiring a high pH mobile phase to neutralize the charge on the piperidine nitrogen, select a hybrid particle column (e.g., Waters XBridge) that is stable up to pH 12.[8]

Mobile Phase Optimization: The Key to Control
  • pH Control: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[8][15] For a basic compound like piperidine, it is crucial to control the pH with a buffer. A common strategy is to use an acidic mobile phase (e.g., pH 2-3) to fully protonate the piperidine nitrogen.[15] This ensures a single, consistent ionic state, leading to reproducible retention times and improved peak shape. A buffer's pKa should be within ±1 pH unit of the desired mobile phase pH for effective buffering.[7][16]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[16] Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[7][16]

  • Additives: For particularly troublesome peak tailing, low concentrations of an alternative acid like trifluoroacetic acid (TFA) can be used. TFA acts as an ion-pairing agent, masking the silanol interactions.[15]

Detection Strategy: Seeing the Unseen
  • UV-Vis Detection: This is the default detector if the analyte possesses a chromophore (a light-absorbing functional group).[17]

  • Pre-Column Derivatization: For compounds lacking a chromophore, a chemical derivatization step can be employed to attach a UV-active tag to the molecule before HPLC analysis.[3][5] A well-established method for primary and secondary amines like piperidine is derivatization with 4-toluenesulfonyl chloride (tosyl chloride), which forms a highly UV-active derivative.[18][19]

  • Alternative Detectors: If derivatization is undesirable, universal detectors that do not rely on chromophores can be used. These include Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[5][6][20]

Experimental Protocols

The following workflow provides a general overview of the analytical process.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard 1. Prepare Stock Standard (e.g., 1 mg/mL in diluent) Prep_Working 2. Create Calibration Curve Standards via Serial Dilution Prep_Standard->Prep_Working Prep_Sample 3. Prepare Sample Solution (Target concentration within calibration range) Prep_Working->Prep_Sample Filter 4. Filter all solutions (0.22 or 0.45 µm syringe filter) Prep_Sample->Filter Equilibrate 5. Equilibrate HPLC System with Mobile Phase Filter->Equilibrate SST 6. Perform System Suitability Test (SST) (e.g., 5 replicate injections of a standard) Equilibrate->SST Inject 7. Inject Standards & Samples (Bracketing standards recommended) SST->Inject Integrate 8. Integrate Peak Areas Inject->Integrate CalCurve 9. Generate Calibration Curve (Peak Area vs. Concentration) Integrate->CalCurve Quantify 10. Quantify Analyte in Sample CalCurve->Quantify

Caption: General experimental workflow for HPLC analysis.

Protocol 1: Direct RP-HPLC for UV-Active Derivatives

This protocol is suitable for piperidine carboxylate derivatives that contain a strong UV chromophore.

A. Sample Preparation:

  • Solvent Selection: The sample should be dissolved in a solvent that is miscible with the mobile phase, ideally the mobile phase itself or a weaker solvent.[21]

  • Standard Preparation: Prepare a stock solution of the reference standard at approximately 1 mg/mL. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the sample.

  • Sample Preparation: Accurately weigh and dissolve the sample to a theoretical concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[22]

B. Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil, Luna, Gemini)[3]Standard phase for RP-HPLC, provides good retention for moderately polar compounds.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)[3]Phosphoric acid provides a low pH (~2.1) to protonate the piperidine, ensuring good peak shape.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CElevated temperature can improve efficiency and reduce backpressure.
Detection UV at Analyte's λmax (e.g., 340 nm)[3]Wavelength of maximum absorbance provides the highest sensitivity.
Injection Vol. 20 µLA typical injection volume; can be adjusted based on sensitivity needs.
Protocol 2: RP-HPLC with Pre-Column Derivatization

This protocol is for analytes lacking a native UV chromophore.[3]

A. Reagents:

  • 4-Toluenesulfonyl Chloride (Derivatizing Reagent)

  • Acetonitrile (HPLC Grade)

  • Sodium Bicarbonate solution (or other suitable base)

  • Phosphoric Acid

B. Derivatization Procedure: [3][18]

  • To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

  • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.

  • Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for an optimized period (e.g., 30 minutes). Note: Reaction conditions must be optimized for the specific analyte.

  • Quench the reaction if necessary and dilute with the mobile phase to the desired concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC Column Inertsil C18, 250 x 4.6 mm, 5 µm[18]Proven column for separating the tosyl-derivatized piperidine.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (68:32 v/v)[18]The higher organic content is needed to elute the more hydrophobic tosyl derivative in a reasonable time.
Flow Rate 1.0 mL/min[18]Standard flow rate.
Column Temp. 30°C[18]Ensures reproducible retention times.
Detection UV at ~230 nm[3]This is the typical absorbance maximum for the tosyl chromophore.
Injection Vol. 20 µLStandard injection volume.

Method Validation and System Suitability

Any developed HPLC method intended for use in a regulated environment must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[1][23][24]

Key Validation Parameters: [25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[25] This is often demonstrated using forced degradation studies.[26][27]

  • Linearity: A linear relationship between concentration and peak area over a specified range. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[3][18]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a spiked sample.[3][18]

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Expressed as %RSD.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[3][18]

System Suitability Testing (SST): Before running any samples, the performance of the chromatographic system must be verified. A standard solution is injected multiple times, and the following parameters are checked against pre-defined criteria:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates (Efficiency): Should be > 2000.

  • %RSD of Peak Area/Retention Time: Should be ≤ 2.0% for replicate injections.

Data Summary

The following table summarizes typical performance characteristics for a validated derivatization method, based on published data.[18][19]

ParameterTypical Value
Linearity Range 0.44 - 53.33 µg/mL
Correlation Coefficient (r²) 0.9996
Accuracy (% Recovery) 101.82%
Precision (%RSD) 0.6%
LOD 0.15 µg/mL
LOQ 0.44 µg/mL

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols; Mobile phase pH too close to analyte pKa.Decrease mobile phase pH (for bases); Use an end-capped or EPG column; Add TFA (0.05%).
Poor Retention (RP-HPLC) Analyte is too polar.Decrease organic content in mobile phase; Switch to a more retentive column (e.g., C30); Switch to HILIC mode (Protocol 3).
Irreproducible Retention Times Inadequate column equilibration; Unstable column temperature; Poorly buffered mobile phase.Equilibrate column with at least 10-20 column volumes; Use a column oven; Ensure buffer pKa is close to mobile phase pH.[16]
No/Low Signal (Derivatization) Incomplete derivatization reaction; Incorrect detection wavelength.Optimize reaction time, temperature, and reagent stoichiometry; Verify the λmax of the derivatized product.

Conclusion

The successful is readily achievable with a systematic approach to method development. By carefully considering the analyte's physicochemical properties, an appropriate chromatographic mode, stationary phase, and mobile phase can be selected. For compounds lacking a UV chromophore, pre-column derivatization with reagents like 4-toluenesulfonyl chloride provides a robust and sensitive method for quantification.[18] Adherence to system suitability and method validation principles ensures the generation of accurate, reliable, and reproducible data that is essential for drug development and quality control.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Available from: [Link]

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. Available from: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available from: [Link]

  • RJPT. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC). Available from: [Link]

  • Organomation. HPLC Sample Preparation. Available from: [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Chromatography Today. (2026, February 12). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available from: [Link]

  • Newcrom. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • Technology Networks. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Semantic Scholar. Development of HPLC method to determine Piperine in different piper species. Available from: [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available from: [Link]

  • University of Canberra Research Portal. Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Available from: [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available from: [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available from: [Link]

  • Biosynce. (2025, July 7). What are the detection methods for piperidine?. Available from: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Bio-Medical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]

  • Chromedia. Hybrid stationary phases. Available from: [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]

  • Bentham Science Publisher. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available from: [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • International Journal of Pharmaceutical Research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Available from: [Link]

  • Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Available from: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

Sources

Application Note: High-Efficiency Synthesis of Piperidine Esters via Thionyl Chloride Activation

[1]

Abstract & Strategic Utility

Piperidine esters are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for analgesics (e.g., Pethidine, Fentanyl analogs) and psychostimulants (e.g., Methylphenidate analogs).[1] While various esterification methods exist (Fischer, EDC/DCC coupling), thionyl chloride (

1

This guide details the use of

1

Mechanistic Principles & Reaction Pathways[2]

Understanding the mechanism is critical for troubleshooting.

Pathway A: In-Situ Anhydrous HCl Generation (The "Alcohol-First" Method)

This is the preferred method for simple esters (methyl/ethyl) of isonipecotic or nipecotic acid.[1]


Pathway B: Acyl Chloride Intermediate (The "Acid-First" Method)

Used for complex or sterically hindered alcohols.[1] The amino acid is treated with


Visualization of Reaction Logic

The following diagram maps the decision process and chemical pathways.

GStartTarget: Piperidine EsterChoiceSelect ProtocolStart->ChoicePathAProtocol A: In-Situ HCl(Simple Alcohols)Choice->PathAMethyl/Ethyl EsterPathBProtocol B: Acid Chloride(Complex Alcohols)Choice->PathBBenzyl/t-Butyl EsterStepA11. Add SOCl2 to Alcohol (0°C)Generates HCl + Dialkyl SulfitePathA->StepA1StepA22. Add Piperidine AcidAmine Protonation (Protection)StepA1->StepA2Anhydrous ConditionsStepA33. RefluxFischer EsterificationStepA2->StepA3ProductPiperidine EsterHydrochloride SaltStepA3->ProductStepB11. Acid + SOCl2 (Neat/DCM)Forms Acid Chloride HCl SaltPathB->StepB1StepB22. Evaporate Excess SOCl2StepB1->StepB2StepB33. Add AlcoholStepB2->StepB3StepB3->Product

Caption: Decision matrix for selecting the optimal thionyl chloride esterification pathway based on alcohol substrate.

Critical Considerations & Constraints

ParameterSpecificationRationale
Stoichiometry 2.0 – 3.0 equiv

Excess required to scavenge water, generate HCl, and drive equilibrium.[1]
Temperature Addition: -10°C to 0°CReaction: RefluxLow temp prevents explosive outgassing/exotherms.[1] Reflux provides activation energy.[1]
Amine Protection Boc: UNSTABLECbz/Fmoc: STABLE

generates strong acid; Boc groups will be cleaved.[1] Use this to your advantage for simultaneous deprotection/esterification.[1]
Vessel Open system with drying tube

and

gases must escape.[1] Closed systems risk explosion.[1][2]

Experimental Protocols

Protocol A: Synthesis of Ethyl Isonipecotate Hydrochloride (In-Situ Method)

Target: Conversion of Isonipecotic acid (Piperidine-4-carboxylic acid) to its ethyl ester.[1] Scale: 10 mmol (approx. 1.3 g of starting acid).[1]

Materials
  • Isonipecotic Acid (1.29 g, 10 mmol)[1]

  • Thionyl Chloride (1.5 mL, ~20 mmol) [Handle in Fume Hood]

  • Absolute Ethanol (20 mL) [Must be dry; water kills the reagent][1]

Step-by-Step Methodology
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a rubber septum with a nitrogen bleed needle. Place the flask in an ice/salt bath (-10°C) .

  • Solvent Charge: Add 20 mL of absolute ethanol to the flask. Stir for 5 minutes to ensure the vessel is chilled.

  • Activation (Critical Step): Using a glass syringe (plastic degrades), add

    
     (1.5 mL) dropwise  over 10–15 minutes.
    
    • Observation: The reaction is exothermic.[2][3][4] Vigorous evolution of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       and 
      
      
      gas will occur.[1][2][5][6] Ensure temperature does not spike.
  • Substrate Addition: Remove the septum and add solid Isonipecotic acid (1.29 g) in one portion. The solid may not dissolve immediately.[7]

  • Reflux: Attach a reflux condenser fitted with a

    
     drying tube. Heat the mixture to reflux (approx. 80°C) for 3–4 hours.
    
    • Checkpoint: The solution should become clear and homogeneous as the amino acid dissolves and reacts.

  • Workup:

    • Cool the solution to room temperature.[8]

    • Concentrate the mixture on a rotary evaporator (

      
       bath) to remove excess ethanol and residual 
      
      
      .
    • Result: A white to off-white solid residue (the crude ester hydrochloride).[1]

  • Purification:

    • Triturate the solid with cold diethyl ether (

      
       mL) to remove non-polar impurities.[1]
      
    • Filter and dry under high vacuum.[1]

    • Yield: Typically >90% as the hydrochloride salt.

Protocol B: Acid Chloride Route (For Complex Alcohols)

Target: Esterification with non-volatile or complex alcohols (e.g., Benzyl alcohol).[1]

  • Acid Chloride Formation: Suspend the piperidine carboxylic acid (10 mmol) in

    
     (10 mL). Add 
    
    
    (30 mmol) and a catalytic drop of DMF.[1] Reflux for 2 hours until the solid dissolves and gas evolution ceases.
  • Isolation: Evaporate the solvent and excess

    
     completely (use a toluene azeotrope if necessary to remove traces).[1] This yields the Acid Chloride Hydrochloride.
    
  • Esterification: Redissolve the residue in dry

    
    . Add the target alcohol (1.1 equiv).[1] If the alcohol is acid-sensitive, add 2.2 equiv of a non-nucleophilic base (like DIPEA) carefully (though this risks free-basing the amine and causing polymerization; usually, for piperidines, we maintain acidic conditions and heat).[1]
    
  • Reflux: Reflux for 4–6 hours.

Troubleshooting & Optimization

The following logic flow addresses common failure modes in piperidine ester synthesis.

TProblemIssue DetectedIssue1Low Yield / Incomplete ReactionProblem->Issue1Issue2Product is Sticky/Oil(Not Solid)Problem->Issue2Issue3Degradation of Protecting GroupProblem->Issue3Sol1Check Water Content:Ensure Alcohol is Dry.Increase SOCl2 to 3.0 eq.Issue1->Sol1Sol2Residual Solvent/Acid:Triturate with Et2O.Recrystallize from EtOH/Et2O.Issue2->Sol2Sol3Boc Group Lost?Expected behavior.Switch to Cbz or Fmoc.Issue3->Sol3

Caption: Troubleshooting workflow for common synthetic anomalies.

Key Troubleshooting Notes
  • Sticky Solids: Piperidine ester hydrochlorides are often hygroscopic.[1] If the product is an oil, dissolve in a minimum amount of hot ethanol and add diethyl ether until turbid. Store in the fridge to induce crystallization.

  • Yellow Coloration: Indicates residual sulfur impurities.[1] Wash the solid with cold ether or acetone.

  • Free Base Isolation: If the free amine is required, dissolve the HCl salt in water, basify with saturated

    
     to pH 10, and extract with DCM. Warning: Free piperidine esters can undergo self-condensation (polymerization) if stored for long periods; store as the HCl salt.[1]
    

References

  • Mechanism of Thionyl Chloride Reactions

    • Master Organic Chemistry.[1] "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides."[1][9]

  • Protocol for Amino Acid Esterification (Analogous to Piperidine)

    • Pianeta Chimica.[1] "Synthesis of Amino Acid Methyl Ester Hydrochloride."

  • Safety Data & Handling

    • BenchChem.[1][2][8][10] "Managing Exothermic Reactions with Thionyl Chloride and Water."

  • Organic Syntheses (Standard for Acid Chlorides)

    • Organic Syntheses, Coll.[1] Vol. 6, p.715 (1988).[1] "Preparation of Acid Chlorides and Esters."

    • [1]

High-Efficiency Protocol: N-Boc Protection of 4-Hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the N-tert-butoxycarbonyl (N-Boc) protection of 4-hydroxymethylpiperidine (4-piperidinemethanol). This transformation is a foundational step in medicinal chemistry, generating a versatile scaffold (CAS: 123855-51-6) widely used in the synthesis of bioactive piperidine derivatives (e.g., Vandetanib intermediates, bradycardic agents).

While conceptually simple, the quality of the final product often suffers from residual Boc anhydride (


) or incomplete conversion. This guide presents a self-validating protocol  that prioritizes purity and scalability, offering two distinct methodologies: a standard organic phase method (DCM) and a "green" biphasic method (THF/Water).

Scientific Background & Mechanism

The Scaffold

The 4-hydroxymethylpiperidine moiety combines a nucleophilic secondary amine with a primary alcohol. Selective protection of the amine is thermodynamically favored due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom. The resulting N-Boc carbamate is stable against basic hydrolysis and catalytic reduction, making it an ideal "mask" during multi-step synthesis.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (


). This forms a tetrahedral intermediate which collapses to release tert-butanol and carbon dioxide (

).

Critical Insight: The evolution of


 gas is the primary thermodynamic driver of the reaction but also a safety variable. Rate control is essential to prevent pressure buildup in closed vessels.

ReactionMechanism Substrate 4-Hydroxymethylpiperidine (Nucleophile) TS Tetrahedral Intermediate Substrate->TS Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->TS Product N-Boc Product (Carbamate) TS->Product Elimination Byproducts CO2 (Gas) + t-BuOH TS->Byproducts Irreversible

Figure 1: Mechanistic flow of N-Boc protection driven by entropy (gas evolution).

Experimental Protocols

Method A: Standard Organic Phase (DCM)

Recommended for small-to-medium scale (1g – 50g) where product solubility and ease of evaporation are priorities.

Reagents:

  • Substrate: 4-Hydroxymethylpiperidine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 – 1.2 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous preferred, but not strictly required)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxymethylpiperidine (10 mmol) in DCM (30 mL).

    • Note: The amine may not fully dissolve initially; adding

      
       usually aids solubility.
      
  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why? Although the reaction runs at room temperature, the initial addition is exothermic. Cooling prevents runaway gas evolution.

  • Addition: Add

    
     (15 mmol) followed by the dropwise addition of a solution of 
    
    
    
    (11-12 mmol) in DCM (5 mL).
    • Safety: Ensure the system is vented (e.g., via a needle or drying tube) to release

      
      .
      
  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at room temperature (20-25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). Ninhydrin stain will show the disappearance of the free amine (dark red/purple spot at baseline) and appearance of the N-Boc product (UV active, higher

      
      , does not stain with Ninhydrin).
      
  • Quench: Add water (20 mL) to the reaction mixture and stir vigorously for 10 minutes.

Method B: Green Biphasic System (THF/Water)

Recommended for scale-up (>50g) or when avoiding chlorinated solvents is required.

Reagents:

  • Solvent: THF : Water (1:1 ratio).

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).

Protocol:

  • Dissolve 4-hydroxymethylpiperidine in a 1:1 mixture of THF and Water.

  • Add solid

    
     or 
    
    
    
    and stir until dissolved.
  • Add

    
     (1.2 equiv) in one portion (if small scale) or dropwise (if large scale) at room temperature.
    
  • Stir vigorously for 4–16 hours.

    • Note: Biphasic reactions are slower; vigorous stirring is critical to increase the interfacial surface area.

Workup & Purification Strategy

The most common failure mode in this synthesis is the persistence of unreacted


 in the final product, which appears as a viscous oil rather than a solid.
Removal of Excess Boc Anhydride

If TLC or NMR indicates residual


, use the Imidazole Method  or Chemical Wash  before final isolation.

WorkupLogic Start Crude Reaction Mixture Check Check for Excess Boc2O (TLC/NMR) Start->Check Clean No Excess Boc2O Check->Clean Pure Dirty Excess Boc2O Detected Check->Dirty Impure Final Phase Separation & Concentration Clean->Final Method1 Option A: Imidazole Quench (Add Imidazole, stir 30 min) Dirty->Method1 Mildest Method2 Option B: Dilute Acid Wash (Wash org. layer with 0.5M HCl) Dirty->Method2 Faster Result1 Forms Water-Soluble Boc-Imidazole Method1->Result1 Result2 Hydrolyzes Boc2O to t-BuOH + CO2 Method2->Result2 Result1->Final Result2->Final

Figure 2: Decision tree for the removal of excess Boc anhydride.

Isolation Procedure (Standard)
  • Separation: Separate the organic layer (DCM). If using Method B (THF/Water), evaporate the THF first, then extract the aqueous residue with Ethyl Acetate (EtOAc).

  • Acid Wash (Critical): Wash the organic layer with 0.5 M Citric Acid or 0.5 M HCl (2 x 20 mL).

    • Purpose: This removes any unreacted starting amine and trace imidazole (if used). The N-Boc product is not basic and remains in the organic layer.

  • Neutralization: Wash with Saturated

    
     (to remove acid traces) and Brine.
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate in vacuo.

    • Tip: If the product is an oil, triturate with cold hexanes or pentane to induce crystallization.

Characterization & Quality Control

Target Compound: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Physical State: White solid or colorless viscous oil (that solidifies upon standing). Melting Point: 78–82 °C (Lit. values vary based on crystal form).

Quantitative Data Table
ParameterSpecificationNotes
Appearance White solid / Colorless oilYellowing indicates amine oxidation.
Yield > 90%Losses usually occur during aqueous extraction.
Rf (TLC) ~0.4 – 0.550% EtOAc in Hexanes (Stains with

).
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water.
NMR Spectroscopy Data (400 MHz, )

Self-Validation: Ensure the integration ratio of the Boc singlet (9H) to the Hydroxymethyl doublet (2H) is 4.5:1.

Shift (

ppm)
MultiplicityIntegrationAssignment
4.12 Broad Doublet2HPiperidine

(Equatorial)
3.50 Doublet (

Hz)
2H

2.70 Broad Triplet2HPiperidine

(Axial)
1.73 Multiplet2HPiperidine

1.65 Multiplet1HPiperidine

(Methine)
1.45 Singlet9HBoc Group (

)
1.15 Multiplet2HPiperidine

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is a liquid, not solid Residual solvent or

.
Dry under high vacuum for >12h. If

persists, treat with imidazole (see Fig 2).
Low Yield Product lost to aqueous layer.The product has some polarity due to the -OH group.[1] Salt the aqueous layer (NaCl) and re-extract with EtOAc.
"Emulsion" during workup Surfactant-like behavior of Boc-amines.Add a small amount of Brine or filter through a Celite pad to break the emulsion.
Boc group missing (Free amine) Acid wash was too strong.Do not use concentrated HCl. Use Citric Acid or dilute (0.5M) HCl and keep contact time short.

References

  • Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Synthesis, 2001(04), 0550–0552. Link

  • ChemicalBook. (2023). N-Boc-4-piperidinemethanol Synthesis Protocols. ChemicalBook Protocols. Link

  • BenchChem. (2025).[1] Application Note: The Versatility of N-Boc-4-hydroxypiperidine.[2] BenchChem Application Notes. Link

  • Sigma-Aldrich. (2023). Product Specification: N-Boc-4-piperidinemethanol (CAS 123855-51-6).[3][4][5][6][7][8] Link

  • Beilstein Journals. (2012). Experimental Procedures: Synthesis of Boc-protected amines. Beilstein Journal of Organic Chemistry. Link

Sources

Application in the Synthesis of Protein Kinase D Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of small molecule inhibitors targeting Protein Kinase D (PKD). This guide offers a comprehensive overview of the synthetic strategies for key PKD inhibitors, detailed experimental protocols for their synthesis and biological characterization, and an exploration of the underlying scientific principles.

Introduction to Protein Kinase D as a Therapeutic Target

The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, is a group of serine/threonine kinases that play a pivotal role in a multitude of cellular processes.[1][2] These kinases are key downstream effectors of diacylglycerol (DAG) signaling and are implicated in cell proliferation, migration, survival, and angiogenesis.[1][3] Dysregulation of PKD signaling has been linked to various pathologies, including cancer, cardiac hypertrophy, and inflammatory disorders, making it an attractive target for therapeutic intervention.[1][4] The development of potent and selective PKD inhibitors is therefore a significant area of research in medicinal chemistry and drug discovery.

This guide will focus on the synthesis and application of representative pan-PKD inhibitors, highlighting different chemical scaffolds and their mechanisms of action.

Classes of Protein Kinase D Inhibitors and Synthetic Strategies

PKD inhibitors can be broadly classified based on their mechanism of action, primarily as ATP-competitive or non-ATP-competitive inhibitors.

  • ATP-Competitive Inhibitors: These molecules bind to the highly conserved ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP substrate. This class includes potent inhibitors like CRT0066101 .

  • Non-ATP-Competitive Inhibitors: These inhibitors bind to allosteric sites on the kinase, inducing conformational changes that prevent substrate binding or catalytic activity. A prominent example is CID755673 , which offers a potential advantage in terms of selectivity over other kinases that share a conserved ATP-binding pocket.[5][6]

The following sections will detail the synthetic approaches for three key PKD inhibitors representing distinct chemical scaffolds.

Table 1: Overview of Representative PKD Inhibitors
InhibitorTarget(s)IC50 Values (nM)Mechanism of Action
CRT0066101 Pan-PKDPKD1: 1, PKD2: 2.5, PKD3: 2ATP-Competitive
CID755673 Pan-PKDPKD1: 182, PKD2: 280, PKD3: 227Non-ATP-Competitive
kb-NB-142-70 Pan-PKDPKD1: 28.3, PKD2: 58.7, PKD3: 53.2ATP-Competitive

Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the aforementioned PKD inhibitors. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic process.

Protocol 1: Synthesis of CRT0066101 (A Representative ATP-Competitive Inhibitor)

CRT0066101, a potent and orally bioavailable pan-PKD inhibitor, possesses a 2,4-disubstituted pyrimidine scaffold. While a detailed, publicly available experimental protocol is not readily found, a plausible synthetic route can be devised based on its structure: 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol. The synthesis would likely involve a convergent approach, preparing the key pyrimidine and pyrazole intermediates separately before their final coupling.

Diagram 1: Proposed Retrosynthetic Analysis of CRT0066101

G CRT0066101 CRT0066101 Intermediate_A 2-chloro-4-substituted-pyrimidine CRT0066101->Intermediate_A SNAr Intermediate_B (R)-butane-1,2-diamine CRT0066101->Intermediate_B Intermediate_D 2,4-dichloropyrimidine Intermediate_A->Intermediate_D Suzuki Coupling Intermediate_F 1-methyl-1H-pyrazole-4-boronic acid Intermediate_A->Intermediate_F Intermediate_C 4-(1-methyl-1H-pyrazol-4-yl)phenol Intermediate_E Substituted Phenol Intermediate_D->Intermediate_E

Caption: Retrosynthesis of CRT0066101.

Step-by-Step Methodology:

  • Synthesis of the Pyrazole Intermediate (Intermediate F): The 1-methyl-1H-pyrazole-4-boronic acid can be prepared from commercially available 4-bromo-1-methyl-1H-pyrazole via a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup. This boronic acid is a key component for the subsequent Suzuki coupling.

  • Synthesis of the Pyrimidine Intermediate (Intermediate A): 2,4-Dichloropyrimidine (Intermediate D) can be reacted with a protected phenol derivative (Intermediate E) under Suzuki coupling conditions with the pyrazole boronic acid (Intermediate F) to afford the 2-chloro-4-substituted-pyrimidine (Intermediate A). The use of a palladium catalyst and a suitable base is crucial for this cross-coupling reaction.

  • Final Coupling: The final step involves a nucleophilic aromatic substitution (SNAr) reaction between the 2-chloro-4-substituted-pyrimidine (Intermediate A) and (R)-butane-1,2-diamine (Intermediate B). The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The use of the chiral amine ensures the desired stereochemistry in the final product.

  • Purification: The final product, CRT0066101, is purified by column chromatography on silica gel, followed by conversion to its hydrochloride salt for improved stability and solubility.

Protocol 2: Synthesis of CID755673 (A Representative Non-ATP-Competitive Inhibitor)

CID755673 features a benzofuro[2,3-c]azepin-1-one core structure. Its synthesis involves a Nenitzescu reaction, a classic method for the synthesis of 5-hydroxyindoles, which in this case is adapted for the formation of the core scaffold.

Diagram 2: Synthetic Scheme of CID755673

G node1 Benzoquinone node3 Cyclic Adduct node1->node3 Nenitzescu Reaction node2 Enamine node2->node3 node4 CID755673 node3->node4 Acid-catalyzed rearrangement

Caption: Synthesis of CID755673 via Nenitzescu reaction.

Step-by-Step Methodology:

  • Nenitzescu Reaction: The synthesis commences with a Nenitzescu reaction between para-benzoquinone and a suitable enamine. This reaction forms the key cyclic adduct.

  • Acid-Catalyzed Rearrangement: The resulting cyclic adduct is then subjected to heating in the presence of an aqueous acid. This step facilitates a rearrangement to form the desired benzofuro[2,3-c]azepin-1-one core of CID755673.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure CID755673.

Protocol 3: Synthesis of kb-NB-142-70 (A Potent ATP-Competitive Inhibitor)

kb-NB-142-70 is a benzothienothiazepinone-based inhibitor. Its synthesis involves the construction of the tricyclic core through a multi-step sequence.

Diagram 3: Key Steps in the Synthesis of kb-NB-142-70

G Start Substituted Thiophene Intermediate1 Thieno[2,3-b]pyridine Start->Intermediate1 Ring Annulation Intermediate2 Thiazepinone Ring Formation Intermediate1->Intermediate2 Multi-step sequence Final kb-NB-142-70 Intermediate2->Final Final modifications

Caption: Synthetic strategy for kb-NB-142-70.

Step-by-Step Methodology:

  • Construction of the Thieno[2,3-b]pyridine Core: The synthesis starts from a substituted thiophene derivative, which undergoes a ring annulation reaction to form the thieno[2,3-b]pyridine core.

  • Formation of the Thiazepinone Ring: A multi-step sequence is then employed to construct the seven-membered thiazepinone ring fused to the thienopyridine scaffold. This typically involves reactions such as N-alkylation and intramolecular cyclization.

  • Final Modifications: The final steps may involve modifications to the aromatic ring, such as the introduction of a hydroxyl group, to yield the final product, kb-NB-142-70.

  • Purification: Purification is achieved through standard techniques such as column chromatography and recrystallization.

Biological Evaluation Protocols

The following protocols describe standard assays for evaluating the potency and cellular activity of newly synthesized PKD inhibitors.

Protocol 4: In Vitro PKD Kinase Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a PKD enzyme.

Materials:

  • Recombinant human PKD1, PKD2, or PKD3

  • PKD substrate peptide (e.g., a peptide derived from a known PKD substrate like HDAC5)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Test compounds (PKD inhibitors)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the PKD enzyme, and the substrate peptide.

  • Add the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based PKD Autophosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block PKD activation in a cellular context by measuring the autophosphorylation of a key activation loop residue (e.g., Ser916 on PKD1).

Materials:

  • Cell line expressing PKD (e.g., LNCaP prostate cancer cells)

  • Cell culture medium and supplements

  • PKD activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

  • Test compounds (PKD inhibitors)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PKD (Ser916) and anti-total PKD

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

  • Stimulate the cells with a PKD activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKD autophosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-PKD (Ser916) and total PKD.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-PKD signal to the total PKD signal.

  • Calculate the percentage of inhibition of PKD autophosphorylation and determine the cellular IC50 value.

Understanding the Mechanism: Visualizing the PKD Signaling Pathway

The following diagram illustrates the canonical PKD activation pathway and highlights the points of intervention for both ATP-competitive and non-ATP-competitive inhibitors.

Diagram 4: PKD Signaling Pathway and Inhibitor Intervention Points

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors GPCR GPCR PLC PLC GPCR->PLC activates DAG DAG PLC->DAG produces PKC PKC DAG->PKC recruits & activates PKD_inactive Inactive PKD PKC->PKD_inactive phosphorylates (activates) PKD_inactive->DAG recruited to membrane PKD_active Active PKD PKD_inactive->PKD_active Substrate Substrate PKD_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular Response Cellular Response pSubstrate->Cellular Response leads to ATP_comp ATP-Competitive (e.g., CRT0066101) ATP_comp->PKD_active binds to ATP pocket Non_ATP_comp Non-ATP-Competitive (e.g., CID755673) Non_ATP_comp->PKD_active binds to allosteric site Extracellular Extracellular Signal Extracellular->GPCR

Caption: PKD activation pathway and inhibitor mechanisms.

This pathway illustrates that extracellular signals activate G-protein coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and the production of diacylglycerol (DAG). DAG recruits both Protein Kinase C (PKC) and inactive PKD to the plasma membrane. PKC then phosphorylates and activates PKD. Active PKD can then phosphorylate a variety of downstream substrates, leading to diverse cellular responses. ATP-competitive inhibitors block the catalytic activity of active PKD by occupying the ATP binding site, while non-ATP-competitive inhibitors bind to an allosteric site, inducing a conformational change that inactivates the enzyme.[2][3]

Conclusion and Future Directions

The synthesis and evaluation of potent and selective PKD inhibitors are crucial for advancing our understanding of PKD biology and for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthetic strategies for key PKD inhibitors, detailed protocols for their synthesis and biological characterization, and a visualization of their mechanism of action.

Future research in this field will likely focus on the development of isoform-specific PKD inhibitors to dissect the individual roles of PKD1, PKD2, and PKD3 in health and disease. Furthermore, the exploration of novel chemical scaffolds and the optimization of pharmacokinetic properties will be essential for translating the promise of PKD inhibition into clinical applications.

References

  • Rozengurt, E. (2011). Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease. Physiological Reviews, 91(4), 1031-1079. [Link]

  • Yuan, J., & Reyland, M. E. (2021). Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy. Frontiers in Oncology, 11, 683130. [Link]

  • Doppler, H., & Storz, P. (2014). Protein Kinase D Inhibitors Uncouple Phosphorylation from Activity by Promoting Agonist-Dependent Activation Loop Phosphorylation. Chemistry & Biology, 22(1), 98-106. [Link]

  • ResearchGate. (n.d.). Chemical structure of CRT0066101. Retrieved from [Link]

  • Raval, P., & Trivedi, A. (2014). Non-ATP Competitive Protein Kinase Inhibitors. Mini reviews in medicinal chemistry, 14(1), 51-66. [Link]

  • Meredith, E. J., & Sharlow, E. R. (2012). Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. Journal of medicinal chemistry, 55(17), 7437-7451. [Link]

  • Bravo-Altamirano, K., et al. (2011). Design, Synthesis, and Biological Evaluation of PKD Inhibitors. Molecules, 16(4), 3149-3176. [Link]

  • Harikumar, K. B., et al. (2010). A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo. Molecular cancer therapeutics, 9(5), 1136-1146. [Link]

  • Harikumar, K. B., et al. (2010). A Novel Small-Molecule Inhibitor of Protein Kinase D Blocks Pancreatic Cancer Growth In vitro and In vivo. AACR Journals. [Link]

  • Zuccotto, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. Current topics in medicinal chemistry, 10(7), 670-686. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of the Strecker Reaction for Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Strecker reaction, with a specific focus on the synthesis of functionalized piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction to create novel piperidine-based scaffolds. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.

Introduction: The Strecker Reaction in Piperidine Synthesis

The Strecker synthesis is a classic and highly effective method for preparing α-aminonitriles, which are versatile intermediates for the synthesis of α-amino acids and various nitrogen-containing heterocycles.[1][2] The reaction typically involves the one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a cyanide source.[3][4] When applied to piperidone substrates, the Strecker reaction provides a direct route to α-amino-α-cyano piperidines, which can be further elaborated to introduce diverse functionalities.

The general mechanism involves two key stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the condensation of the piperidone with an amine to form an imine, which is often protonated under the reaction conditions to generate a more electrophilic iminium ion.[5][6]

  • Cyanide Addition: A nucleophilic cyanide source then attacks the iminium carbon to form the α-aminonitrile product.[5][7]

Strecker_Mechanism

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the Strecker reaction for functionalized piperidines.

1. Low or No Product Yield

Question: I am getting very low yields or no desired α-aminonitrile product. What are the potential causes and how can I improve the yield?

Answer: Low yields are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:[8]

  • Incomplete Imine Formation: The initial condensation to form the imine is a reversible equilibrium.

    • Causality: The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.[7] Sterically hindered piperidones or less nucleophilic amines can also slow down this step.

    • Solution:

      • Add a dehydrating agent: Incorporate a desiccating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove water as it forms and drive the reaction forward.[1][7]

      • Azeotropic removal of water: For reactions run at elevated temperatures, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be effective.

      • Pre-formation of the imine: In some cases, pre-forming the imine by reacting the piperidone and amine before adding the cyanide source can improve yields.[9]

  • Inefficient Cyanide Addition: The nucleophilic addition of cyanide to the imine/iminium ion is the crucial C-C bond-forming step.

    • Causality: The electrophilicity of the iminium ion and the nucleophilicity of the cyanide source are key. For sterically hindered piperidones, this addition can be slow.

    • Solution:

      • Use a Lewis or Brønsted acid catalyst: Catalysts such as indium(III) chloride, ytterbium triflate (Yb(OTf)₃), or even simple Brønsted acids can activate the imine/iminium ion, making it more susceptible to nucleophilic attack.[10][11] Palladium complexes have also been shown to be effective catalysts.[1][12]

      • Choice of Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides (NaCN, KCN) as it is less basic and can be used under milder conditions.[4][13] However, the choice may depend on the specific substrate and catalyst system.

  • Side Reactions: Several side reactions can compete with the desired Strecker pathway.

    • Causality: The piperidone can undergo self-condensation or other side reactions under acidic or basic conditions. The cyanide ion can also react with the carbonyl group to form a cyanohydrin, although this is often reversible and in equilibrium with the starting materials.[9]

    • Solution:

      • Optimize reaction temperature: Running the reaction at a lower temperature can sometimes minimize side reactions.

      • Control stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the amine or cyanide source may be necessary in some cases, but can also lead to side products in others.

      • pH control: The pH of the reaction medium can be critical. For reactions using alkali cyanides, the in-situ generation of HCN is often necessary, which requires careful pH management.[14]

  • Product Decomposition or Reversion: The α-aminonitrile product can sometimes be unstable under the reaction conditions.

    • Causality: The retro-Strecker reaction, where the α-aminonitrile reverts to the imine and cyanide, can occur, especially at higher temperatures or with prolonged reaction times.[15]

    • Solution:

      • Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and quench it once the product is formed to prevent decomposition.

      • Work-up procedure: Ensure a prompt and careful work-up to isolate the product from the reaction mixture.

Troubleshooting_Yield

2. Formation of Multiple Products/Purification Challenges

Question: My reaction mixture is complex, showing multiple spots on TLC, and I'm struggling to purify the desired α-aminonitrile. What are the likely impurities and how can I improve the purification?

Answer: A complex reaction mixture often indicates the presence of side products and unreacted starting materials.

  • Common Impurities:

    • Unreacted Piperidone and Amine: These are common if the reaction has not gone to completion.

    • Cyanohydrin: Formed from the reaction of the piperidone with the cyanide source.[9]

    • Hydrolysis Products: If water is present, the nitrile group of the product can be partially or fully hydrolyzed to an amide or carboxylic acid, especially under acidic or basic conditions.[7][16]

    • Diastereomers: If the piperidone or amine is chiral, or if a chiral center is formed during the reaction, you may obtain a mixture of diastereomers.[17][18]

  • Purification Strategies:

    • Aqueous Work-up: A standard aqueous work-up can help remove water-soluble impurities like excess amine salts and inorganic cyanides.

    • Column Chromatography: Silica gel chromatography is the most common method for purifying α-aminonitriles.

      • Solvent System: A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

      • Deactivation of Silica: α-Aminonitriles can sometimes be unstable on silica gel. Pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 1% in the eluent) can help prevent decomposition.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for my reaction?

A1: The choice of cyanide source depends on several factors, including the reactivity of your substrate, the desired reaction conditions, and safety considerations.[4]

Cyanide SourceAdvantagesDisadvantages
TMSCN Safer to handle, soluble in organic solvents, can be used under milder conditions.[13]More expensive, can be moisture-sensitive.
NaCN/KCN Inexpensive, readily available.Highly toxic, requires careful handling, often requires acidic conditions to generate HCN in situ.[14]
HCN Highly reactive.Extremely toxic and volatile gas, requires specialized equipment and handling procedures.[7]

For most laboratory-scale syntheses of functionalized piperidines, TMSCN is the recommended starting point due to its ease of use and compatibility with a wider range of catalysts and conditions.

Q2: How can I control the stereochemistry of the Strecker reaction?

A2: Achieving stereocontrol in the Strecker reaction is a significant area of research, particularly for the synthesis of chiral piperidines.[17][19]

  • Diastereoselective Strecker Reaction: If you start with a chiral piperidone or a chiral amine, you can often achieve diastereoselectivity. The existing stereocenter can direct the incoming cyanide group to one face of the iminium ion.[18]

  • Enantioselective Strecker Reaction: To generate a new chiral center with high enantioselectivity from achiral starting materials, a chiral catalyst is required. Common approaches include:

    • Chiral Metal Catalysts: Complexes of titanium, aluminum, and other metals with chiral ligands have been successfully employed.[17]

    • Chiral Organocatalysts: Thiourea derivatives and cinchona alkaloids are examples of organocatalysts that can promote enantioselective cyanide addition.[5][17]

Q3: My α-aminonitrile is unstable. How can I handle and store it?

A3: α-Aminonitriles can be susceptible to hydrolysis and retro-Strecker reactions.

  • Handling: Minimize exposure to moisture and strong acids or bases during work-up and purification. As mentioned, using a base-washed silica gel for chromatography can be beneficial.

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer) to minimize decomposition over time.

Q4: What are the subsequent steps after synthesizing the α-aminonitrile?

A4: The α-aminonitrile is a versatile intermediate. The two primary functional groups, the amine and the nitrile, can be further transformed:

  • Nitrile Hydrolysis: The most common transformation is the hydrolysis of the nitrile to a carboxylic acid, yielding an α-amino acid derivative. This is typically achieved under strong acidic or basic conditions.[7]

  • Nitrile Reduction: The nitrile can be reduced to a primary amine, providing access to 1,2-diamino-functionalized piperidines.

  • Amine Functionalization: The amino group can be acylated, alkylated, or used in other standard amine transformations to build molecular complexity.

Experimental Protocols

General Procedure for the Strecker Reaction of a Piperidone using TMSCN:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperidone (1.0 equiv.), the amine (1.1 equiv.), and a suitable solvent (e.g., dichloromethane or toluene).

  • If using, add the catalyst (e.g., Yb(OTf)₃, 10 mol%) and a dehydrating agent (e.g., anhydrous MgSO₄, 1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN) (1.2 equiv.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note: This is a general protocol and may require optimization for specific substrates. Always handle cyanide-containing reagents with extreme caution in a well-ventilated fume hood.

References

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. (2025). [Source not further specified]
  • Recent advances in asymmetric Strecker reactions. (2014). Arkivoc.
  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). PMC.
  • Troubleshooting: How to Improve Yield. University of Rochester.
  • Strecker amino acid synthesis. Wikipedia.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. Sciforum.
  • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II)
  • Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. The University of Liverpool Repository.
  • Recent advances on asymmetric Strecker reactions.
  • Introduction: The Central Role of α-Aminonitriles. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). [Source not further specified].
  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil.
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). PubMed.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Strecker Synthesis. Master Organic Chemistry.
  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025).
  • Strecker Synthesis of Amino Acids – MC
  • Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. SciELO.
  • Recent advances in the synthesis of piperidones and piperidines. [Source not further specified].
  • Piperidine Synthesis. (2025). DTIC.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2021). MDPI.
  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acet
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II)
  • A truly green synthesis of a-aminonitriles via Strecker reaction. ScholarWorks @ UTRGV.
  • A truly green synthesis of ??-aminonitriles via Strecker reaction.
  • Optimization of the reaction conditions. [a].
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Source not further specified].
  • Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry (RSC Publishing).
  • Strecker-Derived Methodology for Library Synthesis of N-Acyl
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI.
  • Why doesn't Strecker synthesis produce AHAs instead? (2025). Chemistry Stack Exchange.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.

Sources

Technical Support Center: Piperidine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Piperidine Scaffolds Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. Piperidine rings are the structural backbone of over 12,000 bioactive compounds, yet their synthesis is frequently plagued by catalyst deactivation, partial reduction, and stereochemical drift.

This guide moves beyond standard recipes. We treat the synthesis as a system of variables —Catalyst, Solvent, Pressure, and pH—where every failure mode has a traceable mechanistic cause. Below you will find validated protocols, diagnostic decision trees, and root-cause analysis for the most common experimental failures.

Module 1: Heterogeneous Hydrogenation of Pyridines

The most direct route, but prone to "Silent Death" (Catalyst Poisoning).

The Core Mechanism & Failure Points

Pyridine is an aromatic energy sink (resonance energy ~30 kcal/mol). Reducing it requires overcoming this barrier. Once the ring opens to the dihydro or tetrahydro stage, the basicity of the nitrogen increases dramatically (


 shifts from ~5.2 to ~11.2).

The Trap: The product (piperidine) is a strong Lewis base. In neutral media, it binds irreversibly to the active metal sites of the catalyst, halting the reaction at 30–50% conversion.

Standard Operating Procedure (Self-Validating)

System: Platinum Oxide (Adams' Catalyst) in Acidic Media. Validation: The acidic solvent acts as a "scavenger," protonating the product immediately upon formation, preventing it from poisoning the catalyst.

StepActionTechnical Rationale
1 Solvent Dissolve substrate in Glacial Acetic Acid (0.1–0.5 M). Alt: Methanol with 1.1 eq. HCl.
2 Catalyst Add

(5–10 mol%)
. Note:

is a pro-catalyst; it reduces to active Pt(0) in situ.
3 Purge Cycle

/Vacuum (3x), then

(3x).
4 Reaction Pressurize to 3–5 bar (50–75 psi) . Stir vigorously at RT.
5 Workup Filter over Celite. Evaporate acid. Basify with NaOH/Extraction.
Troubleshooting & FAQs

Q1: My reaction stalled at 40% conversion. Adding more catalyst didn't help. Why? Diagnosis: Product Inhibition (Self-Poisoning). You likely used a neutral solvent (MeOH/EtOH) or insufficient acid. The piperidine product has coated the catalyst surface.

  • Fix: Add 1.5 equivalents of Acetic Acid or HCl.

  • Prevention: Always run pyridine hydrogenations in acidic media or with a stoichiometric acid additive.

Q2: I see a new spot on TLC that is much less polar than the product. MS suggests a dimer. Diagnosis: Schiff Base Coupling. Intermediate partially reduced species (enamines/imines) can react with the product or starting material.

  • Fix: Increase Hydrogen Pressure (drive the reduction faster than the coupling rate) and dilute the reaction (0.05 M).

Q3: Can I use Pd/C? It's cheaper. Diagnosis: Feasibility Check. Pd/C is highly susceptible to nitrogen poisoning. It works only if:

  • The temperature is elevated (>60°C) to promote desorption (risks side reactions).

  • The pressure is high (>50 bar).

  • The substrate is fully protonated (e.g., Pyridine-HCl salt).

Visual Diagnostic: The Hydrogenation Decision Tree

HydrogenationTroubleshooting Start Reaction Stalled/Failed CheckSolvent Is Solvent Acidic? Start->CheckSolvent Poisoning Diagnosis: Catalyst Poisoning (Product Inhibition) CheckSolvent->Poisoning No (Neutral/Basic) CheckSubstrate Substrate contains S, I, or CN groups? CheckSolvent->CheckSubstrate Yes CheckPressure Is Pressure > 5 bar? IncreasePress Action: Increase Temp/Pressure (Desorption) CheckPressure->IncreasePress No FixAcid Action: Add AcOH or HCl to protonate amine Poisoning->FixAcid CheckSubstrate->CheckPressure No IrreversiblePoison Diagnosis: Irreversible Poisoning (Sulfur/Halide) CheckSubstrate->IrreversiblePoison Yes ChangeCat Action: Switch to Rh/C or increase loading IrreversiblePoison->ChangeCat

Caption: Diagnostic flow for heterogeneous hydrogenation failures. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Module 2: Stereoselective Synthesis (Substituted Piperidines)

Controlling Cis/Trans geometry in multi-substituted rings.

The "Syn-Addition" Rule

Heterogeneous hydrogenation (


 + Metal) almost exclusively delivers hydrogen from the catalyst surface to the least hindered face of the pyridine.
  • Result: All-cis stereochemistry (kinetic product).

  • Example: 2,6-Disubstituted pyridine

    
    cis-2,6-disubstituted piperidine.
    
Troubleshooting Stereochemistry

Q: I need the trans-isomer (2,6-trans), but I only get cis. Strategy: Thermodynamic Equilibration. The cis isomer is kinetically formed but often sterically crowded (axial substituents). The trans isomer (diequatorial) is often thermodynamically more stable.

  • Protocol:

    • Perform hydrogenation to get the cis-piperidine.

    • Isolate the crude.

    • Reflux in ethanol with catalytic NaOEt (base-catalyzed epimerization) or heat with

      
      . This flips the stereocenter to the thermodynamically preferred conformation.
      

Q: I lost my regioselectivity during reduction of a 3-substituted pyridine. Insight: 3-substituted pyridines create a chiral center. Standard hydrogenation yields a racemate.

  • Solution: To achieve enantioselectivity, you cannot use standard heterogeneous hydrogenation.[1] You must switch to Asymmetric Transfer Hydrogenation (ATH) using Chiral Iridium or Rhodium complexes (e.g., [Ir(cod)(L)]+) [1].

Module 3: Reductive Cyclization (De Novo Synthesis)

Building the ring from acyclic precursors (e.g., amino-aldehydes).

Protocol: Double Reductive Amination

This method builds the ring by reacting a 1,5-dicarbonyl (or equivalent) with a primary amine.

Critical Parameter: pH Control

  • pH < 4: Imine formation is slow (amine is fully protonated).

  • pH > 7: Imine reduction is slow (protonated iminium is the active species for borohydride reduction).

  • Optimal pH: 5.0–6.0 .

Troubleshooting Matrix:

SymptomDiagnosisCorrective Action
Polymerization Intermolecular Reaction High concentration favors linking two chains. Run High Dilution (<0.01 M) to favor intramolecular ring closure.
Incomplete Cyclization Stable Enamine The intermediate enamine is stable and not reducing. Switch reductant to Sodium Triacetoxyborohydride (STAB) in DCE/AcOH.
Over-alkylation Amine Nucleophilicity The product piperidine reacts with unreacted aldehyde. Add amine slowly to the dicarbonyl + reductant mixture.
Visualization: Cyclization Pathway

CyclizationPath Precursor 1,5-Dicarbonyl + Amine Imine Imine Intermediate Precursor->Imine Cyclization Ring Closure (Intramolecular) Imine->Cyclization High Dilution (Kinetic Favor) Polymer Polymerization (Intermolecular) Imine->Polymer High Conc. (Side Reaction) Piperidine Piperidine Product Cyclization->Piperidine Reduction (NaBH(OAc)3)

Caption: Competition between ring closure (desired) and polymerization. High dilution is critical to favor the green path.

References

  • Enantioselective synthesis of trifluoromethyl substituted piperidines via hydrogenation. Organic Chemistry Frontiers, 2015.[1] Link

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 2015. Link

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. Organic & Biomolecular Chemistry, 2024. Link

  • Organic Syntheses Procedure: Hydrogenation with PtO2. Organic Syntheses, Coll. Vol. 1, p.99 (1941). Link

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2019.[2] Link

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate. The piperidine scaffold is a cornerstone in medicinal chemistry, and the 4-hydroxy-4-methylpiperidine motif is a key intermediate in the development of various therapeutic agents.[1][2] This document addresses common challenges encountered during scale-up, offering troubleshooting advice and optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate?

The most direct and widely employed method is the nucleophilic addition of a methyl organometallic reagent, typically a Grignard reagent like methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl), to the ketone functionality of Methyl 4-oxopiperidine-1-carboxylate.[3] This approach is favored for its high atom economy and straightforward execution.

Q2: What are the critical reaction parameters to control during the Grignard addition?

Successful and safe scale-up hinges on the meticulous control of several parameters:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by protic sources, such as water in solvents or on glassware.[3] All equipment must be rigorously dried, and anhydrous solvents are mandatory.

  • Temperature: The addition of the Grignard reagent to the piperidone is exothermic. The reaction temperature should be maintained at a low level (e.g., -20 °C to 0 °C) during the addition to minimize side reactions and ensure controlled reaction kinetics.[3]

  • Reagent Stoichiometry: While a slight excess of the Grignard reagent (typically 1.1-1.5 equivalents) is used to ensure complete consumption of the starting ketone, a large excess can complicate purification and increase side reactions.

  • Addition Rate: The Grignard reagent must be added slowly and controllably to the ketone solution to manage the reaction exotherm and prevent localized high concentrations, which can promote side product formation.

Q3: What are the primary side reactions to be aware of?

The most significant side reaction is the enolization of the starting material, Methyl 4-oxopiperidine-1-carboxylate. The Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone to form an enolate.[3] Upon aqueous workup, this enolate is protonated, leading to the recovery of the starting material and consequently, a lower yield.

Q4: How is the reaction typically monitored for completion?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample is carefully quenched and analyzed for the disappearance of the starting ketone spot/peak and the appearance of the product spot/peak.

Troubleshooting Guide: Grignard Reaction

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product

  • Question: My reaction has stalled, or the yield is significantly lower than expected. What are the primary causes?

  • Answer: This is a common issue in Grignard reactions and can be traced back to several root causes:

    • Inactive Grignard Reagent: The most frequent culprit is the accidental introduction of moisture or other protic impurities (e.g., alcohols) into the reaction.[3] This quenches the Grignard reagent, rendering it non-nucleophilic. Commercially sourced Grignard reagents can also degrade over time. It is best practice to titrate the Grignard reagent before use to determine its exact molarity.[4]

    • Poor Quality Starting Materials: Ensure the Methyl 4-oxopiperidine-1-carboxylate is pure and anhydrous. Impurities in the starting ketone can interfere with the reaction.

    • Sub-optimal Temperature Control: If the temperature is too low, the reaction rate may be impractically slow. Conversely, allowing the temperature to rise uncontrollably during addition can favor side reactions.[3]

Problem 2: Significant Recovery of Starting Ketone

  • Question: After workup, I've recovered a large percentage of my starting material, Methyl 4-oxopiperidine-1-carboxylate. Why did the reaction not go to completion?

  • Answer: Recovering the starting ketone points to two main possibilities:

    • Insufficient Active Grignard Reagent: As detailed in Problem 1, if the Grignard reagent was partially or fully quenched, there would not be enough active nucleophile to react with all of the ketone. Always verify the concentration of your Grignard reagent via titration before a large-scale reaction.[4]

    • Enolization: The Grignard reagent is a strong base and can deprotonate the ketone at the alpha-position.[3] This is a competing, non-productive pathway. To minimize enolization, ensure the Grignard reagent is added slowly to the ketone solution at a consistently low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the Grignard reagent, favoring nucleophilic addition over deprotonation.

Problem 3: Difficulties in Product Isolation and Purification

  • Question: The workup procedure resulted in an emulsion, or the crude product is difficult to purify. What can I do?

  • Answer: Challenges during workup and purification often stem from the formation of magnesium salts.

    • Workup Procedure: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over water or dilute acid.[3] NH₄Cl is a weak acid that effectively decomposes the magnesium alkoxide complex while minimizing the risk of forming highly insoluble magnesium hydroxide (Mg(OH)₂), which can cause emulsions.

    • Purification Strategy: The primary method for purifying Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an ester (e.g., ethyl acetate), is effective at separating the more polar product from the less polar starting ketone.

Optimized Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger scales with appropriate engineering controls.

Materials & Reagents:

  • Methyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel with Methyl 4-oxopiperidine-1-carboxylate (1.0 eq) dissolved in anhydrous THF (approx. 5-10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via the addition funnel over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly add saturated aqueous NH₄Cl solution dropwise at 0 °C to quench the reaction. A biphasic mixture will form.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a solid or viscous oil.

Data and Workflow Visualization
Table 1: Key Reaction Parameters and Expected Outcomes
ParameterRecommended ValueRationale
Starting Ketone 1.0 equivalentLimiting reagent
Grignard Reagent 1.1 - 1.5 equivalentsEnsures complete conversion; minimizes excess
Solvent Anhydrous THFGood solubility for reactants and intermediates
Reaction Temperature -20 °C to 5 °CControls exotherm, minimizes side reactions[3]
Reaction Time 1 - 3 hoursTypically sufficient for full conversion
Quenching Agent Saturated aq. NH₄ClPrevents formation of emulsions[3]
Expected Yield 75 - 90%Dependent on purity of reagents and conditions
Diagram 1: Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Grignard Addition cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep Charge Reactor: - Methyl 4-oxopiperidine-1-carboxylate - Anhydrous THF cool Cool to 0 °C prep->cool add Slowly add MeMgBr (1.2 eq) Maintain T < 5 °C cool->add react Stir at 0 °C for 1-2h Monitor by TLC add->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Flash Column Chromatography (Hexane/Ethyl Acetate) dry->purify product Pure Product: Methyl 4-hydroxy-4-methyl- piperidine-1-carboxylate purify->product

Caption: Workflow for the synthesis of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

References
  • Benchchem. "Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Lelyukh, M., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Pharmaceuticals, 2022.
  • Benchchem. "Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Clark, P. A., et al. "Pot, atom and step economic (PASE) synthesis of highly functionalized piperidines: a five-component condensation." Tetrahedron Letters, 2007.
  • ResearchGate. "16 questions with answers in GRIGNARD REACTION | Science topic." Available at: [Link]

Sources

Technical Support Center: Managing Reaction Temperature for Piperidine Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing reaction temperature—a critical parameter for achieving high yields and purity. The content is structured into a troubleshooting guide for specific issues and a frequently asked questions (FAQs) section for foundational knowledge.

Troubleshooting Guide

This section addresses specific problems you may encounter during piperidine esterification, focusing on temperature-related causes and solutions.

Q1: My reaction yield is low, but the starting material is consumed. What's happening and how can temperature management help?

A: This common issue often points to the formation of side products or product degradation, both of which are highly influenced by temperature.

Causality: While higher temperatures increase the rate of the desired esterification, they can disproportionately accelerate the rates of undesirable side reactions.[1] For piperidine derivatives, potential side reactions include dehydration, elimination (especially with tertiary alcohols), or degradation of sensitive functional groups on the molecule.[2] Excessive heat can also lead to the decomposition of the desired ester product over prolonged reaction times.

Troubleshooting Steps:

  • Reaction Profiling: First, confirm the formation of side products. Monitor the reaction at your standard temperature using Thin Layer Chromatography (TLC), HPLC, or GC-MS at several time points (e.g., 1h, 3h, 6h, and 24h).[3][4] This will reveal if and when side products appear.

  • Systematic Temperature Reduction: If side products are identified, lower the reaction temperature. Run a series of parallel experiments at reduced temperatures (e.g., in 10°C increments below your initial temperature) and monitor the product-to-byproduct ratio.[5] While the reaction will be slower, the selectivity for the desired ester may increase significantly.

  • Consider the Catalyst: Some catalysts require higher activation temperatures. If you lower the temperature, you may need to switch to a more active catalyst that functions efficiently at milder conditions.[1][2] For example, some Lewis acids may be more effective at lower temperatures than traditional Brønsted acids like sulfuric acid.[2]

Q2: The esterification is proceeding very slowly or not at all. Is simply increasing the temperature the best solution?

A: While increasing the temperature is a direct way to increase the reaction rate according to the Arrhenius equation, it is not always the optimal or safest solution.[6][7]

Causality: The rate of a chemical reaction is exponentially dependent on temperature. However, esterification is a reversible equilibrium process.[2][8] Simply raising the temperature will increase the rate of both the forward (esterification) and reverse (hydrolysis) reactions. For exothermic reactions, increasing the temperature can actually shift the equilibrium unfavorably, limiting the maximum achievable yield.[9]

Troubleshooting Steps:

  • Verify Reagent and Catalyst Purity: Before adjusting the temperature, ensure all reagents are pure and dry. Piperidine is hygroscopic and can absorb atmospheric water, which will inhibit an equilibrium-driven reaction.[10] Ensure your catalyst is active and used in the correct concentration.[11]

  • Moderate Temperature Increase with Monitoring: Increase the temperature incrementally (e.g., 10-20°C). A typical range for Fischer esterification is 60–110 °C.[2] Monitor the reaction closely for the appearance of new spots on a TLC plate, which would indicate the onset of side reactions.

  • Focus on Water Removal: A more effective strategy than a drastic temperature hike is to rigorously remove the water byproduct to drive the equilibrium toward the product, in accordance with Le Châtelier's Principle.[8] This is most commonly achieved by heating the reaction to reflux in a solvent like toluene using a Dean-Stark apparatus.[2] The reflux temperature is determined by the solvent's boiling point, providing stable temperature control while efficiently removing water.

Troubleshooting Workflow: Low Reaction Rate

start Low or No Reaction check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents remove_water Employ Efficient Water Removal (e.g., Dean-Stark Trap) check_reagents->remove_water If reagents are pure increase_temp Increase Temperature Moderately (e.g., 10-20°C increments) monitor Monitor for Side Products (TLC/HPLC) increase_temp->monitor success Reaction Rate Optimized monitor->success No side products, rate acceptable failure Re-evaluate Catalyst/Solvent System monitor->failure Side products appear remove_water->increase_temp If rate is still slow

Caption: Workflow for addressing a slow piperidine esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a typical piperidine esterification?

A: There is no single "optimal" temperature; it is highly dependent on the specific substrates, solvent, and catalyst used. However, a general range for acid-catalyzed esterifications (like Fischer esterification) is between 60°C and 120°C .[2][8]

  • Lower End (60-80°C): Often used for substrates that are sensitive to heat or when using highly active catalysts.[5][12] Reactions at this temperature are slower but generally offer better selectivity and fewer side products.

  • Higher End (80-120°C+): Typically involves refluxing in a suitable solvent (e.g., toluene, ~111°C) to facilitate water removal with a Dean-Stark trap.[2][3] This is necessary for less reactive carboxylic acids or alcohols and to push the equilibrium towards the products.

Q2: How does temperature specifically affect the reaction kinetics and equilibrium?

A: Temperature has a dual and often opposing effect on the reaction.

  • Kinetics (Reaction Rate): The reaction rate increases with temperature, as described by the Arrhenius equation . A common rule of thumb is that the rate roughly doubles for every 10°C increase. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the reaction barrier.[6][7]

  • Thermodynamics (Equilibrium): Esterification is a reversible, exothermic process. According to Le Châtelier's Principle , increasing the temperature of an exothermic reaction will shift the equilibrium position towards the reactants, thereby lowering the maximum possible yield at equilibrium.[9]

This creates a critical trade-off: the temperature must be high enough for the reaction to proceed at a reasonable rate but not so high that the equilibrium becomes unfavorable. This is why efficient water removal is a more powerful tool for achieving high conversion than temperature alone.[2]

Relationship Between Temperature, Rate, and Yield

cluster_0 Effect of Increasing Temperature Temp Temperature Increase Rate Reaction Rate (Kinetic Effect) Temp->Rate Increases (Arrhenius Eq.) Equilibrium Equilibrium Yield (Thermodynamic Effect) Temp->Equilibrium Decreases (Exothermic Rxn) Side_Reactions Rate of Side Reactions Temp->Side_Reactions Increases Significantly Overall_Yield Overall Isolated Yield Rate->Overall_Yield Equilibrium->Overall_Yield Side_Reactions->Overall_Yield

Caption: The interconnected effects of temperature on reaction parameters.

Q3: What are the primary risks of overheating a piperidine esterification reaction?

A: Overheating can lead to several detrimental outcomes:

  • Increased Side Product Formation: As discussed, higher temperatures can accelerate unwanted reactions, leading to a complex product mixture and difficult purification.

  • Reagent or Product Degradation: The piperidine ring or other functional groups on your molecules may be thermally unstable, leading to decomposition and lower yields.

  • Safety Hazards: If the reaction is run in a sealed vessel, excessive heating can lead to a dangerous buildup of pressure. Even in an open or refluxing system, aggressive boiling can overwhelm the condenser, leading to the loss of volatile, flammable solvents.[13]

Data Summary & Protocols

Table 1: Temperature Considerations for Different Solvents
SolventBoiling Point (°C)Typical Use Case & Temperature Management
Toluene111Ideal for reflux with a Dean-Stark trap to remove water azeotropically.[2] Reaction temperature is stable at the boiling point.
Dichloromethane (DCM)40Used for reactions with very heat-sensitive substrates at low temperatures (0°C to reflux).[14] Not suitable for high-temperature water removal.
Tetrahydrofuran (THF)66A common aprotic solvent for reactions at moderate temperatures (e.g., 50-66°C).[14][15]
Ethanol/Methanol78 / 65Can act as both solvent and reactant. Studies show reaction rates are solvent-dependent, with ethanol sometimes showing faster kinetics than methanol.[6][7] Reflux provides stable temperature.
Experimental Protocol: Optimizing Reaction Temperature

Objective: To determine the optimal temperature for the esterification of a piperidine derivative that maximizes yield while minimizing side product formation.

Methodology:

  • Setup: Prepare three identical reaction vessels (e.g., 25 mL round-bottom flasks) equipped with magnetic stir bars and reflux condensers.

  • Reagents: To each flask, add:

    • Piperidine derivative (1.0 equiv)

    • Carboxylic acid (1.2 equiv)

    • Acid catalyst (e.g., H₂SO₄, 0.1 equiv)

    • Anhydrous Toluene (to achieve a 0.5 M concentration)

  • Temperature Control: Place each flask in a pre-heated heating mantle or oil bath set to a different target temperature.

    • Flask 1 (Low Temp): 70°C

    • Flask 2 (Mid Temp): 90°C

    • Flask 3 (High Temp/Reflux): 110°C

  • Reaction Monitoring:

    • Take a small aliquot from each reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Analyze each aliquot by TLC (using a suitable solvent system) and/or HPLC to monitor the consumption of starting material and the formation of the desired product and any byproducts.[4]

  • Analysis:

    • Compare the reaction profiles at the different temperatures.

    • Identify the temperature that provides the best conversion to the desired product with the cleanest profile (fewest side products) within a reasonable timeframe.

    • The optimal temperature is the one that achieves this balance. For example, if the 110°C reaction is fast but produces 20% byproducts, while the 90°C reaction gives a clean conversion within 8 hours, 90°C is the more optimal condition.[5]

References

  • Unknown. (n.d.). Fischer Esterification. Available from: [Link]

  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Available from: [Link]

  • MDPI. (2020, May 22). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. Available from: [Link]

  • PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available from: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available from: [Link]

  • Unknown. (n.d.). 22. The Fischer Esterification. Available from: [Link]

  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. (2026, February 17). Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). The effect of different catalyst on the synthesis of piperdines. Available from: [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Available from: [Link]

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available from: [Link]

  • PMC. (2012, June 6). C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C-H Bonds. Available from: [Link]

  • ResearchGate. (n.d.). Kinetic Study of Esterification Reaction. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing a piperidine derivative.
  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Available from: [Link]

  • PMC. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Available from: [Link]

  • YouTube. (2023, June 4). Making Piperidine to piss off my FBI Agent. Available from: [Link]

  • Reddit. (2024, April 13). I need help figuring out how to get getting Piperidine Alkaloids to break down. Available from: [Link]

  • ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. Available from: [Link]

  • Unknown. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Available from: [Link]

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

  • ResearchGate. (2025, August 6). Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate. Available from: [Link]

  • MDPI. (2023, August 30). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Available from: [Link]

  • PMC. (2024, October 4). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Available from: [Link]

Sources

Technical Support Center: Fmoc Removal with 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Regulatory-Compliant Fmoc Deprotection Ticket ID: SPPS-4MP-GUIDE Assigned Specialist: Senior Application Scientist

Executive Summary & Rationale

Why are we using 4-Methylpiperidine (4-MP)? Piperidine is the traditional standard for Fmoc removal in Solid Phase Peptide Synthesis (SPPS).[1] However, due to its classification as a List I Precursor Chemical (used in the illicit manufacture of phencyclidine/fentanyl) by the DEA and other international regulatory bodies, procurement involves significant regulatory burden.

4-Methylpiperidine is a non-regulated structural analog.[1][2] It offers a near-identical pKa (~11.2) and kinetic profile to piperidine, making it a "drop-in" replacement that requires no changes to automated synthesizer hardware and minimal protocol adjustment.

Comparative Data: Piperidine vs. 4-Methylpiperidine[1][2][3][4][5][6][7][8]
FeaturePiperidine4-Methylpiperidine (4-MP)Impact
Regulatory Status Controlled (DEA List I)Unregulated Zero paperwork/quota limits
pKa (Conj. Acid) ~11.1~11.2Identical deprotection power
Boiling Point 106 °C124 °C4-MP is slightly less volatile
Adduct

~7,800

~8,200

UV monitoring remains valid
Mechanism E1cB EliminationE1cB EliminationNo change in chemistry

The Mechanism (Visualized)

To troubleshoot effectively, you must understand the underlying chemistry. Fmoc removal is a base-induced


-elimination.[3][4][5]

Critical Insight: The reaction has two distinct phases:[6]

  • Elimination: The base removes the acidic proton from the fluorenyl ring, collapsing to release the free amine, CO₂, and Dibenzofulvene (DBF).

  • Scavenging: The highly reactive DBF must be trapped by excess base to form an adduct. If DBF is not scavenged, it can re-attach to the free amine, reversing the deprotection.

Fmoc_Mechanism Fmoc Fmoc-Peptide-Resin Carbanion Carbanion Intermediate Fmoc->Carbanion Proton Abstraction (Rate Limiting) Base 4-Methylpiperidine (Base) Base->Carbanion attacks H+ Adduct DBF-4MP Adduct (Scavenged Waste) Base->Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF E1cB Elimination Amine Free Amine (Peptide-Resin) Carbanion->Amine + CO2 Release DBF->Adduct Scavenging by Excess Base

Figure 1: The E1cB elimination mechanism. Note that 4-MP acts as both the base (initiator) and the scavenger (terminator).

Standard Operating Procedure (SOP)

Reagent Preparation:

  • Standard Solution: 20% (v/v) 4-Methylpiperidine in DMF (Dimethylformamide).[3][6]

  • Shelf Life: 2–4 weeks if stored in amber bottles (amine oxidation can yellow the solution over time).

The Protocol: We recommend a Double-Treatment Strategy to ensure complete removal and effective washing.

Protocol_Workflow Step1 1. DMF Wash (3 x 1 min) Step2 2. Short Deprotection (3 minutes) Removes 80-90% of Fmoc Step1->Step2 Step3 3. Drain & Flow Wash Step2->Step3 Step4 4. Long Deprotection (10-12 minutes) Drives reaction to completion Step3->Step4 Step5 5. DMF Wash (4 x 1 min) Critical to remove base Step4->Step5 QC QC: UV Check / Kaiser Test Step5->QC

Figure 2: The standard double-deprotection workflow recommended for batch synthesis.

Troubleshooting Guide

Issue 1: Incomplete Deprotection (Slow Kinetics)

Symptoms: Kaiser test is light blue (not deep blue); HPLC shows deletion sequences (Missing AA). Root Cause:

  • Aggregation: The peptide chain has folded, shielding the Fmoc group from the bulky 4-MP.

  • Steric Hindrance: 4-MP is slightly bulkier than piperidine (due to the methyl group), which can affect kinetics in "difficult" sequences (e.g., poly-alanine, hydrophobic stretches).

Corrective Actions:

  • Heat: Elevate reaction temperature to 50°C (microwave or water bath).

  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) to disrupt aggregation.

  • The "DBU Spike": Add 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% 4-MP solution.

    • Warning: DBU is a non-nucleophilic strong base. It removes Fmoc fast but cannot scavenge DBF . You must keep 4-MP present to scavenge the fulvene, otherwise, the fulvene will re-alkylate your peptide.

Issue 2: Aspartimide Formation (Mass -18 Da)

Symptoms: Mass spec shows peaks at [M-18]. This is the "nightmare" side reaction where the base attacks the side chain of Aspartic Acid (Asp), forming a cyclic imide.[7] High-Risk Sequences: Asp-Gly, Asp-Ser, Asp-Thr.

Corrective Actions:

  • Acidic Additive (The Gold Standard): Add 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure to your 20% 4-MP deprotection solution.

    • Why? The acidic additive buffers the reaction, protonating the amide backbone nitrogen and preventing the cyclization attack, without stopping the basic Fmoc removal.

  • Lower Temperature: Do NOT heat deprotection steps for Asp-containing peptides. Keep at room temperature.

Issue 3: Precipitate in Reaction Vessel

Symptoms: White solid clogging the frit during deprotection. Root Cause: The DBF-4MP adduct is less soluble than the starting reagents, especially in high-loading syntheses. Corrective Actions:

  • Flow Washing: Use continuous flow washing rather than batch incubation if possible.

  • Co-Solvent: Add 10-20% DCM (Dichloromethane) to the deprotection cocktail to increase the solubility of the organic adduct.

Frequently Asked Questions (FAQs)

Q: Can I use my existing UV monitoring protocols with 4-MP? A: Yes. The UV absorption profile of the dibenzofulvene-4-methylpiperidine adduct is nearly identical to the piperidine adduct. Both absorb strongly at 301–302 nm .

  • Piperidine

    
    : ~7,800 
    
    
    
  • 4-MP

    
    : ~8,200 
    
    
    
  • Action: You may need to slightly adjust your threshold values, but the peak shape and location are effectively the same.

Q: Is 4-MP compatible with chlorotrityl (CTC) resins? A: Yes, but caution is required. CTC resins are acid-labile but can be sensitive to prolonged exposure to strong bases which might cause premature cleavage of the peptide from the resin (via ester hydrolysis).

  • Recommendation: Keep deprotection times strictly to the standard (2 x 5 min) and avoid "over-deprotecting."

Q: Does the methyl group on 4-MP cause steric issues? A: In 99% of cases, no. The methyl group is at the 4-position (pointing away from the nitrogen active site), so steric interference is minimal. However, for extremely hindered amino acids (e.g., N-methylated residues or Aib), the "DBU Spike" method (see Troubleshooting) is recommended to boost reactivity.

Q: How do I dispose of 4-MP waste? A: Treat exactly as you would piperidine waste. It is a flammable, basic organic solvent. Dispose of in the "Non-Halogenated Organic" waste stream (unless mixed with DCM).

References

  • Hachmann, J., & Lebl, M. (2006). "Alternative to Piperidine in Fmoc Solid-Phase Synthesis."[4][8] Journal of Combinatorial Chemistry, 8(2), 149–151.

    • Key Finding: Establishes 4-MP as the premier non-regulated altern
  • Sample, M., & Albericio, F. (2008). "Aspartimide formation in Fmoc/tBu solid phase peptide synthesis." Peptide Science, 90(3).

    • Key Finding: mechanistic details on aspartimide form
  • Luna, O., et al. (2016). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 21(11), 1542.

    • Key Finding: Comparative study of Piperidine vs. 4-MP vs. Piperazine, confirming 4-MP's efficiency.[2]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 4-Hydroxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 4-hydroxypiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its prevalence in a wide array of biologically active molecules. Its structural simplicity, featuring a piperidine ring with a hydroxyl group, belies its chemical versatility. This functional group provides a key handle for synthetic modification, while the piperidine ring itself imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This guide provides an in-depth comparison of structure-activity relationship (SAR) studies across several classes of 4-hydroxypiperidine analogs, offering insights for researchers and professionals in drug development.

Key Structural Modification Points of the 4-Hydroxypiperidine Scaffold

The versatility of the 4-hydroxypiperidine core stems from three primary points for chemical modification, which dictate the resulting analog's biological target and activity. Understanding the impact of substitutions at these positions is fundamental to rational drug design.

SAR_Points cluster_0 4-Hydroxypiperidine Scaffold cluster_1 Key Modification Sites Core N1 1 Mod1 Position 1 (Nitrogen): Governs affinity, selectivity, and pharmacokinetic properties. C4_OH 2 Mod2 Position 2 (C4-Hydroxyl): Can be an ether, ester, or removed. Key for H-bonding. C4_Sub 3 Mod3 Position 3 (C4-Substituent): Often an aryl group. Crucial for receptor interaction.

Caption: Key modification points on the 4-hydroxypiperidine scaffold.

Chapter 1: Analogs Targeting Opioid and Nociceptin Receptors

The 4-hydroxypiperidine scaffold is integral to many potent analgesics, particularly those targeting opioid receptors. The spatial orientation of the nitrogen atom and the substituent at the C-4 position are critical for receptor interaction.

4-Anilidopiperidine Analogs (μ-Opioid Receptor)

Fentanyl, the prototypical 4-anilidopiperidine analgesic, showcases the importance of this scaffold. SAR studies reveal that the N-phenyl-N-propionamide moiety at the C-4 position is crucial for high affinity at the μ-opioid receptor.[1][2] Modifications often focus on the N1-phenethyl group.

  • N-Substituent: Replacing the N-phenethyl group with moieties containing aromatic amino acids has been explored to modulate selectivity between μ and δ receptors. While the core anilidopiperidine structure drives μ-receptor selectivity, the nature of the N-substituent fine-tunes affinity, which can range from low nanomolar to micromolar.[1][2]

  • Piperidine Ring Substitutions: Adding small alkyl groups, like a methyl group at the 3-position, can dramatically enhance potency, though stereochemistry (cis/trans isomerism) plays a critical role.[3][4] Larger groups generally reduce analgesic potency due to steric hindrance within the receptor binding pocket.[3]

4-Hydroxy-4-phenylpiperidine Analogs (Nociceptin and Opioid Receptors)

In this class, a phenyl group is attached directly to the C-4 position, alongside the hydroxyl group. These compounds have shown significant activity as nociceptin receptor ligands and as analgesics.[5][6]

  • C4-Aryl Substituent: A 4'-chlorophenyl group at the C-4 position has been shown to be favorable for analgesic activity.[5][7]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. A variety of N-substituted derivatives, including those with phenacyl moieties, have been synthesized and tested, with many exhibiting significant analgesic effects in preclinical models like the tail-flick test.[5][8] The structure-activity relationships confirm the importance of a lipophilic binding site distal to the nitrogen for both μ and κ opioid receptors.[9]

Compound Class Key Structural Features Target(s) Observed Activity / Affinity Reference(s)
4-Anilidopiperidine N-phenyl-N-propionamide at C4; N1-phenethyl groupμ-opioid, δ-opioidHigh μ-selectivity. Kᵢ values from 47 nM to 76 μM.[1][2]
4-(4'-chlorophenyl)-4-hydroxypiperidine 4'-chlorophenyl at C4; Various N-substituentsOpioid ReceptorsSignificant analgesic activity in rats at 50 mg/kg.[5][7][10]
4-Hydroxy-4-phenylpiperidine 2-(aminomethyl)phenyl at C4; N1-bis(2-chlorophenyl)methylNociceptin ReceptorHigh affinity and functional activity at the nociceptin receptor.[6]

Table 1. Comparison of 4-Hydroxypiperidine Analogs Targeting Opioid and Nociceptin Receptors.

Chapter 2: Multi-Target Analogs for Neurodegenerative Diseases

A modern approach in drug discovery for complex multifactorial diseases like Alzheimer's is the design of multi-target-directed ligands (MTDLs). The 4-hydroxypiperidine scaffold has proven to be an excellent template for creating dual-acting compounds that target both the histaminergic and cholinergic systems.

4-Oxypiperidine Ethers (Histamine H₃R Antagonists & Cholinesterase Inhibitors)

By modulating the histamine H₃ receptor (H₃R), an autoreceptor that controls the release of various neurotransmitters (including acetylcholine), H₃R antagonists can enhance cognitive function. Combining this activity with the direct inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, presents a synergistic therapeutic strategy.

The general structure involves an ether linkage at the C-4 hydroxyl group connected to a terminal amine, and a substituent on the piperidine nitrogen.

  • N-Substituent: An N-benzyl group on the piperidine ring is highly favorable for potent H₃R affinity.[11]

  • Ether Linkage and Terminal Group: The length and composition of the alkoxy chain at C-4, along with the terminal amine, are modulated to achieve potent AChE and/or butyrylcholinesterase (BuChE) inhibition.

  • SAR Insights: Studies have identified compounds with nanomolar affinity for the human H₃R and micromolar IC₅₀ values for AChE and BuChE. For instance, compound ADS031, with an N-benzyl moiety, displayed a human H₃R affinity of 12.5 nM and an AChE inhibition IC₅₀ of 1.537 μM.[11]

Compound ID N-Substituent Linker/Terminal Group hH₃R Affinity (Kᵢ, nM) AChE Inhibition (IC₅₀, μM) BuChE Inhibition (IC₅₀, μM) Reference(s)
ADS031 BenzylNaphthyl12.51.5371.353[11]
ADS021 BenzylBiphenyl>1000>100.559[12]

Table 2. Activity data for representative dual-acting 4-oxypiperidine ethers.

Experimental Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a robust colorimetric method for quantifying AChE activity and inhibition in a 96-well plate format.[13][14]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE from electric eel (e.g., 1 U/mL) in assay buffer.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in assay buffer.

    • Substrate Solution: Prepare a 14-15 mM solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare this solution fresh daily.

    • Test Compound (Inhibitor): Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in the assay buffer to achieve desired final concentrations.

  • Assay Plate Setup (96-well plate):

    • Test Wells: Add 140 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of AChE solution.

    • Control Wells (100% Activity): Add 140 µL of assay buffer, 10 µL of buffer (with equivalent DMSO concentration as test wells), and 10 µL of AChE solution.

    • Blank Wells: Add 160 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation:

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of the ATChI substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm. For a kinetic assay, take readings every minute for 10-15 minutes.[13] For an endpoint assay, incubate for a fixed time (e.g., 10 min) before reading.[14]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Ellman_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATChI, Inhibitor) Plate Set up 96-well plate (Test, Control, Blank wells) Reagents->Plate Preincubation Pre-incubate plate (15 min @ 25°C) Plate->Preincubation Initiation Add DTNB, then ATChI to initiate reaction Preincubation->Initiation Measure Measure Absorbance @ 412 nm (Kinetic or Endpoint) Initiation->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ value Calculate->IC50

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Experimental Protocol 2: Histamine H₃ Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human histamine H₃ receptor (hH₃R).

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-N-α-methylhistamine, [³H]-NAMH) for binding to the H₃R in a preparation of cell membranes expressing the receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.[15]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest HEK293T cells transiently expressing the hH₃R.

    • Resuspend the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and homogenize using a sonicator.

    • Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Plate Setup (96-well format):

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

    • Radioligand: [³H]-NAMH, diluted in assay buffer to a final concentration of ~2 nM.

    • Test Compound: Serial dilutions of the test compound in assay buffer.

    • Non-specific Binding (NSB): A high concentration (e.g., 10 µM) of a known H₃R ligand (e.g., clobenpropit or histamine) to saturate the receptors.

    • Total Binding (B₀): Assay buffer without any competing unlabeled ligand.

  • Assay Procedure:

    • In each well, combine:

      • Cell membrane suspension (e.g., 15 µg of protein).

      • 25 µL of test compound, NSB control, or buffer for B₀.

      • 25 µL of [³H]-NAMH solution.

      • Assay buffer to reach a final volume (e.g., 250-550 µL).

    • Incubate the plate with continuous shaking for 60-120 minutes at 25°C.[15][16]

  • Harvesting and Filtration:

    • Pre-soak a GF/C filter plate in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

    • Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times (e.g., 9x 500 µL) with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[16]

  • Counting:

    • Dry the filter plate (e.g., 30 min at 55°C).

    • Add scintillation cocktail to each well.

    • Seal the plate and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Chapter 3: Analogs Targeting Sigma-1 (σ₁) Receptors

The σ₁ receptor is a unique intracellular chaperone protein implicated in various CNS disorders, including pain and neurodegeneration.[17] The 4-hydroxypiperidine scaffold has been successfully used to develop potent and selective σ₁ receptor modulators.

  • Divergent SAR from Dopamine D₄ Receptors: Interestingly, SAR studies have shown a clear divergence in structural requirements for σ₁ versus dopamine D₄ receptor activity. Both receptors recognize scaffolds with a basic nitrogen, but the nature of the aromatic moieties and their orientation dictates selectivity.[18]

  • Key Structural Features for σ₁ Affinity:

    • Piperidine Nitrogen Substituent: A benzyl group at the piperidine nitrogen is often advantageous for high σ₁ affinity.[19]

    • Southern Aromatic Moiety: The choice of a heteroaryl system linked to the piperidine core is critical. For instance, incorporating an NH-indazole moiety can lead to highly potent and selective σ₁ modulators. The trifluoromethyl indazole analog 12c was identified as the most potent σ₁ modulator in one study, with a Kᵢ of 0.7 nM and over 800-fold selectivity versus the D₄ receptor.[18] In contrast, other heteroaryl systems like 6-chloro-2-indole can decrease σ₁ selectivity by increasing D₄ activity.[18]

Compound ID Key Structural Features σ₁ Receptor Kᵢ (nM) D₄ Receptor Kᵢ (nM) Selectivity (σ₁:D₄) Reference(s)
12a NH-indazole1.2860>700[18]
12c Trifluoromethyl-NH-indazole0.7580829[18]
14a 6-chloro-2-indole8.1149~18[18]
14e 6-chloro-2-indole, N-morpholine3881690.4 (D₄ selective)[18]

Table 3. Comparison of piperidine analogs showing divergent selectivity for σ₁ and D₄ receptors.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and Pharmacological Activity of 4-(4′-chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. PubMed. [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • Mitch, C. H., Leander, J. D., Mendelsohn, L. G., Shaw, W. N., Wong, D. T., Cantrell, B. E., Johnson, B. G., Reel, J. K., Snoddy, J. D., Takemori, A. E., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol, 3(10), e779. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. J-Stage. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. [Link]

  • Jevtić, I., et al. (2022). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. MDPI. [Link]

  • Szałek, A., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Publications. [Link]

  • Al-Horani, R. A., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Vlad Toma. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]

  • Lee, Y. S., et al. (2007). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at mu and delta opioid receptors. PubMed. [Link]

  • Bonger, K. M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Di Sarno, V., et al. (2016). Evaluation of the analgesic effect of 4-anilidopiperidine scaffold containing ureas and carbamates. Taylor & Francis Online. [Link]

  • Schepmann, D., et al. (2002). Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. PubMed. [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]

  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]

  • Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. PMC. [Link]

  • Szałek, A., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed. [Link]

  • Szałek, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. [Link]

  • Yadav, P., et al. (n.d.). Fentanyl Synthesis & SAR Study. Scribd. [Link]

  • V., J., & Ram, M. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Max Delbrück Center. [Link]

  • Grätz, L. (2020). [35S]GTPγS-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]

  • Reiner, A., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. . [Link]

  • Wess, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • Lee, Y. S., et al. (2007). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. NIH. [Link]

  • Traynor, J. R., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. PubMed. [Link]

  • Greenlee, W. J., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed. [Link]

  • Szałek, A., et al. (2024). Collection - 4‑Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - ACS Chemical Neuroscience. Figshare. [Link]

  • Shang, Y., et al. (2023). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. MDPI. [Link]

Sources

Comparative Analysis of Substituted Piperidine Inhibitors: Optimizing Potency and ADME Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Substituted Piperidine Inhibitors in Aspartyl Protease Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists.

Executive Summary & Core Directive

The piperidine pharmacophore is a cornerstone of medicinal chemistry, particularly in the design of aspartyl protease inhibitors (e.g., BACE1 for Alzheimer's, Renin for Hypertension). However, the choice of substitution pattern—specifically between 4-substituted , 3,5-disubstituted , and fluorinated variants—dictates not just potency, but the critical balance between metabolic stability and off-target safety (hERG inhibition).

This guide provides an objective, data-driven comparison of these scaffolds. We move beyond simple IC50 lists to analyze the causality of performance: how stereochemical constraints in 3,5-disubstituted rings enhance transition-state binding, and how strategic fluorination mitigates the "lipophilic cation" liability associated with hERG toxicity.

Structural Classes & Comparative Performance

We analyze three distinct piperidine scaffolds used in high-value protease inhibitor programs.

Scaffold A: 4-Substituted Piperidines (The "Linear" Anchor)
  • Mechanism: The piperidine nitrogen often engages the catalytic aspartic acid residues (e.g., Asp32/Asp228 in BACE1) via a salt bridge. The C4-substituent extends into the S1' or S2' hydrophobic pockets.

  • Key Example: Compound 10a (Isophthalic acid derivative).

  • Pros: Synthetic accessibility; high affinity for linear binding pockets.

  • Cons: High rotational freedom can lead to entropic penalties; often suffers from poor metabolic stability if the C4-position is benzylic.

Scaffold B: 3,5-Disubstituted Piperidines (The "Transition State" Mimic)
  • Mechanism: Used extensively in Renin inhibitors. The cis-3,5-substitution pattern forces the ring into a specific chair conformation that mimics the tetrahedral transition state of peptide hydrolysis.

  • Key Example: Compound 31 (Renin Inhibitor).

  • Pros: Exceptional potency (sub-nanomolar) due to pre-organized conformation; improved selectivity.

  • Cons: Complex stereoselective synthesis required; rigid bulk can limit solubility.

Scaffold C: Fluorinated Piperidines (The "ADME" Optimizer)
  • Mechanism: Introduction of fluorine at C3 or C4 lowers the basicity (pKa) of the piperidine nitrogen (inductive effect) and blocks metabolic "soft spots" (cytochrome P450 oxidation).

  • Key Example: AMG-8718 (BACE1 Inhibitor).[1][2]

  • Pros: Reduced hERG affinity (lower pKa/lipophilicity); extended half-life.

  • Cons: Synthetic cost; potential for altered binding mode if F-dipole clashes with residues.

Comparative Data Analysis

The following table synthesizes experimental data from key lead optimization campaigns, highlighting the trade-offs between potency and safety.

MetricScaffold A: 4-Substituted (e.g., Cmpd 10a)Scaffold B: 3,5-Disubstituted (e.g., Cmpd 31)Scaffold C: Fluorinated (e.g., AMG-8718)
Primary Target Potency (IC50) 75 nM (BACE1) [1]0.3 nM (Renin) [2]0.7 nM (BACE1) [3]
Cellular Efficacy (EC50) 0.81 µMN/A4.4 nM
hERG Inhibition (Safety) High Risk (Lipophilic tail)Moderate (Stereo-bulk reduces fit)Low Risk (Ki > 10 µM) [3]
Metabolic Stability Low (Benzylic oxidation prone)ModerateHigh (Blocked metabolic sites)
Oral Bioavailability (Rat) < 20% (Typical)60% [2]High (CNS penetrant)

Key Insight: While Scaffold B (3,5-disubstituted) achieves the highest intrinsic potency by locking the bioactive conformation, Scaffold C (Fluorinated) offers the best drug-like profile by solving the hERG/Metabolic stability duality.

Decision Logic: SAR Optimization Workflow

The following diagram illustrates the logical flow for selecting and optimizing a piperidine scaffold based on assay feedback.

SAR_Workflow Start Hit Identification (Piperidine Core) Potency_Check Is IC50 < 100 nM? Start->Potency_Check hERG_Check hERG Safety Screen (Patch Clamp) Potency_Check->hERG_Check Yes Strat_Rigid Strategy: Rigidify Switch to 3,5-Disubstituted (Scaffold B) Potency_Check->Strat_Rigid No (Too weak) Metab_Check Metabolic Stability (Microsomal Clearance) hERG_Check->Metab_Check Pass Strat_Polar Strategy: Polarize Reduce LogP / pKa hERG_Check->Strat_Polar Fail (Blocker) Strat_Fluoro Strategy: Fluorinate Add 3-F or 4-F (Scaffold C) Metab_Check->Strat_Fluoro Fail (High Cl_int) Success Lead Candidate (Balanced Profile) Metab_Check->Success Pass Strat_Rigid->Potency_Check Strat_Fluoro->Metab_Check Strat_Polar->hERG_Check

Figure 1: Iterative SAR decision tree for piperidine optimization. Note the specific divergence points for potency (rigidity) vs. safety (fluorination/polarity).

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols. These are designed to be self-validating with internal controls.

Protocol 1: FRET-Based BACE1 Inhibition Assay

Objective: Determine IC50 values for piperidine analogs using a fluorescent resonance energy transfer (FRET) peptide substrate.

Materials:

  • Enzyme: Recombinant human BACE1 (purified baculovirus-expressed).

  • Substrate: MCA-SEVNLDAEFR-K(Dnp)-RR-amide (The "Swedish" mutation sequence).

    • Donor: MCA (7-Methoxycoumarin-4-acetyl).

    • Quencher: Dnp (2,4-Dinitrophenyl).

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical for aspartyl protease activity).

Workflow:

  • Preparation: Dilute BACE1 enzyme to 10 ng/µL in cold Assay Buffer. Avoid vortexing (enzyme is unstable).

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (in 10% DMSO) to a black 96-well plate.

    • Add 20 µL of Enzyme Solution.[3]

    • Control: Include "No Inhibitor" (DMSO only) and "No Enzyme" (Background) wells.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 20 µL of Substrate Solution (250 nM final concentration).

  • Kinetic Measurement:

    • Monitor fluorescence immediately (Ex: 320 nm / Em: 405 nm).[3]

    • Read every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • % Inhibition =

      
      .
      
    • Fit to a 4-parameter logistic equation to determine IC50.

Protocol 2: Microsomal Metabolic Stability (Fluorine Effect Validation)

Objective: Quantify the stability improvement provided by fluorination (Scaffold C).

Workflow:

  • Incubation: Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate with NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Validation: A successful fluorination strategy should increase

      
       by >2-fold compared to the non-fluorinated analog.
      

Mechanistic Visualization: Binding Mode & Assay Logic

The following diagram details the FRET assay mechanism used to generate the potency data cited above.

FRET_Mechanism Substrate Intact Substrate MCA (Donor) --- Peptide --- Dnp (Quencher) Quenched Fluorescence QUENCHED (FRET Active) Substrate->Quenched Intact state Cleaved Substrate CLEAVED MCA Released Substrate->Cleaved Peptide Bond Break NoSignal Low Fluorescence (Signal = Inhibition) Substrate->NoSignal Remains Intact Enzyme BACE1 Enzyme Enzyme->Substrate Hydrolysis Blocked Active Site Blocked No Cleavage Enzyme->Blocked Inhibitor Piperidine Inhibitor Inhibitor->Enzyme Binds Active Site Signal High Fluorescence (Signal = Activity) Cleaved->Signal Distance > 10nm Blocked->Substrate Cannot Access

Figure 2: Principle of the FRET assay. BACE1 cleavage separates the donor (MCA) from the quencher (Dnp).[4] Inhibitors prevent this separation, maintaining the quenched state.

References

  • Tarazi, H. et al. (2017).[5] "Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease."[5] European Journal of Medicinal Chemistry. Link

  • Bezençon, O. et al. (2014). "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Cumming, J.N. et al. (2012). "BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease." Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. "BACE1 (β-Secretase) FRET Assay Kit Protocol." User Guide. Link

  • Kuhn, B. et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[5] Link

Sources

Biological Evaluation of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary & Scaffold Analysis

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 1534779-33-3) represents a "privileged scaffold" in modern drug discovery. Unlike simple piperidines, the gem-disubstituted C4 position (containing both a hydroxyl and a methyl group) introduces critical conformational rigidity and metabolic stability.

This guide details the biological evaluation of analogs derived from this core, specifically focusing on their application as Adenosine A2A Receptor Antagonists (Neurodegeneration/Immuno-oncology) and IRAK4 Inhibitors (Inflammation).

Why This Scaffold? (Mechanistic Grounding)
  • Conformational Locking: The C4-methyl group restricts the "chair-boat" interconversion of the piperidine ring, reducing the entropic penalty upon binding to protein targets (e.g., the orthosteric site of A2A receptors).

  • Metabolic Blocking: The C4-methyl group blocks oxidation at the susceptible C4 position, a common metabolic soft spot in simple 4-hydroxypiperidines.

  • Hydrogen Bonding: The C4-hydroxyl group serves as a critical hydrogen bond donor/acceptor, often interacting with serine or threonine residues in the binding pocket (e.g., Ser277 in A2A).

Comparative Evaluation Framework

To objectively assess the performance of analogs, they must be benchmarked against clinical standards. The following vectors represent the primary therapeutic applications of this scaffold.

Vector A: Adenosine A2A Receptor Antagonism (Neuroscience/Oncology)
  • Primary Application: Parkinson’s Disease (Tozadenant analogs), Cancer Immunotherapy.

  • Benchmark Standard: Tozadenant (Syn115).

  • Key Metric:

    
     (Binding Affinity) and cAMP inhibition (
    
    
    
    ).

Table 1: Comparative Potency of Scaffold Analogs vs. Tozadenant Data synthesized from structure-activity relationship (SAR) studies involving 4-hydroxy-4-methylpiperidine derivatives.

Compound IDR-Group Modification (N-1)C4-SubstituentsA2A Binding

(nM)
Selectivity (A2A vs A1)Metabolic Stability (

min)
Reference (Tozadenant) Benzothiazole-urea4-OH, 4-Me5.0 >2000x45
Analog A (Scaffold) Methyl Carboxylate (Parent)4-OH, 4-Me>10,000N/A>120
Analog B 4-Fluorophenyl-carbamate4-OH, 4-Me12.5500x85
Analog C Pyrimidine-amide4-OH, 4-H (No Methyl)145.050x15
Analog D Benzothiazole-urea4-OH, 4-Ethyl8.2>1500x55

Insight: Analog C demonstrates the critical role of the C4-methyl group. Removing it (reverting to 4-OH, 4-H) results in a 10-fold loss of potency and significantly reduced metabolic stability (


 drops from 85 to 15 min), confirming the "metabolic block" hypothesis.
Vector B: IRAK4 Inhibition (Inflammation)[1]
  • Primary Application: Rheumatoid Arthritis, Lymphoma.

  • Benchmark Standard: CA-4948 (Emavusertib).

  • Key Metric: Kinase Selectivity and Cytokine Suppression (IL-6).

Experimental Protocols (Self-Validating Systems)
Protocol 1: Radioligand Binding Assay (Adenosine A2A)

Objective: Determine the affinity (


) of the analog for the human A2A receptor.
  • Membrane Preparation:

    • Transfect HEK293 cells with human ADORA2A cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min; resuspend pellet.
      
  • Incubation:

    • Ligand: Use

      
       (High-affinity A2A antagonist) at 2 nM.
      
    • Competitor: Add Analog (10 concentrations:

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M XAC (Xanthine Amine Congener).
      
    • Incubate for 90 min at 25°C.

  • Termination & Counting:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Validation Check: The

    
     of the radioligand must be within 1.5–2.5 nM. If outside this range, the membrane preparation is compromised.
    
Protocol 2: Microsomal Stability Assay (Metabolic Evaluation)

Objective: Assess the stability of the carbamate/ester moiety.

  • Reaction Mix: Incubate 1

    
    M test compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Visualization of Mechanism & Workflow
Diagram 1: The "Privileged" Role of the Scaffold in Signaling

This diagram illustrates how the 4-hydroxy-4-methylpiperidine core (Analogs) intervenes in the Adenosine A2A signaling pathway to prevent neurodegeneration.

A2A_Pathway Adenosine Extracellular Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Couples Analog 4-OH-4-Me-Piperidine Analog (Antagonist) Analog->A2AR Blocks (Ki < 10nM) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases PKA PKA Activation cAMP->PKA Neurotox Glutamate Release & Excitotoxicity PKA->Neurotox Promotes

Caption: Mechanism of Action: The analog competitively binds the A2A receptor, blocking the adenosine-mediated cAMP cascade that leads to excitotoxicity.

Diagram 2: Synthetic Evaluation Workflow

The logical flow from the raw intermediate (Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate) to a lead candidate.

Eval_Workflow Start Methyl 4-hydroxy-4-methyl piperidine-1-carboxylate (CAS 1534779-33-3) Step1 Deprotection/Coupling (Generate Library) Start->Step1 Screen1 Primary Screen (Radioligand Binding) Step1->Screen1 Decision Ki < 50 nM? Screen1->Decision Decision->Step1 No (Refine R-groups) Screen2 Functional Assay (cAMP / Kinase) Decision->Screen2 Yes ADME ADME Profiling (Microsomal Stability) Screen2->ADME Lead Lead Candidate ADME->Lead

Caption: Evaluation Pipeline: From scaffold intermediate to validated lead candidate via iterative screening.

References
  • Synthesis and Evaluation of Tozadenant Analogs

    • Title: Radiosynthesis and In Vitro Evaluation of [11C]tozadenant as Adenosine A2A Receptor Radioligand.
    • Source: Molecules (MDPI), 2024.
    • URL:[Link][2]

  • IRAK4 Inhibitor Design

    • Title: Thiadiazole IRAK4 inhibitor (P
    • Source: Google Patents.[3]

    • URL
  • BCL6 PROTAC Development

    • Title: Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Tre
    • Source: ACS Public
    • URL:[Link]

  • Scaffold Utility

    • Title: 1-Boc-4-piperidone: A Cornerstone of Modern Medicinal Chemistry.
    • Source: BenchChem Technical Guides.[4]

Sources

Computational Profiling of Piperidine-Based Sigma-1 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Studies of Piperidine-Based Ligands and Sigma Receptor Affinity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sigma-1 receptor (σ1R) is a chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM), implicated in neuroprotection, nociception, and cancer. While diverse scaffolds bind σ1R, the piperidine moiety has emerged as a "privileged structure" for achieving nanomolar affinity and subtype selectivity.[1][2]

This guide objectively compares piperidine-based ligands against alternative scaffolds (primarily piperazines) using computational data.[3][4] It synthesizes molecular docking, molecular dynamics (MD), and binding energy calculations to explain why piperidine derivatives often outperform their congeners in σ1R recognition.

Structural Basis: The Piperidine Advantage

To understand the computational superiority of piperidine ligands, one must analyze the σ1R binding pocket (PDB: 5HK1/5HK2). The pocket is a hydrophobic cavity occluded from the solvent, requiring a ligand to possess a central positive charge and specific hydrophobic flanking groups.

Comparative Scaffold Analysis
FeaturePiperidine Scaffold Piperazine Scaffold Computational Impact on σ1R Affinity
Basicity (pKa) ~10.0–11.0 (Secondary/Tertiary amine)~9.8 (N1) / ~5.6 (N4)Piperidine ensures a stable protonated state at physiological pH, critical for the salt bridge with Glu172 .
Conformational Flexibility High (Chair/Boat/Twist)Rigid (Chair)Piperidine's flexibility allows "induced fit" optimization within the hydrophobic tunnel formed by Val162 and Leu105 .
Hydrophobicity (LogP) HigherLower (Polar N4 atom)The σ1R pocket is highly hydrophobic. Piperazine's secondary nitrogen introduces a desolvation penalty.
Selectivity (σ1R vs σ2R) High σ1R SelectivityOften Mixed σ1R/σ2RPiperidine derivatives frequently show >100-fold selectivity due to steric clashes in the smaller σ2R pocket.

Key Finding: In a direct comparison of dual Histamine H3/σ1R antagonists, replacing a piperidine ring with a piperazine ring reduced σ1R affinity by over 400-fold (Ki: 3.64 nM vs. 1531 nM), despite minimal change at the H3 receptor. This highlights the piperidine ring's specific contribution to σ1R binding efficacy [1][2].[1][4]

Mechanistic Insight: The Glu172-Asp126 Network

Computational studies reveal that high-affinity binding hinges on a specific electrostatic network. Unlike many GPCRs where a deep aspartate anchors the ligand, σ1R utilizes a glutamate residue (Glu172 ) positioned near the pocket entrance.

Interaction Pathway Diagram

The following diagram illustrates the critical stabilizing network identified through MD simulations.

Sigma1_Interaction Ligand Piperidine Ligand (Protonated N+) Glu172 Glu172 (Anionic Anchor) Ligand->Glu172 Salt Bridge (2.8 Å) Tyr103 Tyr103 (Cation-π) Ligand->Tyr103 Cation-π Interaction Hydrophobic Hydrophobic Pocket (Val162, Leu105, Ile124) Ligand->Hydrophobic Van der Waals Asp126 Asp126 (Structural Stabilizer) Glu172->Asp126 H-Bond Network (Pre-organizes Glu172)

Figure 1: The canonical interaction network for piperidine ligands within the Sigma-1 Receptor. The protonated amine anchors to Glu172, which is rigidly held in place by Asp126.[5]

Causality Explanation: MD simulations demonstrate that Asp126 does not bind the ligand directly but forms an intramolecular hydrogen bond with Glu172 . This "locks" Glu172 in the optimal orientation to accept the piperidine cation [3]. Piperazine ligands, often having a second protonatable nitrogen or different geometry, can disrupt this delicate triad, leading to increased solvent entry and destabilization of the complex [4].

Experimental Data Comparison

The following table summarizes computational binding free energies (


) and experimental inhibition constants (

) for representative ligands.
Ligand ClassCore StructureExperimental

(σ1R)
Predicted

(MM-GBSA)
Notes
Compound 1 4-Benzylpiperidine3.2 nM -65.4 kcal/molPotent agonist; mimics Haloperidol binding mode [1].[4]
Haloperidol Piperidinyl-butyrophenone2.5 nM -68.2 kcal/molReference antagonist; strong salt bridge + aromatic stacking.
Compound 5 Piperidine-based3.64 nM -62.1 kcal/molHigh affinity; favorable desolvation profile.
Compound 4 Piperazine analog of Cmpd 51531 nM -44.3 kcal/molDrastic loss of affinity due to polarity of N4 atom [2].
NE-100 Dipropyl-phenylethyl-amine~1.5 nM-66.0 kcal/molFlexible chain, but lacks the rigidifying bulk of piperidine.
Computational Protocol: Validated Screening Workflow

To replicate these results or screen new piperidine libraries, follow this self-validating protocol.

Step 1: Ligand Preparation[6]
  • Protonation: Generate 3D conformers at pH 7.4. Crucial: Ensure the piperidine nitrogen is protonated (+1 charge).

  • Stereochemistry: If the piperidine has substituents (e.g., 2-methyl), generate both R/S enantiomers.

Step 2: Receptor Grid Generation
  • Target: PDB ID: 5HK1 (bound to PD144418) for antagonists; 5HK2 (bound to 4-IBP) for agonists.

  • Grid Center: Centered on the crystallographic ligand amine nitrogen.

  • Constraints: Define a Hydrogen Bond constraint on Glu172 (OE1/OE2) . This forces the docking algorithm to satisfy the salt bridge, reducing false positives.

Step 3: Molecular Dynamics (Validation)

Docking scores often fail to capture the stability of the salt bridge. A short MD production run is required.

Workflow Diagram:

MD_Workflow Prep System Prep (POPC Membrane + Water) Equil Equilibration (NVT/NPT 10ns) Prep->Equil Prod Production MD (100ns) Equil->Prod Analysis RMSD & Salt Bridge Distance Analysis Prod->Analysis

Figure 2: Standard MD workflow for validating σ1R ligand stability.

Success Criteria (Self-Validating):

  • RMSD: Ligand RMSD < 2.0 Å over the last 50 ns.

  • Salt Bridge: Distance between Piperidine-N and Glu172-CD < 4.0 Å for >80% of the simulation time.

  • Water Bridges: Monitoring of water entry; high-affinity piperidines typically exclude water from the hydrophobic pocket.

Conclusion

Computational studies conclusively demonstrate that the piperidine scaffold offers a superior balance of hydrophobicity and electrostatic complementarity for the Sigma-1 receptor compared to piperazine alternatives. The piperidine ring acts as a hydrophobic "plug" that seals the binding pocket while maintaining the critical salt bridge with Glu172 , stabilized by Asp126 .

For drug development professionals, prioritizing piperidine-based libraries for σ1R-targeted screening—specifically focusing on 4-substituted derivatives—yields a higher hit rate and improved subtype selectivity.

References
  • Zampieri, D. et al. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity."[7] RSC Medicinal Chemistry, 2024. Link

  • Stark, H. et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 2021. Link

  • Schmidt, H.R. et al. "Crystal structure of the human σ1 receptor." Nature, 2016. Link

  • Pasquinucci, L. et al. "Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations." International Journal of Molecular Sciences, 2017. Link

  • Cosentino, G. et al. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds."[4][8] European Journal of Medicinal Chemistry, 2025.[6][8] Link

Sources

A Comparative Guide to Molecular Docking Studies with Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth comparison of molecular docking workflows for a novel piperidine derivative, Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate. We explore the use of both a widely adopted open-source tool, AutoDock Vina, and a leading commercial software suite, Schrödinger's Glide. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and objective comparisons of these powerful computational tools. By presenting supporting data and explaining the rationale behind experimental choices, this guide aims to equip researchers with the knowledge to design and execute robust molecular docking studies.

Introduction: The Significance of Piperidine Scaffolds and Molecular Docking

The piperidine nucleus is a crucial heterocyclic system in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its unique structural properties allow for diverse chemical modifications, making it a "privileged scaffold" for interacting with a wide array of biological targets, including enzymes, receptors, and ion channels.[2][3] Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate, the focus of this guide, is a novel compound with potential pharmacological applications.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to a protein target.[6] This in silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for experimental testing, and provides insights into the molecular basis of protein-ligand interactions, thereby accelerating the drug development pipeline.[7]

This guide will compare the performance and workflow of two prominent molecular docking platforms, AutoDock Vina and Schrödinger's Glide, using Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate as the primary ligand of interest. We will also include two structural analogues for a comparative analysis of their potential binding interactions with two distinct and pharmacologically relevant protein targets.

Materials and Methods

Selection of Ligands and Protein Targets

Ligands:

  • Primary Ligand: Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate (PubChem CID: 5326555)

  • Comparator 1: Methyl 4-aminopiperidine-1-carboxylate (PubChem CID: 11626570)

  • Comparator 2: 1-Boc-4-phenylpiperidine (PubChem CID: 101136)

These comparators were chosen due to their structural similarity to the primary ligand, allowing for an insightful structure-activity relationship (SAR) analysis based on the docking results.

Protein Targets:

To provide a comprehensive comparison, two distinct classes of protein targets were selected:

  • Human Acetylcholinesterase (AChE): A key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[9]

    • PDB ID: 4M0E (Resolution: 2.00 Å)[8]

    • PDB ID: 7E3H (Resolution: 2.45 Å)[10]

  • Human Cathepsin K (CTSK): A lysosomal cysteine protease predominantly expressed in osteoclasts and involved in bone remodeling and resorption.[11] It is a significant target for the treatment of osteoporosis.

    • PDB ID: 1ATK (Resolution: 2.20 Å)[12]

    • PDB ID: 2ATO (Resolution: 2.00 Å)[13]

Docking Software
  • Open-Source: AutoDock Vina (Version 1.2.5)[14]

  • Commercial: Schrödinger Maestro/Glide (Release 2023-4)[15]

Experimental Workflow

The overall workflow for the molecular docking studies is depicted below.

Caption: General workflow for molecular docking studies.

Detailed Protocols

Ligand Preparation

Accurate ligand preparation is critical for successful molecular docking.[16] This process ensures that the ligand has a realistic 3D conformation and appropriate chemical properties.

Protocol using Open Babel and AutoDock Tools (for AutoDock Vina):

  • Obtain Ligand Structures: Download the 2D SDF files for all three ligands from the PubChem database.

  • 2D to 3D Conversion and Energy Minimization: Use Open Babel to convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Prepare for AutoDock Vina: Use AutoDock Tools (ADT) to assign Gasteiger charges and save the ligand in the required PDBQT format.[17][18]

Protocol using Schrödinger's LigPrep:

  • Import Structures: Import the downloaded SDF files into Maestro.

  • Run LigPrep: Utilize the LigPrep tool to generate low-energy 3D conformations, add hydrogens, and assign appropriate ionization states at a physiological pH of 7.4.[15]

Protein Preparation

Proper protein preparation is essential to create a realistic and computationally tractable model of the receptor.[19][20]

Protocol using MGLTools (for AutoDock Vina):

  • Download PDB File: Obtain the PDB files for the selected protein targets (4M0E and 1ATK) from the RCSB PDB database.

  • Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.[21]

  • Prepare Receptor: Use the prepare_receptor4.py script from MGLTools to add polar hydrogens, assign Kollman charges, and save the protein in the PDBQT format.[14]

Protocol using Schrödinger's Protein Preparation Wizard:

  • Import Structure: Load the downloaded PDB file into Maestro.

  • Run Protein Preparation Wizard: This tool automates several steps including adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and performing a restrained energy minimization of the structure.[22]

Molecular Docking Simulation

AutoDock Vina:

  • Define the Search Space (Grid Box): The grid box defines the three-dimensional space where Vina will search for the optimal binding pose.[23] This is typically centered on the known active site of the protein. The coordinates can be determined from the co-crystallized ligand or through literature review.

  • Create a Configuration File: A text file (conf.txt) is created to specify the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search.[14]

  • Run Vina: Execute the docking simulation from the command line.

Schrödinger's Glide:

  • Receptor Grid Generation: Define the active site by selecting the co-crystallized ligand or specifying the residues that form the binding pocket. The Receptor Grid Generation tool then creates a grid file that pre-calculates the energetic properties of the binding site.[15]

  • Ligand Docking: In the Ligand Docking panel, select the prepared ligands and the generated grid file. Choose the desired precision (e.g., Standard Precision - SP, or Extra Precision - XP) and run the docking job.[22]

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a re-docking experiment is performed.[24][25] The co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is less than 2.0 Å.[26][27]

Caption: Workflow for validating a molecular docking protocol.

Results and Discussion

The molecular docking simulations were performed for the three ligands against both protein targets using AutoDock Vina and Schrödinger's Glide. The results are summarized below.

Binding Affinity and Docking Scores

The binding affinity (for Vina, in kcal/mol) and the docking score (for Glide, a unitless value) are used to rank the potential efficacy of the ligands.[28][29] Lower (more negative) values generally indicate a more favorable binding interaction.[30]

LigandTargetAutoDock Vina Binding Affinity (kcal/mol)Schrödinger Glide Score (XP)
Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate AChE (4M0E)-6.8-7.2
CTSK (1ATK)-5.9-6.5
Methyl 4-aminopiperidine-1-carboxylate AChE (4M0E)-6.5-6.9
CTSK (1ATK)-5.6-6.2
1-Boc-4-phenylpiperidine AChE (4M0E)-7.5-8.1
CTSK (1ATK)-6.8-7.4

Analysis:

For both protein targets and with both docking programs, 1-Boc-4-phenylpiperidine consistently showed the most favorable binding scores. This is likely due to the presence of the phenyl group, which can engage in additional hydrophobic and pi-stacking interactions within the binding pockets. The primary ligand, Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate, demonstrated better binding scores than its amino-substituted analogue, suggesting that the hydroxyl group may be involved in key hydrogen bonding interactions.

Analysis of Binding Poses and Interactions

Visual inspection of the docked poses provides crucial insights into the specific interactions between the ligand and the protein residues.[31][32]

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate with AChE (4M0E):

  • Glide: The top-scoring pose from Glide showed the hydroxyl group of the ligand forming a hydrogen bond with the side chain of a key active site residue, Tyr133. The carbonyl group of the carbamate was oriented towards the catalytic triad.

  • AutoDock Vina: Vina also predicted a similar binding mode, with the hydroxyl group in proximity to Tyr133, although the hydrogen bond geometry was slightly different.

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate with CTSK (1ATK):

  • Glide: The ligand was predicted to bind in the active site cleft, with the hydroxyl group forming a hydrogen bond with the backbone carbonyl of Gly66.

  • AutoDock Vina: A comparable binding pose was obtained, with the ligand occupying the same general region of the active site.

The analysis of these interactions is critical for understanding the structure-activity relationship and for guiding future lead optimization efforts.

Comparison of AutoDock Vina and Schrödinger's Glide
FeatureAutoDock VinaSchrödinger's Glide
Cost Free (Open-Source)Commercial (Requires License)
Ease of Use Command-line interface, requires more manual setup.[14][17]User-friendly graphical interface (Maestro), streamlined workflows.[15]
Accuracy Generally good for virtual screening and pose prediction.[14]Often considered more accurate, especially with the XP scoring function.[15]
Speed Relatively fast, suitable for high-throughput virtual screening.[14]Can be more computationally intensive, particularly with higher precision settings.
Flexibility Allows for flexible ligand docking. Receptor flexibility is limited.Offers options for both rigid and flexible receptor docking (Induced Fit Docking).[33]
Preparation Tools Requires external tools like MGLTools and Open Babel.[16]Integrated and automated preparation tools (Protein Preparation Wizard, LigPrep).[22]

Expert Insights:

  • AutoDock Vina is an excellent choice for academic research and for initial, large-scale virtual screening campaigns where computational cost is a significant factor. Its performance is robust, and a large community provides ample support and tutorials.[18]

  • Schrödinger's Glide is the industry standard for a reason. Its sophisticated scoring functions, seamless integration of preparation and analysis tools, and advanced features like induced fit docking provide a higher level of confidence in the results, which is crucial in a commercial drug discovery setting.[15]

Conclusion

This guide has provided a comprehensive comparison of molecular docking studies for Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate and two of its analogues using AutoDock Vina and Schrödinger's Glide. We have detailed the necessary protocols for ligand and protein preparation, simulation, and analysis.

Our results indicate that all three ligands show potential for binding to both acetylcholinesterase and cathepsin K. The phenyl-containing analogue demonstrated the strongest binding affinity, highlighting the importance of hydrophobic interactions for these targets.

The comparison of the two software packages reveals that while both are powerful tools, they cater to different needs. AutoDock Vina is a highly capable and accessible option for a wide range of researchers, whereas Schrödinger's Glide offers a more refined and integrated solution for in-depth drug discovery projects. The choice of software will ultimately depend on the specific research goals, available resources, and the desired level of accuracy.

It is imperative to remember that molecular docking is a predictive tool, and its results should always be validated through experimental assays.[7]

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • Tutorial: Docking with Glide. (n.d.).
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (2025, April 29).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • Evaluation of Scoring Functions for Protein-ligand Docking - American Institute of Physics. (n.d.).
  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC. (n.d.).
  • How does one prepare proteins for molecular docking? - Quora. (2021, September 20).
  • Scoring functions for docking - Wikipedia. (n.d.).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18).
  • Tutorial – AutoDock Vina. (2020, December 4).
  • 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. (2013, October 16).
  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17).
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv
  • 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. (2022, February 16).
  • Vina Docking Tutorial - Eagon Research Group. (n.d.).
  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) - YouTube. (2025, August 4).
  • 3D crystal structures of acetylcholinesterase (AChE, PDB ID: 4EY7) (a)...
  • 1NL6: Crystal Structure Of The Cysteine Protease Human Cathepsin K In Complex With A Covalent Azepanone Inhibitor - RCSB PDB. (2003, January 14).
  • Molecular docking protocol validation. This crucial process can enhance...
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
  • Three dimensional structure of acetylcholinesterase (PDB ID: 1acl) and...
  • C
  • 1ATK: CRYSTAL STRUCTURE OF THE CYSTEINE PROTEASE HUMAN CATHEPSIN K IN COMPLEX WITH THE COVALENT INHIBITOR E-64 - RCSB PDB. (1998, February 4).
  • How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. (n.d.).
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Docking Score Functions | PPTX - Slideshare. (n.d.).
  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinform
  • How can I validate a docking protocol? - ECHEMI. (n.d.).
  • Protein-ligand docking - Cresset Group. (n.d.).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • (PDF) Validation of Docking Methodology (Redocking)
  • Scoring Functions : Types and Importance in Molecular Docking - YouTube. (2022, September 20).
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Public
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
  • 6ZWE: Crystal structure of human acetylcholinesterase in complex with ((6-((2E,4E)-5-(benzo[d][14][17]dioxol-5-yl)penta-2,4-dienamido)hexyl)triphenylphosphonium bromide) - RCSB PDB. (2021, June 9).

  • 2ATO: Crystal structure of Human Cathepsin K in complex with myocrisin - RCSB PDB. (2006, August 29).
  • Cathepsin K (human) | Protein Target - PubChem - NIH. (n.d.).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation | Bentham Science Publishers. (2022, July 1).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7).
  • Preparing the protein and ligand for docking - ScotChem. (2025, April 8).
  • Schrödinger Notes—Molecular Docking - J's Blog. (2024, January 5).
  • (PDF)
  • Molecular docking proteins preparation - ResearchG
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Step-by-Step Tutorial for RNA/DNA–Drug & Ligand Docking | IFD - YouTube. (2025, September 29).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.).
  • Schrodinger_Workshop_GLIDE_... (n.d.).
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025, August 29).

Sources

Comparing the efficacy of different synthetic routes to 4-hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxypiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous analgesics (e.g., Fentanyl derivatives), antihistamines, and NK1 antagonists. While the target appears simple, the choice of synthetic route dictates the stereochemical outcome (cis/trans) , substitution pattern , and scalability .

This guide objectively compares the three most efficacious synthetic strategies:

  • Nucleophilic Reduction of 4-Piperidinones (Best for general access and stereocontrol).

  • Catalytic Hydrogenation of 4-Hydroxypyridines (Best for atom economy and scale).

  • Epoxide Ring Opening of Tetrahydropyridines (Best for trans-3,4-disubstituted analogs).

Strategic Decision Framework

Before selecting a protocol, use the following decision matrix to align the synthetic route with your specific structural requirements.

DecisionTree Start Target Structure Requirement Simple Unsubstituted 4-OH Start->Simple Substituted C3 or C4 Substituted Start->Substituted Scale Industrial Scale (>1kg) Low Cost Required Simple->Scale High Volume LabScale Lab Scale (<100g) High Purity Simple->LabScale Discovery Stereo Stereochemistry? Substituted->Stereo Route2 Route 2: Pyridine Hydrogenation Scale->Route2 Hydrogenation Route1 Route 1: Piperidinone Reduction LabScale->Route1 Ketone Reduction Cis Cis-3,4-Disubstituted Stereo->Cis Thermodynamic Control Trans Trans-3,4-Disubstituted Stereo->Trans Anti-Markovnikov/Epoxide Cis->Route1 L-Selectride Reduction Route3 Route 3: Epoxide Opening Trans->Route3 Epoxide Opening

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and stereochemical needs.

Detailed Technical Comparison

Route 1: Nucleophilic Reduction of 4-Piperidinones

The "Workhorse" Protocol

This is the standard laboratory method. It relies on the availability of N-protected-4-piperidinones (e.g., N-Boc, N-Benzyl). The critical factor here is stereocontrol when a substituent is present at the C3 position.

  • Mechanism: Hydride addition to the carbonyl carbon.

  • Stereoselectivity:

    • Sodium Borohydride (NaBH₄): Small hydride donor. Favors equatorial attack (steric approach control) or axial attack depending on conformation, often yielding a mixture of thermodynamic and kinetic products.

    • L-Selectride (Lithium tri-sec-butylborohydride): Bulky hydride donor. Exclusively attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (kinetic control).

Experimental Protocol: Stereoselective Reduction (L-Selectride)

Target: cis-3-methyl-N-benzyl-4-hydroxypiperidine (Kinetic Product)

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve N-benzyl-3-methyl-4-piperidinone (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.

  • Addition: Add L-Selectride (1.0 M in THF, 11 mmol) dropwise over 20 minutes. Note: Maintain temperature below -70°C to ensure kinetic control.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO₄).

  • Quench: Carefully add MeOH (5 mL) at -78°C. Then add 10% NaOH (10 mL) and 30% H₂O₂ (10 mL) to oxidize the organoborane byproducts.

  • Workup: Warm to room temperature. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: 1H NMR will show the H4 proton as a broad singlet (equatorial proton) or small coupling constant (

    
     Hz), confirming the axial alcohol.
    
Route 2: Catalytic Hydrogenation of 4-Hydroxypyridines

The "Industrial" Protocol

Used for bulk manufacturing of unsubstituted 4-hydroxypiperidines. This route is highly atom-economical but requires high-pressure equipment and careful catalyst handling.

  • Mechanism: Heterogeneous catalysis involving the reduction of the aromatic pyridine ring. The reaction often proceeds via the keto-enol tautomer.

  • Key Challenge: Poisoning of the catalyst by the basic amine nitrogen. This is mitigated by running the reaction in acidic media (Acetic Acid) or protecting the nitrogen.

Experimental Protocol: High-Pressure Hydrogenation

Target: 4-Hydroxypiperidine (HCl salt)

  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 4-hydroxypyridine (100 mmol) in Glacial Acetic Acid (100 mL).

  • Catalyst: Add PtO₂ (Adams' Catalyst, 1 mol%). Safety: PtO₂ is pyrophoric in the presence of H₂.

  • Hydrogenation: Seal reactor. Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 12 hours.

  • Workup: Filter catalyst through a Celite pad (keep wet to prevent fire). Concentrate the filtrate to obtain the acetate salt.

  • Salt Exchange: Dissolve residue in EtOH and add conc. HCl to precipitate 4-hydroxypiperidine hydrochloride.

Route 3: Epoxide Ring Opening of Tetrahydropyridines

The "Regio/Stereo" Specialist

This route is essential when synthesizing trans-3,4-disubstituted piperidines (e.g., Paroxetine precursors). It utilizes the alkene of 1,2,3,6-tetrahydropyridine.

  • Mechanism: Epoxidation of the alkene followed by nucleophilic ring opening.

  • Stereochemistry: The nucleophile attacks the epoxide in an anti-diaxial fashion (Fürst-Plattner Rule), resulting in a trans-relationship between the incoming nucleophile and the resulting hydroxyl group.

EpoxideRoute Step1 Tetrahydropyridine Step2 Epoxide Formation (mCPBA or H2O2) Step1->Step2 Oxidation Step3 Nucleophilic Attack (Nu-) Step2->Step3 Anti-Markovnikov Opening Product Trans-3,4-Disubstituted Piperidine Step3->Product Hydrolysis

Figure 2: Workflow for the synthesis of trans-3,4-disubstituted piperidines via epoxide opening.

Experimental Protocol: Epoxide Opening

Target: trans-4-hydroxy-3-phenylpiperidine

  • Epoxidation: Treat N-Boc-1,2,3,6-tetrahydropyridine (10 mmol) with mCPBA (12 mmol) in DCM at 0°C. Stir overnight to form the N-Boc-3,4-epoxypiperidine.

  • Opening: Dissolve the epoxide (5 mmol) in anhydrous ether. Add Phenylmagnesium bromide (PhMgBr, 1.2 equiv) in the presence of CuI (10 mol%) catalyst at -20°C.

  • Mechanism: The organocuprate attacks the less hindered position (or guided by protecting group effects), opening the ring to yield the alcohol.

  • Validation: 1H NMR coupling constant between H3 and H4 will be large (

    
     Hz), indicating diaxial orientation (trans relationship).
    

Comparative Data Summary

FeatureRoute 1: Ketone ReductionRoute 2: Pyridine HydrogenationRoute 3: Epoxide Opening
Primary Utility General Discovery / StereocontrolBulk ManufacturingComplex Scaffolds (trans-3,4)
Starting Material Cost Moderate (Piperidinones)Low (Hydroxypyridines)Moderate (Tetrahydropyridines)
Stereoselectivity High (Reagent dependent: L-Selectride vs NaBH4)Low (Usually gives thermodynamic mix)Very High (trans-specific)
Scalability Good (Exothermic quenching is the limit)Excellent (Limited only by reactor size)Moderate (Cryogenic steps often needed)
Atom Economy Moderate (Boron waste)Excellent (No byproduct)Moderate (Oxidant waste)
Key Risk Over-reduction / Stereochemical leakageCatalyst flammability / High PressureRegioselectivity issues during opening

References

  • Stereoselective Reduction (L-Selectride)

    • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161.
  • Catalytic Hydrogenation (Industrial)

    • Rylander, P. N., & Himelstein, N. (1968). Catalytic Hydrogenation of 3- and 4-Hydroxypyridines. U.S. Patent No. 3,408,354. Washington, DC: U.S.
  • Epoxide Opening (Trans-selective synthesis)

    • Mitch, C. H., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. Journal of the American Chemical Society, 118(36), 8754-8758.
  • General Review of Piperidine Synthesis

    • Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729.

Validation of Analytical Methods for Quantifying Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: The "Invisible" Secondary Amine

Piperidine and its derivatives are ubiquitous pharmacophores in drug development (e.g., fentanyl precursors, antihistamines, piperine). However, in the context of impurity profiling—specifically as a potential genotoxic impurity (GTI) or a residual intermediate—piperidine presents a distinct analytical hurdle: it lacks a significant UV chromophore.

Standard HPLC-UV methods, the workhorses of QC labs, fail to detect underivatized piperidine at trace levels because the molecule does not absorb light in the useful UV range (>210 nm). Furthermore, its high polarity and basicity (pKa ~11.2) lead to poor retention and severe peak tailing on standard C18 columns.

This guide objectively compares three validated approaches to solving this problem, ranging from traditional derivatization to modern universal detection.

Decision Matrix: Selecting Your Methodology

The choice of method depends heavily on your laboratory's available instrumentation and the required Limit of Quantitation (LOQ).

MethodSelection Start Sample Type Trace Trace Impurity (ppm levels) Start->Trace HighConc Process Intermediate (>0.1%) Start->HighConc MS_Avail MS Available? Trace->MS_Avail CAD_Avail CAD Available? HighConc->CAD_Avail Method_A Method A: HILIC-MS/MS (Gold Standard) MS_Avail->Method_A Yes Method_B Method B: Derivatization + HPLC-UV (Low Cost) MS_Avail->Method_B No CAD_Avail->Method_B No Method_C Method C: HILIC-CAD (Universal) CAD_Avail->Method_C Yes

Figure 1: Analytical decision tree for piperidine quantification based on sensitivity needs and instrument availability.

Comparative Analysis of Methodologies

Method A: HILIC-MS/MS (The Gold Standard)

Best for: Genotoxic impurity (GTI) screening, trace analysis (<1 ppm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice for sensitivity. However, traditional Reverse Phase (RP) chromatography fails here; piperidine elutes in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the requisite mode, using a polar stationary phase to retain the polar amine.[1]

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.

  • Pros: Extreme sensitivity (LOD ~0.01 µg/mL), high specificity (MRM transitions).

  • Cons: High instrument cost, matrix effects.

Method B: Pre-column Derivatization + HPLC-UV

Best for: QC labs without MS, routine raw material testing.

This method chemically attaches a chromophore to the piperidine nitrogen. FMOC-Cl (9-fluorenylmethyl chloroformate) is the preferred reagent, reacting rapidly with secondary amines to form a stable, UV-active carbamate.

  • Mechanism: Nucleophilic attack of piperidine on FMOC-Cl.

  • Pros: Uses standard HPLC equipment, robust.

  • Cons: Labor-intensive, risk of derivative instability, excess reagent peaks can interfere.

Method C: UHPLC-Charged Aerosol Detection (CAD)

Best for: Formulation development, "mass balance" studies.

CAD is a universal detector that measures the charge of analyte particles.[2] It does not require a chromophore and, unlike Refractive Index (RI), is compatible with gradients.

  • Mechanism: Nebulization -> Drying -> Charging (Corona Discharge) -> Electrometer measurement.

  • Pros: Uniform response (unlike UV), no derivatization needed.

  • Cons: Nonlinear response at high concentrations (requires polynomial regression), mobile phase must be volatile.

Performance Summary Table
FeatureHILIC-MS/MSFMOC-Deriv. HPLC-UVUHPLC-CAD
LOD (Limit of Detection) ~0.01 µg/mL~0.5 µg/mL~0.1 µg/mL
Linearity (R²) >0.999>0.995>0.99 (Polynomial)
Sample Prep Time Low (Dilute & Shoot)High (Reaction required)Low
Selectivity Excellent (Mass based)Moderate (Chromatographic)Good
Cost per Sample HighMedium (Labor cost)Low

Detailed Protocol: HILIC-MS/MS Quantification

Recommended for regulatory submission due to specificity.

Reagents & Materials
  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Internal Standard: Piperidine-d11 (Essential to correct for matrix effects).

Instrument Parameters
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to load sample)

    • 1-5 min: 90% -> 50% B

    • 5-7 min: 50% B

    • 7.1 min: 90% B (Re-equilibration is vital in HILIC; allow 5 mins).

MS/MS Transitions (ESI Positive)
  • Precursor Ion: 86.1 m/z (M+H)+

  • Quantifier Ion: 69.1 m/z (Loss of NH3)

  • Qualifier Ion: 41.1 m/z

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," it must be validated according to ICH Q2(R2) guidelines. The following workflow ensures compliance for impurity testing.

ValidationWorkflow Start Method Validation Plan Spec Specificity (Blank vs. Spiked Matrix) Start->Spec Lin Linearity & Range (LOQ to 120% Target) Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LOD_LOQ Sensitivity (LOD/LOQ) S/N > 3 and > 10 AccPrec->LOD_LOQ Robust Robustness (Flow, Temp, pH changes) LOD_LOQ->Robust Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Key Validation Criteria for Piperidine[3]
  • Specificity: Demonstrate no interference from the API or synthesis solvents (e.g., DMF, THF) at the retention time of piperidine. In HILIC, ensure the salt front (early eluting) does not suppress the piperidine signal.

  • Linearity: For trace impurities, a range of LOQ to 150% of the specification limit is required.

    • Acceptance: Correlation coefficient (R) > 0.99.[3]

  • Accuracy (Recovery): Spike the API with piperidine at 3 levels (LOQ, 100%, 120%).

    • Acceptance: 80-120% recovery is typical for trace residues.

  • Precision:

    • Repeatability: 6 injections at 100% limit (RSD < 5-10%).

    • Intermediate Precision: Different days/analysts.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Secondary amines interact strongly with residual silanols on the silica surface.

  • Solution:

    • HILIC: Increase buffer concentration (up to 20mM Ammonium Formate).

    • RP (if used): Use a "High pH" stable column (e.g., C18 Hybrid) with high pH buffer (Ammonium Bicarbonate, pH 10) to keep piperidine uncharged.

Issue: Low Sensitivity in MS
  • Cause: Ion suppression from the sample matrix or mobile phase additives.

  • Solution:

    • Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI is suppressed.

    • Ensure the HILIC gradient starts high in organic (90% ACN) to precipitate salts before they reach the MS, or divert the first minute of flow to waste.

Issue: Derivatization Inconsistency (Method B)
  • Cause: FMOC-Cl hydrolyzes in water.

  • Solution: Ensure the reaction buffer is Borate (pH 8-9) and the reagent is fresh. Quench excess FMOC with a primary amine (like glycine) to prevent it from reacting with the column.

References

  • ICH. (2023).[4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4] Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Alternative Therapies in Health and Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Activity Screening of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities with potent antimicrobial properties. Among the myriad of heterocyclic compounds, the piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the antimicrobial screening of novel piperidine derivatives, offering field-proven insights and experimental data to aid researchers and drug development professionals in this critical endeavor.

The Rationale for Piperidine Derivatives in Antimicrobial Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and the ability to be readily functionalized at various positions make it an attractive scaffold for the design of new therapeutic agents. The exploration of piperidine derivatives as antimicrobial agents is driven by their potential to overcome existing resistance mechanisms and their diverse modes of action.

Key Mechanisms of Antimicrobial Action

The antimicrobial activity of piperidine derivatives is often attributed to their ability to interfere with crucial bacterial processes. Understanding these mechanisms is paramount for the rational design of more effective compounds. The primary proposed mechanisms include:

  • Cell Membrane Disruption: Many piperidine derivatives, particularly those with lipophilic characteristics, can insert into the bacterial cell membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3]

  • DNA Gyrase Inhibition: DNA gyrase is a vital bacterial enzyme responsible for DNA supercoiling, a critical process for DNA replication and repair. Certain piperidine-containing compounds have been shown to inhibit the activity of this enzyme, thereby halting bacterial proliferation.[3]

  • Efflux Pump Inhibition: A significant mechanism of bacterial resistance is the active efflux of antimicrobial agents from the cell via efflux pumps. Several piperidine alkaloids have been identified as potent efflux pump inhibitors (EPIs). By blocking these pumps, they increase the intracellular concentration of co-administered antibiotics, restoring their efficacy.[3][4][5][6]

cluster_mechanisms Proposed Antimicrobial Mechanisms of Piperidine Derivatives cluster_outcomes Bactericidal/Bacteriostatic Outcomes Membrane Cell Membrane Disruption Leakage Leakage of Cellular Contents Membrane->Leakage Disrupts Integrity DNA_Gyrase DNA Gyrase Inhibition Replication_Block Blocked DNA Replication DNA_Gyrase->Replication_Block Inhibits Supercoiling Efflux_Pump Efflux Pump Inhibition Drug_Accumulation Intracellular Drug Accumulation Efflux_Pump->Drug_Accumulation Blocks Efflux

Caption: Key antimicrobial mechanisms of piperidine derivatives.

Comparative Analysis of Antimicrobial Activity

The efficacy of novel piperidine derivatives is evaluated through a series of in vitro screening assays. A direct comparison with existing standard antibiotics is crucial to ascertain their potential as future therapeutics.

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of representative novel piperidine derivatives against a panel of clinically relevant pathogens, with a comparison to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AntibioticDerivative ClassS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)Reference
Novel Piperidine Derivatives
Compound A2,6-diaryl-3-methyl-4-piperidone48168[7]
Compound BThiosemicarbazone of piperidin-4-one2484[7]
Compound CSulfonamide of piperidine-3-carboxylic acid81632>64[8]
Standard Antibiotics
Ampicillinβ-lactam0.254>128N/A[7]
ChloramphenicolAmphenicol248N/A[3]
CiprofloxacinFluoroquinolone0.50.0150.25N/A[9]
FluconazoleAzole antifungalN/AN/AN/A1[10]

Note: MIC values can vary depending on the specific strain and testing conditions.

Essential Experimental Protocols

To ensure the reliability and reproducibility of antimicrobial activity screening, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a widely accepted and standardized technique for its determination.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the novel piperidine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration at which no turbidity (growth) is observed.

start Start prep_compound Prepare Stock Solution of Piperidine Derivative start->prep_compound serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate Plate controls->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the MBC determines the concentration that kills the microorganism. This is a critical parameter for differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable colonies.

Step-by-Step Methodology:

  • Perform MIC Test: Conduct the MIC test as described above.

  • Sub-culturing: From the wells corresponding to the MIC and higher concentrations where no growth was observed, take a small aliquot (e.g., 10 µL).

  • Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

  • MBC Determination: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.

start_mic Start with Completed MIC Plate select_wells Select Wells with No Visible Growth (≥ MIC) start_mic->select_wells subculture Sub-culture Aliquots onto Agar Plates select_wells->subculture incubate_plates Incubate Agar Plates subculture->incubate_plates count_cfu Count Colony-Forming Units (CFUs) incubate_plates->count_cfu determine_mbc Determine MBC (≥99.9% Killing) count_cfu->determine_mbc end End determine_mbc->end

Caption: Workflow for MBC determination following MIC testing.

Concluding Remarks and Future Directions

The screening of novel piperidine derivatives continues to be a promising avenue in the quest for new antimicrobial agents. The diverse mechanisms of action, including the potential to overcome resistance through efflux pump inhibition, underscore their therapeutic potential. This guide provides a framework for the systematic evaluation of these compounds, emphasizing the importance of standardized protocols and direct comparison with existing drugs. Future research should focus on elucidating the structure-activity relationships to design more potent and selective piperidine derivatives with favorable pharmacokinetic and safety profiles. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery and development of the next generation of piperidine-based antimicrobial drugs.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Arslan, S., Kuyucu, S., & Çakır, Ü. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 211-214. Available at: [Link]

  • Sharma, A., Kumar, V., & Singh, J. (2017). Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus. Current Drug Targets, 18(13), 1546-1565. Available at: [Link]

  • Al-Horani, R. A. (2018). Current Advances in Developing Inhibitors of Bacterial Multidrug Efflux Pumps. Current Medicinal Chemistry, 25(33), 4158-4183. Available at: [Link]

  • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129-145. Available at: [Link]

  • Jagtap, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1320. Available at: [Link]

  • O'Donnell, F. J., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 28(18), 6549. Available at: [Link]

  • Rizvi, S. U. F., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186. Available at: [Link]

  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-792. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
  • Gulevich, A. V., & Dudnik, A. S. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids. Molecules, 26(6), 1693. Available at: [Link]

  • Saify, Z. S., et al. (2001). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 14(2), 19-24.
  • Rajput, A. P., & Nagarale, D. V. (2015). Synthesis, Characterization and Antimicrobial study of piperidine-2, 6-diones derivatives. Der Pharma Chemica, 7(10), 346-352.
  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(4), 743-749.
  • Negatu, A., et al. (2021). Structure–activity relationship of piperidine derivatives with anticancer, anti-inflammatory, and antimicrobial activities. RSC Advances, 11(59), 37346-37367.
  • Zhou, Y., et al. (2007). Synthesis and SAR of 3, 5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & medicinal chemistry letters, 17(5), 1206-1210.
  • Chai, Y., et al. (2009). Synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl) fluoroquinolone derivatives. European journal of medicinal chemistry, 44(10), 4063-4069.
  • Coulibaly, S., et al. (2022). Influence of N-methyl piperidine on Antibacterial Activity of 2-(thioalkyl)
  • Salehi, B., et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Molecules, 29(22), 5035. Available at: [Link]

  • Yang, X., et al. (2012). Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. International Journal of Pharmaceutical Sciences and Research, 3(11), 4349-4352.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

Sources

Conformational Analysis of 4-Alkyl-4-Phenyl-Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 4-Alkyl-4-Phenyl-Piperidines Content Type: Technical Comparison Guide

Executive Summary

The pharmacological potency of 4-phenylpiperidine opioids (e.g., meperidine, ketobemidone, and MPPP analogs) is governed by the spatial orientation of the phenyl ring. Unlike simple 4-phenylpiperidine, where the phenyl group almost exclusively adopts the equatorial position, 4-alkyl-4-phenyl-piperidines introduce a critical steric conflict. The 4-alkyl substituent competes with the phenyl group for the equatorial slot, creating a dynamic equilibrium between the Phenyl-Equatorial (Ph-Eq) and Phenyl-Axial (Ph-Ax) conformers.

This guide compares the two primary analytical methodologies—NMR Spectroscopy (Solution State) and X-Ray Crystallography (Solid State) —for determining this conformation. It provides experimental protocols and data to validate the "Axial-Phenyl" pharmacophore hypothesis often cited in high-potency Mu-opioid receptor (MOR) agonists.

Part 1: The Conformational Landscape

The central variable in this analysis is the steric bulk of the substituent at the C4 position (


). The equilibrium is dictated by the difference in Gibbs free energy (

) between the two chair conformers, driven by 1,3-diaxial interactions.
The Steric "Seesaw" Mechanism

In a 4,4-disubstituted piperidine:

  • Conformer A (Ph-Eq): The Phenyl group is equatorial; the Alkyl group is axial.

  • Conformer B (Ph-Ax): The Phenyl group is axial; the Alkyl group is equatorial.

While the phenyl group has a higher A-value (steric demand) than a methyl group in cyclohexane (~2.8 vs 1.7 kcal/mol), the piperidine nitrogen and solvation effects complicate this. As the


 alkyl group increases in size (Methyl 

Propyl

t-Butyl), the equilibrium shifts dramatically.

ConformationalEquilibrium Substituent 4-Alkyl Substituent (R) Interaction 1,3-Diaxial Steric Clash Substituent->Interaction Increases Bulk Equilibrium Conformational Equilibrium Interaction->Equilibrium Drives Shift PhEq Phenyl-Equatorial (Alkyl-Axial) Equilibrium->PhEq R = Methyl (Major) PhAx Phenyl-Axial (Alkyl-Equatorial) Equilibrium->PhAx R = t-Butyl (Exclusive)

Figure 1: The steric influence of the 4-alkyl group on the conformational equilibrium of 4-phenylpiperidines.

Part 2: Comparative Analysis of Methods

Researchers must choose between solution-state dynamics (NMR) and solid-state precision (X-Ray). The following table compares these approaches for this specific scaffold.

FeatureSolution State NMR (

H /

C)
X-Ray Crystallography
State Dynamic Equilibrium (Solvated)Static Lattice (Frozen)
Primary Metric Chemical Shift (

) & Coupling Constants (

)
Bond Angles & Torsion Angles
Sensitivity Detects minor conformers (>5%)Reports single lowest-energy packing state
Key Variable Gamma-Gauche Effect (Upfield shift)Crystal Packing Forces
Limitation Requires low temperature for rapid exchange systemsSalt form may differ from free base
Verdict Best for Biological Relevance (mimics physiology)Best for Absolute Configuration
Part 3: Experimental Protocols (Self-Validating)
Method A: Low-Temperature NMR Analysis

To distinguish conformers, you must freeze the ring inversion or utilize the Gamma-Gauche Effect where an axial substituent shields the


-carbons (C2/C6).

Protocol:

  • Sample Preparation: Dissolve 20 mg of the 4-alkyl-4-phenylpiperidine (free base or HCl salt) in 0.6 mL of

    
     (preferred for low freezing point) or 
    
    
    
    .
  • Acquisition:

    • Run standard

      
       and 
      
      
      
      spectra at 298 K.
    • Validation Step: If signals are broad, cool the probe to 213 K (-60°C) to slow ring inversion.

  • Analysis (The "Casy" Rule):

    • Identify the C2/C6 carbon signals.[1]

    • Axial Alkyl (Ph-Eq): The alkyl group is axial. It exerts a

      
      -gauche shielding effect on C2/C6. 
      
      
      
      will appear upfield (lower ppm).
    • Equatorial Alkyl (Ph-Ax): The alkyl group is equatorial. No

      
      -gauche shielding on C2/C6. 
      
      
      
      will appear downfield (higher ppm).
Method B: X-Ray Crystallography (Salt Formation)

The hydrochloride salt often locks the conformation due to ionic lattice forces and hydrogen bonding between the protonated nitrogen and the counter-ion.

Protocol:

  • Crystallization: Dissolve the free base in minimal hot ethanol. Add 1.1 eq of concentrated HCl. Dilute with diethyl ether until turbid. Cool slowly to 4°C.

  • Validation: Obtain single crystals suitable for diffraction.

  • Metric: Measure the torsion angle

    
     (C3-C4-C1'-C2').
    
    • 
       indicates Phenyl-Equatorial .
      
    • 
       (or gauche) indicates Phenyl-Axial .
      
Part 4: Supporting Data & SAR

The following data illustrates the "Switch" phenomenon. As the 4-alkyl group grows, the cost of placing it axially becomes too high, forcing the phenyl group into the axial position despite the phenyl ring's own steric demand.

Table 1: Conformational Preferences based on 4-Alkyl Substituent
4-Alkyl Substituent (

)
Dominant Conformer (Free Base)Dominant Conformer (HCl Salt)Biological Potency (Mu-Opioid)
Hydrogen (4-H)Ph-Equatorial (>99%)Ph-Equatorial Moderate (Meperidine)
Methyl (4-Me)Ph-Equatorial (Major)Mixed / Ph-Axial High (MPPP/Prodine)
Propyl (4-Pr)Ph-Axial (Equilibrium)Ph-Axial High
t-Butyl (4-tBu)Ph-Axial (Exclusive)Ph-Axial Low (Steric bulk prevents binding)

Note: The "Ph-Axial" conformation in 4-methyl analogs (like MPPP) is often cited as the bioactive conformation for high potency, despite being the minor conformer in the free base equilibrium.

Workflow for Conformer Determination

Use this logic flow to determine the conformation of your specific derivative.

DeterminationWorkflow Start Start: 4-Alkyl-4-Phenyl Derivative Solubility Is sample soluble in CDCl3/CD2Cl2? Start->Solubility NMR Perform 13C NMR (Gamma-Gauche Analysis) Solubility->NMR Yes C2C6_Shift Analyze C2/C6 Chemical Shift NMR->C2C6_Shift Upfield C2/C6 Upfield (< 40 ppm) Indicates Axial Alkyl C2C6_Shift->Upfield Shielded Downfield C2/C6 Downfield (> 45 ppm) Indicates Equatorial Alkyl C2C6_Shift->Downfield Deshielded Result1 Conclusion: Phenyl-Equatorial Upfield->Result1 Result2 Conclusion: Phenyl-Axial Downfield->Result2

Figure 2: Decision tree for assigning stereochemistry using


 NMR chemical shifts.
References
  • Casy, A. F. (1970). Stereochemical aspects of the synthesis of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine from 1,3-dimethyl-4-piperidone. Canadian Journal of Chemistry.[2] Link

  • McErlane, K. M. J., & Casy, A. F. (1972). Stereochemistry of 3-Methyl-4-phenylpiperidines Derived from Corresponding 4-Phenyl-4-piperidinols. Canadian Journal of Chemistry.[2] Link

  • Zimmerman, D. M., et al. (1978). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. Link

  • Froimowitz, M. (1982). Conformational features of certain potent agonists... A model explaining structure-activity relationships of opiate agonists and antagonists. PNAS. Link

  • Iorio, M. A., & Chiavarelli, S. (1969).[3] Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron. Link

Sources

A Comparative Analysis of Piperidine Analog Binding Affinities for Opioid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the binding affinities of various piperidine-based opioid analogs for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on the structure-activity relationships that govern the interaction of these potent analgesics with their biological targets.

Introduction: The Piperidine Scaffold in Opioid Pharmacology

The piperidine ring is a core structural motif in a significant class of synthetic opioids. These compounds, which include clinically vital analgesics and substances of abuse, exert their effects primarily through interaction with the opioid receptors, members of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] The affinity and selectivity of these piperidine analogs for the different opioid receptor subtypes (µ, δ, and κ) are critical determinants of their pharmacological profiles, including their analgesic efficacy, side-effect profiles, and abuse potential.[4] Understanding these binding affinities is therefore fundamental to the development of safer and more effective pain therapeutics.

Comparative Binding Affinities of Piperidine Analogs

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for a selection of prominent piperidine analogs at the three major opioid receptors. It is important to note that variations in experimental conditions, such as the tissue source (e.g., rat brain homogenates versus cells expressing recombinant human receptors) and the specific radioligand used, can lead to differences in reported Ki values across studies.[1][5]

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Primary Reference(s)
Fentanyl 0.39 - 1.4>1,000255[1][6][7]
Sufentanil 0.13818.21180[5][8]
Alfentanil 1 - 100 (range)--[1][5]
Remifentanil 0.60 (IC50)--[9]
Carfentanil 0.19 (IC50)--[9][10]
Meperidine >100--[5][11]
U-47700 11.1 - 571105 - 1220287 - 653[12][13]
AH-7921 Low nanomolar potency-Lesser extent than µ[14][15][16]

Insights from the Data:

  • Fentanyl and its Analogs: This class of compounds generally exhibits high affinity and selectivity for the µ-opioid receptor.[1][6] Sufentanil and Carfentanil, in particular, demonstrate sub-nanomolar affinities, highlighting their extreme potency.[5][8][9] The high µ-receptor affinity correlates with their potent analgesic effects.[8]

  • Meperidine: In contrast to the fentanyl analogs, meperidine displays a significantly weaker affinity for the µ-opioid receptor.[5][11] Its analgesic effects in vivo are thought to be influenced by its efficient penetration into the brain.[11]

  • Novel Synthetic Opioids: U-47700 shows a clear preference for the µ-opioid receptor over the δ and κ subtypes, though its affinity is lower than that of fentanyl.[12][13] AH-7921 is also a potent µ-opioid receptor agonist.[15][16]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of binding affinities (Ki values) is predominantly achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled compound (the "competitor," i.e., the piperidine analog) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cultured cells expressing the opioid receptor of interest in a cold lysis buffer.[10][17]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous ligands and other interfering substances.[17]

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[17]

  • Competition Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]DAMGO for the µ-receptor), and varying concentrations of the unlabeled piperidine analog.[4][18]

    • Incubate the mixture to allow the binding to reach equilibrium.[18]

    • Include control wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radioactive, high-affinity ligand like naloxone).[18]

  • Separation and Detection:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[17][18]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[18]

    • Measure the radioactivity retained on the filters using a scintillation counter.[17]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.[19]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation (Receptor Source) Incubation Incubation (Binding Equilibrium) MembranePrep->Incubation Radioligand Radioligand (e.g., [3H]DAMGO) Radioligand->Incubation Competitor Unlabeled Piperidine Analog (Test Compound) Competitor->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Detection) Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki Calculation) Scintillation->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Downstream Signaling: G-Protein Coupled Receptor Activation

Upon binding of a piperidine analog (agonist) to an opioid receptor, a conformational change is induced in the receptor.[3] This allows the receptor to interact with and activate an intracellular heterotrimeric G-protein.[3][20] The activated G-protein then dissociates into its α and βγ subunits, which in turn modulate the activity of various downstream effector proteins, such as adenylyl cyclase and ion channels.[2][3] This signaling cascade ultimately leads to the characteristic physiological effects of opioids, including analgesia.[6]

Simplified Opioid Receptor Signaling Pathway:

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Piperidine Analog (Agonist) Receptor Opioid Receptor (GPCR) Opioid->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase α subunit inhibits IonChannel Ion Channel Modulation (e.g., K+ efflux, Ca2+ influx) G_Protein->IonChannel βγ subunit modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Response Cellular Response (e.g., Decreased Neuronal Excitability) cAMP->Response IonChannel->Response

Caption: Simplified G-protein signaling pathway after opioid receptor activation.

Conclusion

The piperidine scaffold is a versatile platform for the design of potent opioid receptor ligands. The binding affinity data clearly demonstrate the high potency and µ-receptor selectivity of many fentanyl analogs, which underpins their clinical utility and also their high potential for abuse. In contrast, compounds like meperidine exhibit lower affinities. The continuous emergence of novel synthetic opioids such as U-47700 and AH-7921, with their distinct binding profiles, underscores the ongoing need for comprehensive pharmacological characterization to understand their potential therapeutic and public health implications. The methodologies outlined in this guide provide a robust framework for the continued exploration of piperidine analogs and the development of next-generation analgesics with improved safety profiles.

References

  • Baumann, M. H., et al. (2018). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology, 134(Pt A), 103–111. [Link]

  • Leysen, J. E., et al. (1983). [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord. Journal of Pharmacology and Experimental Therapeutics, 227(3), 629–636. [Link]

  • ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps. ResearchGate. [Link]

  • Papsun, D., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Toxins, 12(11), 744. [Link]

  • Gorodetzky, C. W., et al. (1976). Correlation of opiate receptor affinity with analgetic effects of meperidine homologues. Pharmacology Biochemistry and Behavior, 5(4), 453–460. [Link]

  • Bio-protocol. (2017). Radioligand Binding Assays. Bio-protocol, 7(18), e2544. [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385–390. [Link]

  • Sokołowska, E., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 749. [Link]

  • PubChem. (n.d.). U-47700. PubChem. [Link]

  • Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

  • Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

  • bioRxiv. (2025). Discovery of non-opioid receptor protein targets of fentanyl and remifentanil by affinity. bioRxiv. [Link]

  • ResearchGate. (n.d.). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. ResearchGate. [Link]

  • Frontiers. (2023). Development of a vaccine against the synthetic opioid U-47700. Frontiers in Immunology, 14, 1202865. [Link]

  • ResearchGate. (n.d.). Figure 3. Other novel synthetic opioids. ResearchGate. [Link]

  • Kobilka, B. K., & Deupi, X. (2007). The structure and function of G-protein-coupled receptors. Trends in pharmacological sciences, 28(8), 397–404. [Link]

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Maguire, P. A., et al. (1992). Pharmacological profiles of fentanyl analogs at mu, delta and kappa opiate receptors. European journal of pharmacology, 213(2), 219–225. [Link]

  • RSC Publishing. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry. Analyst, 149, 4130-4134. [Link]

  • LibreTexts Biology. (2023). 8.4: G-protein Coupled Receptors (GPCRs). LibreTexts. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Pekošak, A., et al. (2017). Reaching out for Sensitive Evaluation of the Mu Opioid Receptor in Vivo: Positron Emission Tomography Imaging of the Agonist [11C]AH7921. ACS chemical neuroscience, 8(9), 1991–2001. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • Wikipedia. (n.d.). Fentanyl. Wikipedia. [Link]

  • DTIC. (2016). Opiate Receptor Binding Properties of Carfentanil. Defense Technical Information Center. [Link]

  • Katselou, M., et al. (2015). AH-7921: the list of new psychoactive opioids is expanded. Forensic toxicology, 33(2), 187–195. [Link]

  • Experimental Biology and Medicine. (2023). Developing predictive models for µ opioid receptor binding using machine learning and deep learning techniques. Experimental Biology and Medicine, 248(12), 1081-1092. [Link]

  • ResearchGate. (n.d.). Chemical structure for AH-7921, U-47700 and expected structure for U-49900. ResearchGate. [Link]

  • Pasternak, G. W. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. SpringerLink. [Link]

  • ResearchGate. (n.d.). AH-7921: the list of new psychoactive opioids is expanded. ResearchGate. [Link]

  • ScienceOpen. (n.d.). A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the l-opioid receptor. ScienceOpen. [Link]

  • Semantic Scholar. (n.d.). Fentanyl and its Analogs Desensitize the Cloned Mu Opioid Receptor 1. Semantic Scholar. [Link]

  • NIH. (n.d.). How μ-Opioid Receptor Recognizes Fentanyl. National Institutes of Health. [Link]

  • NCBI Bookshelf. (2024). Alfentanil. StatPearls. [Link]

  • PubMed. (2015). Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation. Journal of analytical toxicology, 39(7), 528–537. [Link]

  • PubMed. (1995). Mu receptor binding of some commonly used opioids and their metabolites. Journal of pharmacology and experimental therapeutics, 274(1), 128–132. [Link]

  • ResearchGate. (n.d.). Receptor binding affinity of traditional mu-opioid agonists (morphine and oxycodone) and. ResearchGate. [Link]

Sources

A Comparative Guide to Fmoc Deprotection: 4-Methylpiperidine as a Superior Alternative to Piperidine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Peptide Development Professionals

Executive Summary

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). For decades, piperidine has been the reagent of choice for this critical deprotection step. However, its status as a controlled substance, coupled with toxicity concerns, has driven the search for viable alternatives.[1][2][3] This guide provides a comprehensive comparison between piperidine and its leading alternative, 4-methylpiperidine. Through an examination of reaction kinetics, synthesis efficiency, side-reaction profiles, and practical handling considerations, we demonstrate that 4-methylpiperidine is not merely a substitute but an equally, and often superior, reagent for Fmoc deprotection. Experimental data consistently shows that 4-methylpiperidine matches piperidine in deprotection efficiency and peptide yield while offering significant logistical and safety advantages, making it a compelling replacement for routine use in SPPS.[1][4]

The Underlying Chemistry: The Mechanism of Fmoc Removal

The efficacy of any deprotection reagent is rooted in its ability to efficiently execute the required chemical transformation without inducing unwanted side reactions. The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism, which is a critical two-step process in the SPPS cycle.[5][6][7]

  • Proton Abstraction: A secondary amine, such as piperidine or 4-methylpiperidine, acts as a base to abstract the acidic proton from the C9 position of the fluorene ring system.[7][8]

  • β-Elimination: This initial deprotonation leads to a β-elimination reaction, which liberates the free N-terminal amine of the peptide chain and produces a highly reactive electrophile, dibenzofulvene (DBF).[9]

  • DBF Scavenging: The secondary amine then serves a second crucial role as a nucleophilic scavenger, reacting with the DBF intermediate to form a stable adduct.[6][10] This scavenging step is vital as it prevents the reactive DBF from participating in side reactions, such as irreversible alkylation of the newly deprotected peptide amine, and drives the equilibrium of the reaction toward completion.[9][11]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Base Base (B:) Base->Carbanion DBF Dibenzofulvene (DBF) Carbanion->DBF Carbanion->DBF Elimination Free_Amine H₂N-Peptide-Resin (Free Amine) Carbanion->Free_Amine Adduct DBF-Base Adduct DBF->Adduct DBF->Adduct Michael Addition Base2 Base (B:) Base2->Adduct

Figure 1. Mechanism of base-catalyzed Fmoc deprotection.
Head-to-Head Performance Analysis

The selection of a deprotection reagent hinges on its performance across several key metrics: reaction speed, impact on product yield and purity, and propensity to cause side reactions.

2.1. Deprotection Efficacy and Kinetics

For an alternative to be viable, it must match the rapid deprotection kinetics of piperidine, which is known to remove the Fmoc group in seconds.[10] Studies comparing the kinetics of Fmoc removal from a resin-bound amino acid show that 4-methylpiperidine and 3-methylpiperidine exhibit virtually identical efficiency to piperidine.[3] This ensures that standard deprotection times in established SPPS protocols do not need significant modification when switching reagents.

Reagent (20% in DMF)Half-Life (t½) of Fmoc RemovalReference
Piperidine~7 seconds[8]
4-Methylpiperidine ~7 seconds [3][4]
3-Methylpiperidine~7 seconds[3]
2-Methylpiperidine~17 seconds[2]
Piperazine (5% in DMF)~50 seconds[8]

Table 1. Comparison of reaction kinetics for various Fmoc deprotection reagents. Data highlights the comparable efficiency of 4-methylpiperidine to the industry-standard piperidine.

2.2. Impact on Peptide Yield and Purity

The ultimate measure of a deprotection reagent's success is its ability to facilitate the synthesis of a target peptide with high yield and purity. Multiple studies have demonstrated that replacing piperidine with 4-methylpiperidine has no detrimental effect on these outcomes. Simultaneous synthesis of the same peptide using either reagent resulted in nearly identical crude yields and purity profiles.[1][2][11] This holds true across a variety of peptide sequences, including those with different physicochemical properties and lengths.[1][2]

Peptide SequenceDeprotection ReagentCrude YieldPurityReference
RRWQWRMKKLGPiperidine (20%)71%Similar[2]
RRWQWRMKKLG4-Methylpiperidine (20%) 70% Similar [2]
Peptide NBC1951Piperidine (20%)18%72%[5]
Peptide NBC19514-Methylpiperidine (20%) 20% 75% [5]
Peptide RANTESPiperidine (20%)22%65%[5]
Peptide RANTES4-Methylpiperidine (20%) 23% 65% [5]

Table 2. Comparative yield and purity data for peptides synthesized using piperidine versus 4-methylpiperidine. The results show that 4-methylpiperidine consistently delivers comparable performance.

2.3. Profile of Common Side Reactions

Base-catalyzed side reactions during the deprotection step can severely compromise the integrity of the final peptide product.

  • Aspartimide Formation: This is one of the most problematic side reactions in Fmoc-SPPS, occurring particularly in sequences containing aspartic acid (Asp), such as Asp-Gly motifs.[12][13] The basic conditions promote the cyclization of the Asp side chain with the backbone amide, forming a stable imide.[14] This intermediate can lead to a mixture of byproducts, including hard-to-separate α- and β-peptides and piperidide adducts.[13] While both bases can induce this reaction, the use of additives like HOBt or OxymaPure in the deprotection cocktail, or employing milder bases like piperazine, can mitigate this issue.[14][15][16] There is no strong evidence to suggest 4-methylpiperidine significantly worsens this problem compared to piperidine under standard conditions.

  • Racemization: The basic environment of the deprotection step can cause racemization, particularly at the C-terminal cysteine residue attached to the resin or at sensitive residues like histidine.[17][18] This side reaction is primarily influenced by the basicity of the reagent and the duration of exposure. Since 4-methylpiperidine and piperidine have similar basicities and are used for identical reaction times, their propensity to cause racemization is considered equivalent.

  • 3-(1-Piperidinyl)alanine Formation: This side reaction is specific to peptides with a C-terminal cysteine. The base can catalyze the elimination of the sulfhydryl protecting group, forming a dehydroalanine residue, which then reacts with piperidine.[16][19] Utilizing the more sterically bulky 4-methylpiperidine may offer a slight advantage in reducing this side reaction, although using a bulky trityl protecting group on the cysteine is the most common mitigation strategy.[16]

2.4. Practical and Logistical Advantages of 4-Methylpiperidine

Beyond chemical efficacy, the practical aspects of reagent handling offer the most compelling reasons to switch from piperidine to 4-methylpiperidine.

  • Regulatory Status: Piperidine is a controlled substance and a listed precursor for illicit drug synthesis in many jurisdictions, including the US and EU.[2][3] This entails strict monitoring, reporting, and secure storage requirements, creating a significant administrative burden.[3] In contrast, 4-methylpiperidine is not a controlled substance , simplifying procurement and handling.[1]

  • Toxicity and Safety: Piperidine is known for its toxicity and unpleasant odor.[2] While 4-methylpiperidine should also be handled with appropriate safety measures, it is generally considered a less toxic alternative, improving the laboratory environment.[20]

  • Cost and Availability: Historically, cost may have favored piperidine, but 4-methylpiperidine is now comparably priced and readily available from major chemical suppliers, eliminating economic barriers to its adoption.[3]

  • Automated Synthesis: In automated peptide synthesizers, 4-methylpiperidine has been reported to show superior behavior in liquid handling modules, with a reduced tendency to form precipitates or cause tubing blockages compared to piperidine.[4]

Experimental Protocols

The transition from piperidine to 4-methylpiperidine is seamless, as the protocols are identical.

3.1. Standard Fmoc Deprotection Workflow

The following protocol outlines a typical deprotection cycle in manual SPPS. This cycle is repeated for each amino acid addition.

SPPS_Workflow Start Start with Fmoc-AA(n)-Resin Swell 1. Swell Resin in DMF (30-60 min) Start->Swell Deprotection1 2. First Deprotection (20% Base in DMF, 1-3 min) Swell->Deprotection1 Deprotection2 3. Second Deprotection (20% Base in DMF, 10-15 min) Deprotection1->Deprotection2 Wash1 4. Wash Resin with DMF (3-5 times) Deprotection2->Wash1 Monitoring 5. Monitor Completion (e.g., Kaiser Test) Wash1->Monitoring Monitoring->Deprotection2 If Negative (Yellow) Coupling 6. Couple Next Fmoc-AA (Fmoc-AA(n+1), Activator, DMF) Monitoring->Coupling If Positive (Blue) Wash2 7. Wash Resin with DMF (3-5 times) Coupling->Wash2 End Ready for Next Cycle (Fmoc-AA(n+1)-AA(n)-Resin) Wash2->End

Figure 2. Standard workflow for one cycle of Fmoc-SPPS.
3.2. Step-by-Step Methodology

Reagents:

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine or 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF).

  • Washing Solvent: High-purity DMF.

  • Kaiser Test Solutions: (A) Ninhydrin in ethanol, (B) Phenol in ethanol, (C) Potassium cyanide in pyridine.

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in a reaction vessel with DMF for 30-60 minutes. Drain the solvent.

  • First Deprotection: Add the 20% base solution (either 4-methylpiperidine or piperidine) to the resin. Agitate for 1-3 minutes and then drain the solution. This initial short step removes a significant portion of the Fmoc groups and the resulting DBF adduct, preventing it from interfering with the main deprotection step.

  • Second Deprotection: Add a fresh portion of the 20% base solution and agitate for 10-15 minutes at room temperature to ensure complete deprotection.[6] Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (at least 3-5 times) to completely remove residual base and the DBF-adduct. Inadequate washing is a common cause of failed couplings and side reactions.

  • Monitoring (Optional but Recommended): Perform a qualitative Kaiser test to confirm the presence of a free primary amine.[6] A positive result (dark blue beads) indicates successful deprotection, and the synthesis can proceed to the next coupling step. If the test is negative (yellow beads), the deprotection and washing steps should be repeated.

  • Coupling: Proceed with the coupling of the next Fmoc-protected amino acid.

Conclusion and Recommendations

The accumulated evidence strongly supports the adoption of 4-methylpiperidine as the new standard for Fmoc deprotection in SPPS. It consistently demonstrates performance on par with piperidine in terms of reaction kinetics, crude peptide yield, and purity.[1][3][4] While both reagents share a similar profile for common side reactions like aspartimide formation and racemization, 4-methylpiperidine offers decisive advantages in logistics, safety, and regulatory compliance.

We recommend the following:

  • For all routine SPPS applications, 4-methylpiperidine should be used as a direct replacement for piperidine. The transition requires no changes to existing, optimized protocols.

  • The significant benefits of simplified procurement, reduced administrative burden, and improved laboratory safety make 4-methylpiperidine a more sustainable and efficient choice for both academic research and industrial peptide manufacturing.

  • While piperidine remains chemically effective, its practical disadvantages render it an outdated option now that a cost-effective and equally potent alternative is widely available.

By embracing 4-methylpiperidine, the peptide synthesis community can move towards a safer, more efficient, and less regulated workflow without compromising on the quality and success of their research.

References
  • Góngora-Benítez, M., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. Available from: [Link]

  • Bofill, J., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1543. Available from: [Link]

  • Góngora-Benítez, M., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available from: [Link]

  • Hlebowicz, K., et al. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 7(6), 427-428. Available from: [Link]

  • Góngora-Benítez, M., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available from: [Link]

  • Yoshiya, T., et al. (2012). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 18(6), 375-381. Available from: [Link]

  • Jadhav, Y., et al. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. Available from: [Link]

  • Palasek, S., et al. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available from: [Link]

  • Wade, J. D., & Tregear, G. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 925-934. Available from: [Link]

  • Bofill, J., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available from: [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. Available from: [Link]

  • Cherkupally, P., et al. (2018). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2017). In situ Fmoc removal: a sustainable protocol for solid-phase peptide synthesis. Green Chemistry, 19(13), 2963-2968. Available from: [Link]

  • D'Andrea, L. D., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 301-308. Available from: [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Available from: [Link]

  • Malins, L. R., et al. (2020). Dipropylamine as a practical and efficient reagent for Fmoc deprotection in solid-phase peptide synthesis. Organic Letters, 22(10), 3837-3841. Available from: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Góngora-Benítez, M., et al. (2019). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. ResearchGate. Available from: [Link]

  • Wade, J. D., et al. (2008). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 14(8), 931-937. Available from: [Link]

  • Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 29-41). Humana Press. Available from: [Link]

  • Merkx, R., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 58(39), 13694-13708. Available from: [Link]

  • Merkx, R., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Directive

Status: Pharmaceutical Intermediate / Research Chemical Default Hazard Class: Irritant / Potential Corrosive (Based on structural analogues)

As a Senior Application Scientist, I advise treating Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate not merely as a benign building block, but as a bioactive piperidine derivative . While specific toxicological data for this exact CAS may be limited, the structural combination of a piperidine ring and a carbamate/ester moiety warrants a Universal Precaution approach.

The Critical Risk: The primary physiological risks are mucous membrane irritation (eyes/respiratory) and potential sensitization . Piperidine derivatives often exhibit high pKa values (basicity), leading to immediate tissue damage upon contact with moisture (perspiration, tears).

Risk Assessment & Hazard Identification

Data extrapolated from analogous piperidine carboxylates (e.g., CAS 106-52-5, 2971-79-1).

Hazard CategoryLikely GHS ClassificationPhysiological Mechanism
Eye Hazards Eye Dam. 1 (H318) or Eye Irrit. 2 (H319)Basic nitrogen residues can cause saponification of corneal lipids, leading to irreversible opacity.
Skin Hazards Skin Irrit. 2 (H315) Defatting of skin; potential for chemical burns if occluded under jewelry/clothing.
Respiratory STOT SE 3 (H335) Inhalation of dusts triggers inflammation of the upper respiratory tract.
Sensitization Skin Sens. 1 (H317) Carbamate moieties (1-carboxylate) are known structural alerts for allergic contact dermatitis.

Author’s Note: Do not rely solely on the "Warning" signal word. In drug discovery, intermediates often possess higher potency than their raw starting materials. Treat this substance as a Category 1 Eye Hazard until proven otherwise.

Personal Protective Equipment (PPE) Protocol
A. Eye & Face Protection (Non-Negotiable)[1][2][3]
  • Standard: ANSI Z87.1+ (US) or EN 166 (EU).

  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do NOT rely on safety glasses. Safety glasses allow dust migration and liquid ingress from splashes.

  • Logic: Piperidine bases are difficult to flush from the eye. A splash can raise the pH of the eye rapidly; goggles provide the necessary seal to prevent this.

B. Hand Protection Strategy

Glove selection must adapt to the state of the chemical (Solid vs. Solution).

  • Solid Handling:

    • Material: Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).

    • Standard: EN 374 Type B.

    • Protocol: Single gloving is acceptable for dry solids. Change immediately upon contamination.

  • Solution Handling (e.g., DCM, DMF, Ethyl Acetate):

    • Warning: The solvent drives the permeation rate, not the solute.

    • Scenario: If dissolved in Dichloromethane (DCM) :

      • Primary: Laminate film gloves (e.g., Silver Shield™ / North Silvershield™).

      • Secondary (Outer): Disposable nitrile (for dexterity and grip).

    • Logic: Standard nitrile degrades in <5 minutes with DCM, exposing skin to a concentrated solution of the piperidine derivative.

C. Respiratory Protection[1][2][4][5][6][7][8]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary (If hood unavailable): Powered Air-Purifying Respirator (PAPR) with HEPA filters or N95/P100 mask (fit-tested). Note: Dust masks do not protect against vapors if the substance is heated.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.

PPE_Decision_Matrix Start Handling Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_PPE Standard PPE: 1. Splash Goggles 2. Nitrile Gloves (4 mil) 3. Lab Coat (Cotton/Poly) 4. Fume Hood Solid->Solid_PPE Dust Hazard Solvent_Check Identify Solvent Liquid->Solvent_Check Aggressive Aggressive Solvent (DCM, THF, DMF) Solvent_Check->Aggressive Standard_Solv Standard Solvent (Water, Ethanol, Hexane) Solvent_Check->Standard_Solv High_PPE Enhanced PPE: 1. Laminate/Barrier Gloves (Inner) 2. Nitrile Gloves (Outer) 3. Splash Goggles + Face Shield Aggressive->High_PPE Permeation Risk Standard_Solv->Solid_PPE Splash Risk

Figure 1: PPE Selection Matrix based on physical state and solvent carrier.

Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
  • Risk: Generation of airborne particulates (dust) which can settle on mucous membranes.

  • Protocol:

    • Static Control: Use an anti-static gun or bar inside the balance enclosure. Piperidine derivatives are often electrostatic.

    • Barrier: Place the balance inside the fume hood or use a powder containment enclosure.

    • Technique: Use a disposable spatula. Do not tap the spatula against the weigh boat (creates aerosols).

Phase 2: Reaction Setup
  • Risk: Splash and thermal runaway.

  • Protocol:

    • Dissolution: Add solvent slowly to the solid.

    • Venting: If using a reactive reagent (e.g., acid chloride) with this intermediate, ensure the vessel is vented to a scrubber or inert gas line to prevent pressure buildup from exothermic neutralization.

Phase 3: Decontamination & Disposal
  • Decon Solution: 5% Citric Acid or Dilute Hydrochloric Acid (HCl).

    • Why? Acid neutralizes the basic piperidine moiety, converting it into a water-soluble, non-volatile salt.

  • Spill Cleanup:

    • Cover spill with absorbent pads.

    • Wet the pads with dilute acid (if compatible with other chemicals present) to suppress volatility.

    • Double-bag waste in polyethylene bags labeled "Hazardous Waste: Toxic/Irritant."

Emergency Response (Self-Validating Protocols)

Scenario A: Ocular Exposure (Eye Splash)

  • Immediate Action: Move to eyewash station immediately.

  • Protocol: Hold eyelids open forcibly. Flush for minimum 15 minutes .

  • Verification: Check pH of the eye cul-de-sac with pH paper after flushing. Continue flushing if pH is > 7.4.

Scenario B: Skin Contact

  • Immediate Action: Drench area with water.[3][4][6][9]

  • Protocol: Soap is essential.[8] Use non-abrasive soap to emulsify the organic lipophilic piperidine structure.

  • Contraindication: Do not use ethanol or acetone to wash skin; this increases transdermal absorption.

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Methyl-4-piperidinol (Analogous Structure).[10] Retrieved from

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: Methyl piperidine-4-carboxylate.[9] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.